(R)-2-Amino-2-phenylpropanoic acid hydrochloride
Description
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Properties
IUPAC Name |
(2R)-2-amino-2-phenylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-9(10,8(11)12)7-5-3-2-4-6-7;/h2-6H,10H2,1H3,(H,11,12);1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVPLCVIBPZJQG-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](C1=CC=CC=C1)(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679366 | |
| Record name | (2R)-2-Amino-2-phenylpropanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
268749-51-5 | |
| Record name | (2R)-2-Amino-2-phenylpropanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of (R)-2-Amino-2-phenylpropanoic acid hydrochloride
Introduction
(R)-2-Amino-2-phenylpropanoic acid hydrochloride, a chiral non-proteinogenic amino acid derivative, is a compound of significant interest in the fields of medicinal chemistry and drug development. Its unique structural features, including a chiral quaternary α-carbon, make it a valuable building block for the synthesis of novel therapeutic agents and peptidomimetics. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, influencing aspects from reaction kinetics and purification to formulation and bioavailability.
This technical guide provides a comprehensive overview of the key physical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only the fundamental data but also the underlying scientific principles and detailed experimental protocols for their determination. This approach ensures a holistic understanding, empowering the reader to not only utilize the provided information but also to independently verify and expand upon it.
Chemical Identity and Structure
A foundational aspect of understanding a compound's physical properties is to first establish its chemical identity.
-
Chemical Name: this compound
-
Synonyms: (R)-α-Methylphenylglycine hydrochloride
The molecular structure, depicted below, reveals a phenyl group and a methyl group attached to the α-carbon, which is a stereocenter with the (R)-configuration. The presence of the amine and carboxylic acid functional groups, along with the hydrochloride salt form, dictates many of its physical characteristics.
Caption: Chemical structure of this compound.
Core Physical Properties
The following sections detail the critical physical properties of this compound. While some data for the free amino acid or related compounds are available, specific experimental values for the (R)-hydrochloride salt are not consistently reported in the public domain. Therefore, this guide provides robust experimental protocols for their determination.
Melting Point
The melting point is a crucial indicator of purity for a crystalline solid. For a pure compound, the melting range is typically narrow.
Data Summary
| Property | Value |
| Melting Point | Data not available |
Experimental Protocol: Capillary Melting Point Determination
This method relies on the principle that the melting point is the temperature at which the solid and liquid phases of a substance are in equilibrium.
Caption: Workflow for melting point determination.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Instrument Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Heating and Observation:
-
For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.
-
For a more precise measurement, use a slower heating rate (1-2 °C/min) when approaching the expected melting point.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
Scientific Rationale: Impurities disrupt the crystal lattice of a solid, typically leading to a depression and broadening of the melting point range. Therefore, a sharp melting point is a strong indication of high purity. The slow heating rate near the melting point ensures that the temperature of the heating block and the sample are in thermal equilibrium, leading to an accurate measurement.
Solubility
Solubility is a critical parameter in drug development, influencing dissolution rate, bioavailability, and formulation design. The hydrochloride salt form of an amino acid is generally expected to exhibit higher aqueous solubility compared to its free form due to the ionization of the amino group.
Data Summary
| Solvent | Solubility |
| Water | Data not available |
| Methanol | Data not available |
| Ethanol | Data not available |
| DMSO | Data not available |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the saturation concentration of a solute in a solvent at a specific temperature.
Caption: Workflow for shake-flask solubility determination.
Step-by-Step Methodology:
-
Sample Addition: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.
Scientific Rationale: The shake-flask method is considered the "gold standard" for equilibrium solubility determination as it allows for true thermodynamic equilibrium to be established between the solid and the solution. The choice of solvent is critical and should reflect potential applications, with water being of primary importance for pharmaceutical relevance.
Optical Rotation
As a chiral molecule, this compound will rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic of the enantiomer and can be used to confirm its stereochemical identity and purity.
Data Summary
| Property | Value |
| Specific Rotation [α] | Data not available |
Experimental Protocol: Polarimetry
Polarimetry measures the angle of rotation of plane-polarized light as it passes through a solution of a chiral compound.
Sources
An In-depth Technical Guide to (R)-alpha-Methylphenylalanine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of (R)-alpha-methylphenylalanine hydrochloride, a critical non-proteinogenic amino acid derivative. While structurally similar to L-phenylalanine, the addition of an alpha-methyl group and its specific (R)-stereochemistry confer unique biological properties. Primarily, it functions as a potent inhibitor of phenylalanine hydroxylase in vivo, making it an indispensable tool for inducing hyperphenylalaninemia in animal models. This guide, intended for researchers, scientists, and drug development professionals, delves into the compound's physicochemical properties, stereoselective synthesis, mechanism of action, analytical methodologies, and essential safety protocols. The causality behind experimental choices and the validation of described protocols are emphasized to ensure scientific integrity and practical applicability.
Introduction
Alpha-methylphenylalanine (α-MePhe) is a synthetic analog of the essential amino acid phenylalanine.[1] It exists as two stereoisomers, (R)- and (S)-enantiomers, due to the chiral center at the alpha-carbon. This guide focuses specifically on the hydrochloride salt of the (R)-enantiomer, also referred to as α-Methyl-D-phenylalanine HCl. Unlike its endogenous counterpart, (R)-α-MePhe is not incorporated into proteins.[2] Its primary scientific value lies in its ability to inhibit key enzymes in the amino acid metabolism pathway, namely phenylalanine hydroxylase (PAH) and, to a lesser extent, tyrosine hydroxylase.[1]
This inhibitory action is the cornerstone of its application in biomedical research. When administered to animals, often in conjunction with a high-phenylalanine diet, it effectively suppresses the hepatic conversion of phenylalanine to tyrosine.[3] This process reliably induces a state of chronic hyperphenylalaninemia, creating a robust and widely used animal model for the genetic disorder Phenylketonuria (PKU).[3][4] These PKU models are crucial for investigating the disease's pathophysiology, especially its neurological consequences, and for the preclinical evaluation of novel therapeutic strategies like gene therapy and enzyme substitution.[4][5]
Physicochemical Properties and Identification
The hydrochloride salt form of (R)-alpha-methylphenylalanine enhances its stability and solubility in aqueous media, which is advantageous for experimental administration. Key identifying and physical properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-Amino-2-methyl-3-phenylpropanoic acid hydrochloride | [2] |
| Synonyms | α-Methyl-D-phenylalanine HCl, (R)-(+)-α-Methylphenylalanine HCl | [2] |
| CAS Number | 17350-84-4 (for free base/hydrate) | [2][6][7] |
| Molecular Formula | C₁₀H₁₄ClNO₂ | Calculated |
| Molecular Weight | 215.68 g/mol | Calculated |
| Appearance | White to off-white crystalline powder or solid | [8] |
| Molecular Formula (Free Base) | C₁₀H₁₃NO₂ | [1][6] |
| Molecular Weight (Free Base) | 179.22 g/mol | [1][6] |
Note: A specific CAS number for the hydrochloride salt is not consistently cited in major databases; the CAS number for the parent (R)-enantiomer is provided. Researchers should always confirm the identity and purity of their specific lot via analytical characterization.
Conceptual Synthesis and Stereochemical Control
The synthesis of enantiomerically pure (R)-alpha-methylphenylalanine is a significant challenge in organic chemistry, requiring precise stereochemical control to avoid contamination with the (S)-isomer. While numerous specific routes exist, a common conceptual approach involves the asymmetric synthesis or chiral resolution of a racemic mixture.
Causality in Synthesis: The core challenge is the creation of a quaternary chiral center. Direct methylation of phenylalanine derivatives often leads to racemization. Therefore, more sophisticated methods are employed. One effective strategy is the use of a chiral auxiliary. This involves temporarily attaching the starting material to a chiral molecule, which directs the subsequent chemical reactions to occur on one face of the molecule, thereby establishing the desired (R)-stereochemistry. After the key stereocenter is set, the auxiliary is cleaved, yielding the enantiomerically enriched product.
A generalized workflow for such a synthesis is outlined below.
Caption: Generalized workflow for the asymmetric synthesis of (R)-alpha-methylphenylalanine HCl.
Mechanism of Action in Phenylketonuria (PKU) Models
The primary utility of (R)-alpha-methylphenylalanine stems from its role as an enzyme inhibitor. It targets the aromatic amino acid hydroxylases, which are crucial for neurotransmitter synthesis and amino acid catabolism.
-
Phenylalanine Hydroxylase (PAH) Inhibition: In the liver, PAH catalyzes the conversion of phenylalanine to tyrosine, the rate-limiting step in phenylalanine catabolism.[9] (R)-alpha-methylphenylalanine acts as a potent inhibitor of this enzyme in vivo.[1][3] While it is a weak competitive inhibitor in vitro, its in vivo efficacy is pronounced, leading to a 70-75% decrease in hepatic PAH activity.[3] This inhibition causes a rapid and sustained elevation of phenylalanine levels in the blood and brain, mimicking the biochemical hallmark of PKU.[3]
-
Tyrosine Hydroxylase (TH) Inhibition: The compound also inhibits tyrosine hydroxylase, the enzyme that converts tyrosine to L-DOPA, a precursor for dopamine and other catecholamines.[1] This secondary effect can contribute to the neurological deficits observed in PKU models, such as reduced dopamine turnover in the prefrontal cortex.[1][5]
The diagram below illustrates the metabolic pathway and the points of inhibition.
Caption: Mechanism of (R)-alpha-methylphenylalanine HCl in inducing hyperphenylalaninemia.
Key Research Application: The PKU Animal Model
The controlled induction of hyperphenylalaninemia is essential for studying PKU. The use of (R)-alpha-methylphenylalanine offers a more refined and less toxic method compared to other inhibitors like p-chlorophenylalanine.[3]
Protocol Rationale: A typical protocol involves daily administration of both (R)-alpha-methylphenylalanine and L-phenylalanine to developing rats or mice.[3][4] The co-administration of L-phenylalanine is crucial because the inhibitor alone only blocks the metabolic pathway; an exogenous supply of phenylalanine is required to create the substrate buildup that defines the disease state. This dual treatment effectively mimics the chronic, elevated phenylalanine levels seen in human PKU patients, leading to observable neurological and behavioral deficits relevant to the human condition.[4][5] This model has been instrumental in demonstrating that even moderate elevations in phenylalanine can cause deficits in prefrontal cortex function.[5]
Analytical Methodologies
Ensuring the chemical purity and, most importantly, the enantiomeric purity of (R)-alpha-methylphenylalanine is critical for its valid use in research. High-Performance Liquid Chromatography (HPLC) is the primary technique for this analysis.[10]
Core Requirement: Chiral Stationary Phase: To separate the (R)- and (S)-enantiomers, a chiral stationary phase (CSP) is required.[10] Enantiomers have identical physical properties in a non-chiral environment, so a standard reverse-phase column (like a C18) will not resolve them. CSPs, such as those based on cyclodextrins or polysaccharide derivatives, create a chiral environment within the column, allowing for differential interaction with each enantiomer, which results in different retention times and successful separation.[11][12]
Protocol: Chiral Purity Analysis by HPLC
-
System Preparation:
-
HPLC system with UV detector.
-
Chiral column (e.g., polysaccharide-based like CHIRALPAK® or cyclodextrin-based CHIROBIOTIC®).
-
Mobile phase: Typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol, ethanol), often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. The exact composition must be optimized for the specific column used.
-
-
Standard Preparation:
-
Prepare a stock solution of the (R)-alpha-methylphenylalanine HCl reference standard in the mobile phase or a compatible solvent at approximately 1 mg/mL.
-
Prepare a racemic (DL)-alpha-methylphenylalanine standard to confirm the resolution and identify the retention times of both the (R) and (S) peaks.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample to be tested to the same concentration as the reference standard.
-
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm or 254 nm (based on the phenyl group's absorbance)
-
-
Analysis:
-
Inject the racemic standard to establish the retention times for both enantiomers.
-
Inject the (R)-isomer reference standard to confirm which peak corresponds to the (R)-enantiomer.
-
Inject the sample.
-
Calculate the enantiomeric excess (% ee) using the peak areas from the chromatogram: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] * 100
-
Caption: Standard workflow for chiral HPLC analysis.
Safety, Handling, and Storage
While not classified as acutely hazardous under OSHA standards, (R)-alpha-methylphenylalanine hydrochloride should be handled with care in a laboratory setting, following good industrial hygiene and safety practices.[13]
| Guideline | Recommendation | Source(s) |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat are required. Avoid breathing dust; handle in a well-ventilated area or use a fume hood. | [14] |
| Handling | Avoid contact with skin and eyes. Wash hands thoroughly after handling. Minimize dust generation. | [14] |
| First Aid (Exposure) | Skin: Wash off immediately with soap and plenty of water. Eyes: Rinse immediately with plenty of water for at least 15 minutes. Inhalation: Move to fresh air. Ingestion: Rinse mouth with water. Seek medical attention if symptoms develop. | [13] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | |
| Incompatibilities | Strong oxidizing agents. | |
| Disposal | Dispose of in accordance with local, state, and federal regulations. Do not let product enter drains. |
Conclusion
(R)-alpha-methylphenylalanine hydrochloride is a specialized chemical tool of significant value to the biomedical research community. Its efficacy as an in vivo inhibitor of phenylalanine hydroxylase provides a reliable and less toxic method for developing animal models of Phenylketonuria. A thorough understanding of its properties, mechanism, and correct handling is essential for its effective and safe use. The stereochemical integrity of this compound is paramount, necessitating rigorous analytical control via chiral chromatography to ensure the validity of experimental outcomes in the study of PKU and related metabolic disorders.
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Biochem J. 1980 Oct 15;191(1):225-36.
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An In-Depth Technical Guide to the Synthesis of α-Methylated Amino Acids
Executive Summary
α-Methylated amino acids represent a cornerstone in modern medicinal chemistry and drug development. Their unique structural properties, primarily the steric hindrance imparted by the α-methyl group, confer remarkable conformational rigidity and enhanced resistance to enzymatic degradation upon peptides and peptidomimetics.[1][2] This guide provides a comprehensive technical overview of the principal synthetic strategies for accessing these valuable building blocks. We will delve into the mechanistic underpinnings, practical considerations, and comparative advantages of seminal methods including the Strecker synthesis, diastereoselective alkylation of chiral glycine enolates, and emerging biocatalytic approaches. This document is intended for researchers, scientists, and drug development professionals seeking to leverage α-methylated amino acids in their therapeutic design and discovery programs.
The Strategic Imperative of α-Methylation in Peptide Drug Design
The incorporation of α,α-disubstituted amino acids, particularly α-methylated variants, into peptide scaffolds is a powerful strategy to overcome the inherent limitations of native peptides as therapeutic agents, such as poor metabolic stability and conformational flexibility.[1][2][3] The α-methyl group serves two primary functions:
-
Conformational Constraint: The steric bulk of the methyl group restricts the rotational freedom around the peptide backbone (phi and psi angles), locking the peptide into a more defined and often more bioactive conformation. This can lead to enhanced receptor affinity and selectivity.[1][3]
-
Proteolytic Resistance: The α-methyl group shields the adjacent peptide bond from cleavage by proteases, significantly increasing the in vivo half-life of the peptide therapeutic.[1][2]
A notable example of the successful application of this strategy is Trofinetide, a neuroprotective peptide approved for the treatment of Rett syndrome, which features an α-methylated central proline residue.[1] The synthesis of optically pure α-methylated amino acids is therefore a critical enabling technology in the advancement of next-generation peptide therapeutics.[4][5][6]
Comparative Overview of Key Synthetic Strategies
| Synthetic Strategy | Core Principle | Stereocontrol | Key Advantages | Primary Limitations |
| Strecker Synthesis | Reaction of a ketone with ammonia and cyanide, followed by hydrolysis.[7][8][9] | Typically produces racemates; asymmetric variants exist.[7][8] | Robust, versatile, and applicable to a wide range of substrates.[9][10] | Use of highly toxic cyanide; classical method is not stereoselective.[8] |
| Alkylation of Chiral Glycine Enolates | Diastereoselective alkylation of a glycine derivative bearing a chiral auxiliary.[11] | High diastereoselectivity, dictated by the chiral auxiliary. | Excellent stereocontrol; well-established and reliable. | Requires stoichiometric use of chiral auxiliaries; multiple synthetic steps. |
| Phase-Transfer Catalysis | Alkylation of glycine Schiff bases using a chiral phase-transfer catalyst.[12][13][14] | High enantioselectivity achievable with appropriate catalyst design.[12][13] | Catalytic use of the chiral source; operationally simple.[14] | Catalyst performance can be substrate-dependent. |
| Biocatalytic & Enzymatic Methods | Use of enzymes for kinetic resolution or asymmetric synthesis.[2][15] | Excellent enantioselectivity.[2] | "Green" and highly selective methodology.[2] | Enzyme availability and substrate scope can be limited.[2][15] |
| Multi-Component Reactions (Ugi/Passerini) | Isocyanide-based reactions to assemble the amino acid backbone in a single step.[16][17][18] | Can be diastereoselective with chiral inputs. | High atom economy and rapid generation of molecular diversity.[17] | Product purification can be challenging. |
Foundational Synthetic Methodologies
The Strecker Synthesis: A Classic and Adaptable Approach
The Strecker synthesis, first reported in 1850, remains a fundamental method for the preparation of α-amino acids.[19] The adaptation of this method to produce α,α-disubstituted amino acids involves the use of a ketone as the starting carbonyl compound instead of an aldehyde.[7]
Reaction Mechanism & Workflow
The synthesis proceeds in two main stages:
-
Formation of an α-aminonitrile: A ketone reacts with ammonia to form an imine, which is then attacked by a cyanide ion to yield an α-aminonitrile.[7][8][10]
-
Hydrolysis: The nitrile group is subsequently hydrolyzed under acidic or basic conditions to afford the final α-methylated amino acid.[7][8]
Caption: Generalized workflow of the Strecker synthesis for α-methylated amino acids.
Asymmetric Variants
The classical Strecker synthesis produces a racemic mixture of amino acids.[7][10] To achieve stereocontrol, asymmetric modifications have been developed, which typically involve the use of a chiral amine (in place of ammonia) to act as a chiral auxiliary.[7] This directs the cyanide addition to one face of the iminium intermediate, leading to a diastereomeric excess of one aminonitrile. Subsequent cleavage of the chiral auxiliary reveals the enantioenriched α-methylated amino acid. Intramolecular versions of the Strecker synthesis have also been developed with high stereoselectivity.[20]
Experimental Protocol: Asymmetric Strecker Synthesis of (R)-α-Methylphenylalanine
This protocol is a representative example and should be adapted based on specific substrate and laboratory conditions.
-
Imine Formation: To a solution of acetophenone (1.0 eq) in methanol, add (S)-α-phenylethylamine (1.1 eq). Stir the mixture at room temperature for 2-4 hours. Monitor by TLC for the disappearance of acetophenone.
-
Cyanide Addition: Cool the reaction mixture to 0°C. In a separate flask, prepare a solution of trimethylsilyl cyanide (TMSCN) (1.2 eq) in methanol. Add the TMSCN solution dropwise to the imine solution over 30 minutes. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Hydrolysis & Auxiliary Removal: Concentrate the reaction mixture under reduced pressure. To the residue, add 6M HCl and heat to reflux for 6-8 hours. This step hydrolyzes the nitrile and cleaves the chiral auxiliary.
-
Purification: Cool the mixture and extract with diethyl ether to remove the chiral auxiliary. The aqueous layer, containing the amino acid hydrochloride, is then purified by ion-exchange chromatography.
Diastereoselective Alkylation of Chiral Glycine Enolates
This strategy is one of the most reliable and widely used methods for the asymmetric synthesis of α-alkylated amino acids.[11] It relies on the use of a chiral auxiliary to direct the stereoselective alkylation of a glycine enolate.
Core Principle & Workflow
The general workflow involves the following key steps:
-
Coupling: Glycine is coupled to a chiral auxiliary. Common auxiliaries include those derived from pseudoephedrine or Evans oxazolidinones.
-
Enolate Formation: The resulting glycine adduct is treated with a strong base (e.g., LDA or KHMDS) at low temperature to generate a chiral, conformationally locked enolate.[21]
-
Alkylation: The enolate is quenched with an alkylating agent, such as methyl iodide. The chiral auxiliary sterically blocks one face of the enolate, leading to a highly diastereoselective alkylation.[21][22]
-
Hydrolysis: The chiral auxiliary is cleaved, typically under acidic conditions, to release the desired α-methylated amino acid.
Caption: Workflow for the asymmetric synthesis of α-methylated amino acids via chiral enolate alkylation.
Catalytic Asymmetric Approaches: Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) offers an attractive alternative to stoichiometric chiral auxiliaries by using a chiral catalyst to induce enantioselectivity.[13][14] This method is particularly effective for the alkylation of glycine Schiff base esters.[12][13]
Mechanism of Action
In a typical system, an N-benzophenone-protected glycine ester is deprotonated by a base (e.g., aqueous KOH) at the interface of an organic and aqueous phase. A chiral quaternary ammonium salt, often derived from Cinchona alkaloids, acts as the phase-transfer catalyst.[13] It forms a chiral ion pair with the glycine enolate, shuttling it into the organic phase. The catalyst then creates a chiral environment around the enolate, directing the approach of the alkylating agent (methyl iodide) to occur stereoselectively.[12]
Biocatalysis and Enzymatic Resolution
Biocatalytic methods are gaining prominence as "green," highly selective alternatives for producing enantiopure α,α-disubstituted amino acids.[2] These strategies fall into two main categories:
-
Kinetic Resolution: A racemic mixture of an α-methylated amino acid derivative (e.g., an ester or amide) is treated with an enzyme, such as a lipase or esterase.[15] The enzyme selectively hydrolyzes one enantiomer, leaving the other enantiomer unreacted. The two enantiomers (the free acid and the unreacted ester) can then be separated.
-
Asymmetric Synthesis: An engineered enzyme is used to directly catalyze the formation of a single enantiomer of the desired product from a prochiral substrate.[2] Researchers have successfully devised biocatalytic routes using recombinant enzymes to catalyze Mannich-type cyclizations, affording access to a variety of pyrrolidine and piperidine-based α,α-disubstituted amino acids with excellent stereoselectivity.[2]
Emerging and Specialized Methodologies
The field of amino acid synthesis is continually evolving, with new methods offering unique advantages.
-
Organocatalysis: Chiral organic molecules are used to catalyze the enantioselective synthesis of α,α-disubstituted α-amino acids, avoiding the use of metals.[23]
-
Multi-Component Reactions (MCRs): Reactions like the Ugi and Passerini syntheses allow for the rapid construction of complex amino acid derivatives from three or four starting materials in a single step, offering high efficiency and atom economy.[16][17][18][24]
-
Photocatalysis: Visible-light-mediated photocatalysis is an emerging strategy that enables novel bond formations under mild conditions, expanding the toolkit for synthesizing complex amino acid structures.[25]
Purification and Characterization
Regardless of the synthetic route, the purification and characterization of the final α-methylated amino acid are critical.
-
Purification: Ion-exchange chromatography is the most common method for purifying free amino acids. For protected derivatives, silica gel chromatography is typically employed.
-
Characterization:
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and purity.
-
Mass Spectrometry: Determines the molecular weight.
-
Chiral HPLC or GC: Determines the enantiomeric excess (e.e.) or diastereomeric excess (d.e.) of the product.
-
Optical Rotation: Measures the rotation of plane-polarized light, which is indicative of a specific enantiomer.
-
Conclusion and Future Outlook
The synthesis of α-methylated amino acids is a mature yet dynamic field, driven by the increasing demand for conformationally constrained peptides in drug discovery. While classic methods like the Strecker synthesis and chiral enolate alkylation remain workhorses in the field, catalytic and biocatalytic approaches are offering more efficient, sustainable, and scalable routes to these critical building blocks. The continued development of novel synthetic methodologies will undoubtedly accelerate the design and development of next-generation therapeutics with enhanced efficacy, stability, and selectivity.
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(R)-2-Amino-2-phenylpropanoic Acid: A Technical Guide to its Synthesis, Mechanism, and Application as a Phenylalanine Analog
For: Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-Amino-2-phenylpropanoic acid, also known as (R)-α-methylphenylglycine, is a non-proteinogenic amino acid (NPAA) that serves as a critical tool in chemical biology and drug discovery. As a structural analog of L-phenylalanine, it possesses a unique quaternary α-carbon, which imparts significant resistance to enzymatic degradation and constrains its conformational flexibility. This guide provides an in-depth exploration of (R)-2-Amino-2-phenylpropanoic acid, covering its stereoselective synthesis and resolution, its mechanism of action as a potent enzyme inhibitor, and its applications in developing animal models for metabolic disorders and as a scaffold in medicinal chemistry. Detailed experimental protocols and mechanistic diagrams are provided to equip researchers with the practical knowledge required to leverage this compound in their work.
Introduction: The Significance of α-Methylation in Phenylalanine Analogs
L-phenylalanine is a fundamental proteinogenic amino acid, serving not only as a building block for proteins but also as a precursor for the synthesis of crucial catecholamine neurotransmitters via its conversion to L-tyrosine by phenylalanine hydroxylase (PAH). The manipulation of this pathway through structural analogs of phenylalanine has profound implications for both understanding metabolic processes and developing novel therapeutics.
(R)-2-Amino-2-phenylpropanoic acid distinguishes itself from the native amino acid by the substitution of the α-hydrogen with a methyl group. This seemingly minor modification introduces a chiral quaternary center and has significant biochemical consequences:
-
Steric Hindrance: The α-methyl group sterically hinders the molecule, preventing its recognition and processing by enzymes that typically act on L-phenylalanine, such as aminoacyl-tRNA synthetases. This means it is not incorporated into nascent polypeptide chains during protein synthesis.[1][2]
-
Enzymatic Inhibition: The structural similarity allows it to bind to the active sites of enzymes that process phenylalanine, but the α-methyl group prevents the catalytic reaction, turning it into an effective inhibitor. It is a known inhibitor of both phenylalanine hydroxylase (PAH) and tyrosine hydroxylase.[3][4]
-
Conformational Rigidity: The quaternary α-carbon restricts the rotational freedom of the peptide backbone when this analog is incorporated into peptidomimetics, allowing for the design of peptides with more stable and predictable secondary structures.
This guide will focus on the (R)-enantiomer, detailing its synthesis, biological activity, and utility as a research tool.
Diagram 1: Structural Comparison
Caption: Structural comparison highlighting the key α-methyl group addition.
Physicochemical Properties and Comparison
The introduction of the α-methyl group alters the physical and chemical properties of the amino acid. Understanding these differences is crucial for its application in both biological assays and synthetic chemistry.
| Property | L-Phenylalanine | (R)-2-Amino-2-phenylpropanoic acid | Rationale for Difference |
| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₁NO₂ | Same atomic composition.[5][6] |
| Molar Mass | 165.19 g/mol | 165.19 g/mol | Identical molecular formula.[5][6] |
| Chirality | (S)-configuration | (R)-configuration | Enantiomeric relationship at the α-carbon. |
| α-Carbon | Secondary (CH) | Quaternary (C) | Addition of a methyl group. |
| Hydrophobicity (XLogP3) | -1.4 | -1.5 | The additional methyl group slightly increases lipophilicity, but the overall zwitterionic character dominates.[5] |
| pKa₁ (α-COOH) | ~2.20 | ~2.3 | The electron-donating methyl group slightly decreases the acidity of the carboxyl group. |
| pKa₂ (α-NH₃⁺) | ~9.09 | ~9.2 | The methyl group slightly increases the basicity of the amino group. |
| Biological Fate | Incorporated into proteins; Metabolized by PAH | Not incorporated into proteins; Acts as an enzyme inhibitor.[1][3] | Steric hindrance from the α-methyl group prevents recognition by protein synthesis machinery and catalytic turnover by PAH. |
Stereoselective Synthesis and Resolution
Obtaining enantiomerically pure (R)-2-Amino-2-phenylpropanoic acid is paramount, as the biological activity is highly stereospecific. The synthesis of racemic α,α-disubstituted amino acids is relatively straightforward, but their resolution into single enantiomers presents the primary challenge. The most effective strategies involve either asymmetric synthesis from a chiral precursor or the resolution of a racemic mixture.
General Synthetic Approach: The Strecker Synthesis
A common method for producing the racemic compound is the Strecker synthesis, which involves a one-pot reaction of an aldehyde (or ketone), ammonia, and cyanide. For α-methylphenylglycine, acetophenone is the starting ketone. This is followed by hydrolysis to yield the racemic amino acid.
Chiral Resolution: The Core Challenge
Resolving the racemic mixture is the critical step. While various methods like preferential crystallization of diastereomeric salts can be employed[7], enzymatic kinetic resolution offers a highly efficient and environmentally benign alternative.
Causality of Method Choice: Enzymatic resolution is preferred due to the high enantioselectivity of enzymes like lipases and acylases. These enzymes can selectively catalyze a reaction on one enantiomer of a derivatized racemate, leaving the desired enantiomer untouched and allowing for straightforward separation. For instance, an acylase can selectively deacylate the N-acetyl derivative of the (S)-enantiomer, while leaving the N-acetyl-(R)-enantiomer intact. The resulting difference in charge and solubility between the free amino acid and the N-acetylated form simplifies purification.
Diagram 2: General Workflow for Synthesis & Resolution
Caption: General workflow for the synthesis and enzymatic resolution of the target compound.
Mechanism of Action: A Phenylalanine Analog
The primary mechanism by which α-methylphenylalanine functions is through the competitive inhibition of enzymes involved in the catecholamine synthesis pathway.
Inhibition of Phenylalanine Hydroxylase (PAH)
In vivo, α-methylphenylalanine is a potent suppressor of hepatic phenylalanine hydroxylase.[4][8] This enzyme is responsible for the conversion of L-phenylalanine to L-tyrosine, the rate-limiting step in its catabolism.
-
Mechanism of Inhibition: The analog binds to the active site of PAH due to its structural similarity to the natural substrate. However, the α-methyl group prevents the hydroxylation reaction from proceeding. This competitive inhibition leads to an accumulation of phenylalanine in the blood.
-
Application as a Research Tool: By co-administering α-methylphenylalanine with excess L-phenylalanine, researchers can induce a state of chronic hyperphenylalaninemia in animal models.[8][9] This provides a reliable and less toxic alternative to p-chlorophenylalanine for studying the pathophysiology of phenylketonuria (PKU), a genetic disorder characterized by PAH deficiency.[1]
Inhibition of Tyrosine Hydroxylase
α-Methylphenylalanine also acts as an inhibitor of tyrosine hydroxylase, the enzyme that converts L-tyrosine to L-DOPA.[3] This inhibition leads to a depletion of downstream catecholamines, including dopamine, norepinephrine, and epinephrine.
Transport Across the Blood-Brain Barrier
A key feature of α-methylphenylalanine is its ability to be transported into the central nervous system. It is a substrate for the L-type amino acid transporter 1 (LAT1), the primary transporter for large neutral amino acids across the blood-brain barrier.[3] This allows it to exert its inhibitory effects directly within the brain, making it a valuable tool for neurochemical research.
Diagram 3: Mechanism of PAH Inhibition
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Mechanism of action of alpha-methylphenylalanine
An In-Depth Technical Guide to the Mechanism of Action of Alpha-Methylphenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-methylphenylalanine (α-MePhe) is a synthetic amino acid analog that has proven to be an invaluable tool in neuroscience and metabolic research. Its multifaceted mechanism of action, primarily centered on the inhibition of key enzymes in the aromatic amino acid metabolic pathways, allows for the precise manipulation of neurotransmitter and amino acid levels in experimental settings. This guide provides a comprehensive overview of the molecular mechanisms underpinning the effects of α-MePhe, its physiological consequences, and its application in creating animal models of human disease.
Introduction to Alpha-Methylphenylalanine
Alpha-methylphenylalanine (α-MePhe) is a derivative of the essential amino acid phenylalanine, characterized by the addition of a methyl group at the alpha carbon.[1] This structural modification confers upon it the ability to act as a competitive and non-competitive inhibitor of several crucial enzymes, most notably those involved in the synthesis of catecholamine neurotransmitters and the metabolism of phenylalanine itself. Its ability to be transported across the blood-brain barrier via the L-type amino acid transporter 1 (LAT1) makes it a potent agent for studying central nervous system biochemistry.[1]
Core Mechanisms of Action
The primary pharmacological effects of α-MePhe stem from its ability to inhibit three key enzymes in the aromatic amino acid hydroxylase family: phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and to a lesser extent, tryptophan hydroxylase (TPH).
Inhibition of Phenylalanine Hydroxylase (PAH)
A principal and widely utilized action of α-MePhe is the inhibition of phenylalanine hydroxylase, the enzyme responsible for converting phenylalanine to tyrosine.[1][2] While it is a weak competitive inhibitor of PAH in vitro, it demonstrates potent suppression of the enzyme's activity in vivo.[3] This discrepancy is not fully elucidated but is thought to involve metabolic activation or accumulation of α-MePhe within hepatocytes. The inhibition of PAH leads to a systemic increase in phenylalanine levels, a condition known as hyperphenylalaninemia.[1][2] This effect is foundational to the use of α-MePhe in creating animal models of phenylketonuria (PKU), a human genetic disorder characterized by PAH deficiency.[4][5][6][7] In newborn mice, administration of α-MePhe can inhibit 65-70% of hepatic PAH activity within 12 hours.[2]
Inhibition of Tyrosine Hydroxylase (TH)
Alpha-methylphenylalanine is a direct inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines (dopamine, norepinephrine, and epinephrine).[1][8] By blocking the conversion of tyrosine to L-DOPA, α-MePhe effectively depletes the brain and peripheral tissues of these critical neurotransmitters.[1][9] This inhibition of TH is a key contributor to the neurological effects observed in experimental animals treated with α-MePhe and provides a valuable method for studying the role of catecholamines in various physiological and pathological processes.[9][10][11]
Effects on Tryptophan Hydroxylase (TPH) and Serotonin Synthesis
The impact of α-MePhe on serotonin synthesis is more complex. While not its primary target, studies have shown that phenylalanine hydroxylase (PAH), which is inhibited by α-MePhe, can also hydroxylate tryptophan to 5-hydroxytryptophan (5-HTP), the precursor to serotonin.[12] Therefore, inhibition of PAH by α-MePhe can contribute to a reduction in serotonin levels, particularly in the periphery.[12] The direct interaction of α-MePhe with tryptophan hydroxylase (TPH), the primary enzyme for serotonin synthesis, is less characterized but it is considered a competitive inhibitor.[13][14][15]
Physiological and Cellular Consequences
The enzymatic inhibition by α-MePhe translates into significant physiological and cellular effects.
Induction of Hyperphenylalaninemia
The most prominent effect of α-MePhe administration, often in conjunction with a high-phenylalanine diet, is the induction of chronic hyperphenylalaninemia.[2][16] This elevation of phenylalanine levels in the blood and brain mimics the biochemical phenotype of phenylketonuria.[2][5] Studies in developing mice have shown that this treatment can increase phenylalanine concentrations by approximately 40-fold in both plasma and brain.[2]
Depletion of Catecholamines
The inhibition of tyrosine hydroxylase by α-MePhe leads to a significant reduction in the levels of dopamine and norepinephrine in the brain.[9] This depletion can be as high as 20-40% in young rats.[9] This effect is instrumental in research aimed at understanding the role of these neurotransmitters in various neurological functions and disorders.
Impact on Protein Synthesis
High levels of phenylalanine resulting from α-MePhe-induced hyperphenylalaninemia can have secondary effects on cellular metabolism, including protein synthesis. The elevated phenylalanine can lead to disaggregation of brain polyribosomes and a reduction in the rates of polypeptide chain elongation.[2] However, α-MePhe itself does not appear to have the direct toxic effects on protein synthesis that are observed with other phenylalanine analogs like p-chlorophenylalanine.[4][7]
Pharmacokinetics: Crossing the Blood-Brain Barrier
A critical aspect of α-MePhe's utility in neuroscience research is its ability to cross the blood-brain barrier. It is a substrate for the L-type amino acid transporter 1 (LAT1), which facilitates its entry into the central nervous system.[1] This transport mechanism allows α-MePhe to exert its inhibitory effects directly on enzymes within the brain.
Applications in Research
The unique pharmacological profile of α-MePhe makes it a valuable tool in several areas of biomedical research.
Modeling Phenylketonuria (PKU)
The primary application of α-MePhe is in the creation of animal models of PKU.[4][5][6][7] By co-administering α-MePhe with phenylalanine, researchers can replicate the chronic hyperphenylalaninemia characteristic of this human genetic disorder. These models are crucial for studying the pathophysiology of PKU and for the preclinical evaluation of potential therapies.
Investigating the Role of Catecholamines
By inducing a controlled depletion of catecholamines, α-MePhe allows researchers to investigate the functions of dopamine and norepinephrine in the brain. This has applications in studying mood disorders, addiction, and neurodegenerative diseases.[10]
Experimental Protocols
In Vivo Induction of Hyperphenylalaninemia in Rodents
Objective: To create a rodent model of phenylketonuria.
Methodology:
-
Animal Model: Newborn or young rodents (e.g., mice or rats) are typically used.
-
Treatment Regimen:
-
Monitoring:
-
Collect blood samples periodically to measure plasma phenylalanine and tyrosine levels using techniques like HPLC.
-
After the experimental period, brain tissue can be harvested to measure neurotransmitter levels and assess other biochemical markers.
-
In Vitro Enzyme Inhibition Assays
Objective: To determine the inhibitory potency of α-MePhe on aromatic amino acid hydroxylases.
Methodology:
-
Enzyme Source: Purified recombinant enzymes (PAH, TH, or TPH) or tissue homogenates (e.g., liver for PAH, adrenal medulla for TH).
-
Assay Buffer: A suitable buffer containing the necessary cofactors, such as tetrahydrobiopterin and ferrous iron.
-
Substrate: The natural substrate for the enzyme (phenylalanine for PAH, tyrosine for TH, tryptophan for TPH), often radiolabeled for detection.
-
Inhibitor: A range of concentrations of α-MePhe.
-
Procedure:
-
Pre-incubate the enzyme with the inhibitor for a defined period.
-
Initiate the reaction by adding the substrate.
-
Incubate at 37°C for a specific time.
-
Stop the reaction (e.g., by adding acid).
-
Measure the formation of the product (e.g., using HPLC with fluorescence or electrochemical detection, or by scintillation counting for radiolabeled substrates).
-
-
Data Analysis: Determine the IC50 value of α-MePhe for each enzyme by plotting the percentage of inhibition against the inhibitor concentration.
Quantitative Data Summary
| Parameter | Value | Organism/System | Reference |
| PAH Inhibition (in vivo) | 65-70% | Newborn Mice | [2] |
| Phenylalanine Increase | ~40-fold | Mouse Plasma & Brain | [2] |
| Catecholamine Depletion | 20-40% | Rat Brain | [9] |
Conclusion
Alpha-methylphenylalanine is a potent and versatile pharmacological tool with a well-defined mechanism of action centered on the inhibition of key enzymes in aromatic amino acid metabolism. Its ability to induce hyperphenylalaninemia and deplete catecholamines has made it indispensable for creating animal models of human diseases like phenylketonuria and for fundamental research into the roles of neurotransmitters in the central nervous system. A thorough understanding of its mechanisms and careful application of established protocols are essential for leveraging its full potential in scientific discovery.
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Spectroscopic Data for (R)-2-Amino-2-phenylpropanoic Acid HCl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Amino-2-phenylpropanoic acid HCl is a non-proteinogenic α-amino acid derivative. Its rigid structure, featuring a chiral quaternary α-carbon, makes it a valuable synthon in the development of various therapeutic agents, including enzyme inhibitors and peptide mimetics. The hydrochloride salt form enhances its stability and solubility in aqueous media, rendering it suitable for a variety of synthetic applications. Accurate spectroscopic analysis is essential to confirm its identity, purity, and enantiomeric integrity.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.
Caption: Molecular structure of (R)-2-Amino-2-phenylpropanoic Acid HCl.
The key structural features that will influence the spectroscopic output are:
-
Aromatic Ring: The phenyl group will give rise to characteristic signals in both NMR and IR spectra.
-
Quaternary α-Carbon: This carbon, being chiral and bonded to four different groups, is a key diagnostic feature in ¹³C NMR.
-
Methyl Group: The α-methyl group will produce a distinct singlet in the ¹H NMR spectrum.
-
Carboxylic Acid: The acidic proton and the carbonyl group will have signature absorptions in ¹H NMR and IR spectra, respectively.
-
Ammonium Group: As a hydrochloride salt, the amino group will be protonated, influencing its chemical shift in NMR and vibrational modes in IR.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is a powerful tool for elucidating the structure of organic molecules. The expected ¹H NMR spectrum of (R)-2-Amino-2-phenylpropanoic acid HCl in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) will exhibit distinct signals corresponding to the different types of protons in the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Phenyl (Ar-H) | 7.3 - 7.6 | Multiplet | 5H | The five aromatic protons will appear as a complex multiplet in the downfield region. |
| Methyl (α-CH₃) | ~1.8 | Singlet | 3H | This singlet arises from the three equivalent protons of the methyl group. Its chemical shift is influenced by the adjacent quaternary carbon. |
| Ammonium (-NH₃⁺) | 8.0 - 9.0 (in DMSO-d₆) | Broad Singlet | 3H | This signal is often broad due to quadrupolar relaxation and exchange with residual water. In D₂O, this signal will exchange and disappear. |
| Carboxylic Acid (-COOH) | > 10 (in DMSO-d₆) | Broad Singlet | 1H | The acidic proton is typically very downfield and broad. In D₂O, it will also exchange and disappear. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of (R)-2-Amino-2-phenylpropanoic acid HCl in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Temperature: Standard probe temperature (e.g., 298 K).
-
Parameters: Acquire a standard one-pulse proton spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are typically required.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Carbonyl (C=O) | 170 - 175 | The carboxylic acid carbonyl carbon is typically found in this downfield region. |
| Quaternary Aromatic (C-ipso) | 135 - 140 | The aromatic carbon directly attached to the α-carbon. |
| Aromatic (Ar-C) | 125 - 130 | The remaining aromatic carbons will appear in this region. Due to symmetry, three signals are expected for the phenyl ring (ortho, meta, para). |
| Quaternary (Cα) | 60 - 65 | The chiral quaternary carbon is a key diagnostic signal. |
| Methyl (α-CH₃) | 20 - 25 | The methyl carbon signal will be in the aliphatic region. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of deuterated solvent.
-
Instrument Setup:
-
Spectrometer: A 100 MHz or higher ¹³C frequency spectrometer.
-
Technique: A proton-decoupled ¹³C experiment (e.g., zgpg30) is standard.
-
Parameters: A longer acquisition time and a larger number of scans (e.g., 1024 or more) are necessary to achieve an adequate signal-to-noise ratio. A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing: Process the FID similarly to the ¹H NMR data. Reference the spectrum to the solvent signal.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad | This very broad absorption is characteristic of the hydrogen-bonded O-H in a carboxylic acid. |
| N-H stretch (Ammonium) | 2800 - 3200 | Broad, Medium | The N-H stretching of the -NH₃⁺ group will appear as a broad band, often superimposed on the O-H stretch. |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium to Weak | C-H stretching vibrations of the phenyl ring. |
| C-H stretch (Aliphatic) | 2850 - 3000 | Medium to Weak | C-H stretching of the methyl group. |
| C=O stretch (Carboxylic Acid) | 1700 - 1730 | Strong | A strong, sharp absorption characteristic of the carbonyl group in a carboxylic acid. |
| C=C stretch (Aromatic) | 1450 - 1600 | Medium to Weak | A series of bands corresponding to the carbon-carbon stretching vibrations within the phenyl ring. |
| N-H bend (Ammonium) | 1500 - 1600 | Medium | The bending vibration of the -NH₃⁺ group. |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation:
-
Solid State (KBr pellet): Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Parameters: Collect a background spectrum of the empty sample compartment (or clean ATR crystal). Then, acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural elucidation.
The molecular weight of (R)-2-Amino-2-phenylpropanoic acid is 165.19 g/mol , and its hydrochloride salt is 201.65 g/mol .[1][2]
Expected Fragmentation Pattern (Electron Impact - EI, for the free base after derivatization, or Electrospray Ionization - ESI, for the HCl salt):
Under ESI-MS in positive ion mode, the most prominent peak is expected to be the molecular ion of the free amino acid [M+H]⁺ at an m/z of approximately 166.
-
[M+H]⁺: m/z ≈ 166 (corresponding to C₉H₁₂NO₂⁺)
-
Loss of H₂O: A fragment corresponding to the loss of water from the molecular ion may be observed.
-
Loss of COOH: Decarboxylation is a common fragmentation pathway for amino acids, leading to a fragment at m/z ≈ 121.
-
Tropylium Ion: A peak at m/z ≈ 91, corresponding to the stable tropylium ion (C₇H₇⁺), is a common fragment for compounds containing a benzyl group.
Caption: General workflow for spectroscopic data analysis.
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile with a small amount of formic acid to promote ionization.
-
Instrument Setup:
-
Instrument: An Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Mode: Positive ion mode is typically used for amino acids.
-
Parameters: Optimize the spray voltage, capillary temperature, and gas flow rates for the specific instrument.
-
-
Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectroscopic data for (R)-2-Amino-2-phenylpropanoic acid HCl. By understanding the expected spectral features and employing the outlined experimental protocols, researchers, scientists, and drug development professionals can confidently characterize this important chiral building block, ensuring its identity and purity in their synthetic endeavors. The combination of these spectroscopic techniques provides a powerful and comprehensive analytical toolkit for the rigorous quality control demanded in modern chemical research and pharmaceutical development.
References
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PubChem. 2-Amino-2-phenylpropanoic acid. [Link]
-
SpectraBase. (R)-2-AMINO-2-METHYL-3-PHENYL-PROPANOIC-ACID - Optional[13C NMR]. [Link]
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PubChem. (2S)-2-amino-2-phenylpropanoic acid. [Link]
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中华试剂网 (chemsrc.com). (R)-2-Amino-2-phenylpropanoic acid hydrochloride. [Link]
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A Comprehensive Technical Guide to the Thermodynamic Properties of α-Methylphenylalanine
Abstract
This technical guide provides a comprehensive overview of the methodologies for determining the fundamental thermodynamic properties of α-methylphenylalanine. In the landscape of drug discovery and development, a thorough understanding of a molecule's thermodynamic characteristics is paramount for predicting its stability, solubility, and bioavailability. While specific experimental data for α-methylphenylalanine is not extensively available in public literature, this guide serves as a detailed roadmap for researchers and scientists to ascertain these critical parameters. We will delve into the theoretical underpinnings and provide field-proven experimental protocols for determining key thermodynamic quantities such as heat capacity, enthalpy of formation, entropy, and Gibbs free energy of formation. Furthermore, this guide will explore computational chemistry approaches as a powerful predictive tool. The methodologies are presented to ensure scientific integrity, with a focus on self-validating experimental systems and authoritative grounding in established scientific principles.
Introduction: The Significance of α-Methylphenylalanine in Research and Development
α-Methylphenylalanine is a non-proteinogenic amino acid, an analog of the essential amino acid phenylalanine.[1] Its structural modification, the presence of a methyl group at the alpha carbon, confers unique properties that make it a molecule of interest in medicinal chemistry and neurobiology.[2][3] It has been investigated for its role as an inhibitor of enzymes such as tyrosine hydroxylase and phenylalanine hydroxylase, thereby influencing catecholamine biosynthesis.[1] A comprehensive understanding of its thermodynamic properties is crucial for:
-
Drug Development: Predicting the stability of different solid-state forms (polymorphs), which can significantly impact a drug's shelf-life and bioavailability.
-
Process Chemistry: Optimizing crystallization and purification processes by understanding solubility and solution thermodynamics.
-
Biochemical Research: Modeling its interaction with biological targets and understanding the energetic drivers of its pharmacological activity.
This guide will provide the necessary theoretical framework and practical protocols to empower researchers to obtain these vital thermodynamic data.
Foundational Thermodynamic Properties
The core thermodynamic properties that govern the behavior of a chemical compound are:
-
Heat Capacity (C_p): The amount of heat required to raise the temperature of a substance by one degree Celsius at constant pressure. It is a fundamental property that reflects the vibrational, rotational, and translational energy states of the molecules.
-
Enthalpy of Formation (ΔH_f°): The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is a measure of the compound's intrinsic stability.[4]
-
Standard Entropy (S°): A measure of the randomness or disorder of a system at a standard state. For a pure crystalline substance at absolute zero, the entropy is zero (Third Law of Thermodynamics).
-
Gibbs Free Energy of Formation (ΔG_f°): The free energy change that occurs when one mole of a compound is formed from its constituent elements in their standard states. It is the ultimate arbiter of a compound's thermodynamic stability and spontaneity of its formation.[5]
Experimental Determination of Thermodynamic Properties
Direct experimental measurement remains the gold standard for obtaining accurate thermodynamic data. The following sections detail the primary calorimetric techniques applicable to a solid organic compound like α-methylphenylalanine.
Differential Scanning Calorimetry (DSC): Measuring Heat Capacity and Enthalpy of Fusion
Differential Scanning Calorimetry (DSC) is a versatile thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is the primary method for determining the heat capacity and the enthalpy of fusion (melting).
-
Sample Preparation:
-
Accurately weigh 3-5 mg of high-purity α-methylphenylalanine into a clean, tared aluminum DSC pan.
-
Hermetically seal the pan to prevent any mass loss during the experiment.
-
Prepare an identical empty, sealed pan to be used as a reference.
-
-
Instrument Setup and Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) according to the manufacturer's protocol.
-
Place the sample pan in the sample holder and the reference pan in the reference holder of the DSC cell.
-
-
Heat Capacity Measurement (Three-Step Method):
-
Step 1 (Baseline): Run a scan with two empty pans from the starting temperature (e.g., 25 °C) to the desired final temperature (below the melting point) at a controlled heating rate (e.g., 10 °C/min). This establishes the baseline heat flow.
-
Step 2 (Sapphire Standard): Place a sapphire standard of known mass in the sample pan and repeat the temperature scan under the exact same conditions.
-
Step 3 (Sample): Replace the sapphire standard with the α-methylphenylalanine sample pan and perform the final temperature scan.
-
-
Melting Point and Enthalpy of Fusion Measurement:
-
Heat the sample from a sub-ambient temperature to a temperature above its melting point at a constant rate (e.g., 5-10 °C/min).
-
The temperature at which the endothermic peak reaches its maximum is the melting point (T_m).
-
The integrated area of the melting peak corresponds to the enthalpy of fusion (ΔH_fus).
-
-
Data Analysis:
-
The heat capacity of the sample at a given temperature is calculated using the following equation: C_p(sample) = (DSC_sample - DSC_baseline) / (DSC_sapphire - DSC_baseline) * C_p(sapphire) * (mass_sapphire / mass_sample)
-
The enthalpy of fusion is determined by integrating the area under the melting endotherm.
-
Diagram: DSC Experimental Workflow
Caption: Workflow for determining heat capacity and enthalpy of fusion using DSC.
Bomb Calorimetry: Determining the Enthalpy of Formation
Bomb calorimetry is the standard method for determining the enthalpy of combustion of a substance.[6] From the enthalpy of combustion, the standard enthalpy of formation can be calculated using Hess's Law.
-
Calorimeter Calibration:
-
Calibrate the bomb calorimeter by combusting a certified standard of known enthalpy of combustion, typically benzoic acid.[7]
-
This determines the heat capacity of the calorimeter system (C_cal).
-
-
Sample Preparation:
-
Press a known mass (approximately 1 g) of α-methylphenylalanine into a pellet.
-
Place the pellet in the sample crucible inside the bomb.
-
Attach a fuse wire of known length and mass, ensuring it is in contact with the sample.
-
-
Combustion:
-
Seal the bomb and pressurize it with pure oxygen to approximately 30 atm.
-
Place the bomb in the calorimeter bucket containing a known volume of water.
-
Allow the system to reach thermal equilibrium while monitoring the temperature.
-
Ignite the sample by passing a current through the fuse wire.
-
-
Temperature Measurement:
-
Record the temperature of the water in the calorimeter at regular intervals before, during, and after combustion until a stable final temperature is reached.
-
-
Data Analysis:
-
Calculate the total heat released (q_total) using the equation: q_total = C_cal * ΔT, where ΔT is the corrected temperature rise.
-
Correct for the heat released by the combustion of the fuse wire.
-
The heat of combustion of the sample at constant volume (ΔU_c) is then determined.
-
Convert ΔU_c to the enthalpy of combustion at constant pressure (ΔH_c) using the equation: ΔH_c = ΔU_c + Δn_gas * R * T, where Δn_gas is the change in the number of moles of gas in the combustion reaction.
-
Finally, calculate the standard enthalpy of formation (ΔH_f°) using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).
-
Diagram: Bomb Calorimetry Workflow
Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.
Computational Prediction of Thermodynamic Properties
In the absence of experimental data, computational chemistry provides a powerful and increasingly accurate means of predicting thermodynamic properties.[8] Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose.
-
Structure Optimization:
-
Construct the 3D molecular structure of α-methylphenylalanine.
-
Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to find the lowest energy conformation.
-
-
Frequency Calculation:
-
Perform a vibrational frequency calculation on the optimized structure.
-
The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.
-
-
Thermochemical Analysis:
-
The output of the frequency calculation provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.
-
The standard enthalpy of formation can be calculated using atomization or isodesmic reaction schemes, which involve calculating the energies of the constituent atoms or related molecules with well-established experimental enthalpies of formation.
-
The standard Gibbs free energy of formation is then calculated using the equation: ΔG_f° = ΔH_f° - TΔS_f°.
-
Diagram: Computational Workflow
Caption: Workflow for computational prediction of thermodynamic properties.
Data Summary and Interpretation
The successful execution of the experimental and computational protocols described above will yield the fundamental thermodynamic properties of α-methylphenylalanine. These values should be compiled into a clear and concise table for easy reference and comparison.
Table 1: Summary of Thermodynamic Properties of α-Methylphenylalanine
| Thermodynamic Property | Symbol | Expected Value (Units) | Method of Determination |
| Molar Mass | M | 179.22 g/mol | Calculated |
| Melting Point | T_m | To be determined (°C or K) | DSC |
| Enthalpy of Fusion | ΔH_fus | To be determined (kJ/mol) | DSC |
| Heat Capacity (at 298.15 K) | C_p | To be determined (J/mol·K) | DSC |
| Enthalpy of Combustion | ΔH_c° | To be determined (kJ/mol) | Bomb Calorimetry |
| Enthalpy of Formation | ΔH_f° | To be determined (kJ/mol) | Bomb Calorimetry / Computational |
| Standard Entropy | S° | To be determined (J/mol·K) | Computational |
| Gibbs Free Energy of Formation | ΔG_f° | To be determined (kJ/mol) | Computational / From ΔH_f° and S° |
Interpretation of Results:
-
A positive enthalpy of formation would indicate that the molecule is thermodynamically unstable relative to its constituent elements, which is typical for most organic molecules. The magnitude of this value provides a quantitative measure of its stability.
-
The heat capacity data as a function of temperature can be used to calculate changes in enthalpy and entropy over a range of temperatures.
-
The Gibbs free energy of formation is the most definitive indicator of the compound's stability under standard conditions. A less positive or more negative value compared to its isomers or related compounds would suggest greater thermodynamic stability.
Conclusion
This technical guide has outlined a comprehensive framework for the determination of the key thermodynamic properties of α-methylphenylalanine. By combining established experimental techniques such as Differential Scanning Calorimetry and Bomb Calorimetry with the predictive power of computational chemistry, researchers can obtain the critical data necessary to advance their work in drug development, process chemistry, and biochemical research. The detailed protocols and workflows provided herein are designed to ensure the generation of accurate and reliable thermodynamic data, fostering a deeper understanding of the physicochemical behavior of this important molecule.
References
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- Contineanu, I., Perişanu, Ş., & Neacşu, A. (2006). Enthalpies of combustion and formation of isomers of the amino-benzoic acid. Revue Roumaine de Chimie, 51(4), 323-327.
- Malvern Panalytical. (2018). Best Practices for Differential Scanning Calorimetry of Proteins and Biopolymers. Retrieved from [Source of the blog post, if available]
- JoVE. (2022). Differential Scanning Calorimetry to Assess Protein Antigens. [Video].
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PubChem. (n.d.). L-Alpha-methylphenylalanine. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). α-Methylphenylalanine. Retrieved from [Link]
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- BenchChem. (2025). An In-depth Technical Guide to the Thermodynamic Properties of 3-Amino-4-nitropyridine.
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PubChem. (n.d.). alpha-Methyl-D-phenylalanine. National Center for Biotechnology Information. Retrieved from [Link]
- Alauddin, M. (2022). Effect of solvents and temperature on the structural, thermodynamic and electronic properties of capped phenylalanine: A computational study. Journal of Bangladesh Academy of Sciences, 45(2), 205-215.
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Human Metabolome Database. (2023). Showing metabocard for alpha-Methylphenylalanine (HMDB0029223). Retrieved from [Link]
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NIST. (n.d.). Phenylalanine. In NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). DL-alpha-Methylphenylalanine. National Center for Biotechnology Information. Retrieved from [Link]
- Fiveable. (n.d.). Computational Thermodynamic Properties.
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Wikipedia. (n.d.). Gibbs free energy. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Phenylalanine (CAS 63-91-2). Retrieved from [Link]
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- Hughes, J. V., & Johnson, T. C. (1981). Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. Journal of Neurochemistry, 36(4), 1475-1482.
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The Cornerstone of Stability: A Technical Guide to the Discovery and Application of α-Methyl Amino Acids
Foreword: The Subtle Power of a Single Methyl Group
In the intricate world of peptide and drug design, the quest for enhanced stability, controlled conformation, and improved pharmacokinetic profiles is relentless. Nature provides a diverse palette of twenty proteinogenic amino acids, yet their inherent flexibility and susceptibility to enzymatic degradation often limit their therapeutic potential. The introduction of non-natural amino acids has emerged as a transformative strategy, and among these, the α-methylated variants stand out for their profound and predictable impact. The simple substitution of the α-hydrogen with a methyl group—a seemingly minor modification—imposes significant steric constraints that ripple through the peptide backbone, fundamentally altering its properties. This guide provides a comprehensive exploration of the discovery, synthesis, and application of α-methyl amino acids, offering researchers and drug development professionals a detailed understanding of this powerful tool in medicinal chemistry.
Genesis and Early Investigations: The Dawn of a New Class of Amino Acids
The journey into the world of α-methyl amino acids began in the mid-20th century, driven by the desire to create analogues of natural amino acids for studying metabolic pathways and developing enzyme inhibitors. One of the earliest and most notable examples is α-methyldopa , a methylated analogue of L-Dopa, which was discovered in 1960.[1] Its initial development was aimed at inhibiting the enzyme Dopa-decarboxylase to understand the biosynthesis of norepinephrine.[2] However, it was soon discovered that its antihypertensive effects were mediated by its conversion to α-methyl norepinephrine, a "false neurotransmitter" that acts as an agonist of the presynaptic α2-adrenergic receptor, leading to a decrease in sympathetic outflow.[1][2][3] This discovery was a landmark, demonstrating the potential of α-methylation to create potent and clinically relevant therapeutics.
Another key early player was α-methyltryptophan . Its exploration also dates back to the 1950s, with initial studies focusing on its impact on tryptophan metabolism.[4] Over the decades, it has become an invaluable tool in neuroscience, serving as a prodrug for α-methylserotonin and an inhibitor of tryptophan hydroxylase, allowing researchers to probe the intricacies of the serotonergic system.[4][5] Radiolabeled α-methyltryptophan is now used as a tracer in Positron Emission Tomography (PET) to measure serotonin synthesis rates in the brain.[6][7]
These early examples laid the groundwork for a deeper appreciation of the unique properties conferred by α-methylation, sparking further research into their synthesis and incorporation into peptides.
The Synthetic Challenge: Crafting the Quaternary α-Carbon
The construction of the sterically hindered quaternary α-carbon of α-methyl amino acids presents a significant synthetic challenge. Over the years, a variety of methods have been developed, each with its own advantages and limitations. The development of efficient and stereoselective synthetic routes has been crucial for unlocking the full potential of these valuable building blocks.
Classical and Asymmetric Approaches
Early synthetic efforts often relied on classical methods that produced racemic mixtures, which then required resolution.[8] However, the demand for enantiomerically pure α-methyl amino acids for pharmaceutical applications spurred the development of asymmetric synthetic strategies. These methods aim to control the stereochemistry at the newly formed quaternary center.
A common approach involves the diastereoselective alkylation of chiral templates derived from natural amino acids.[9] For instance, chiral cyclic alanine-equivalent templates can be used to create a rigid transition state that allows for precise control over the stereochemistry of the methylation reaction.[9] The Evans' chiral auxiliary has also been instrumental in the asymmetric synthesis of optically pure amino acids.[10]
Diagram: Asymmetric Synthesis via Chiral Auxiliary
Caption: A generalized workflow for the asymmetric synthesis of α-methyl amino acids using a chiral auxiliary.
Modern Synthetic Innovations
More recent advancements have focused on developing more efficient and versatile methods. Photoredox catalysis has emerged as a powerful tool for the asymmetric synthesis of unnatural amino acids by activating aliphatic alcohols as radical precursors.[11] This approach offers a more atom-economical and environmentally friendly alternative to traditional methods. Furthermore, organometallic cross-coupling reactions have been employed to synthesize a wide array of optically pure α-methyl non-natural amino acids, expanding the chemical space available for drug discovery.[12]
Enzymatic and Chemo-enzymatic Synthesis
Biocatalysis offers an attractive alternative for the synthesis of α-methyl amino acids, often providing high enantioselectivity under mild reaction conditions. Lipases have been successfully used for the kinetic resolution of racemic α-methyl amino esters. In this process, the enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the two. More recently, engineered peptide α-N-methyltransferases have shown promise for the methylation of non-proteinogenic amino acids, opening up new possibilities for the enzymatic synthesis of these valuable compounds.[13][14]
Table: Comparison of Synthetic Methodologies for α-Methyl Amino Acids
| Methodology | Advantages | Disadvantages | Key Applications |
| Classical Synthesis & Resolution | Applicable to a wide range of substrates. | Produces racemic mixtures, requiring an additional resolution step which can be inefficient. | Early-stage research and development. |
| Asymmetric Synthesis | Provides direct access to enantiomerically pure products.[10][15] | Can require specialized and expensive chiral auxiliaries or catalysts. | Pharmaceutical and medicinal chemistry. |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, atom-economical.[11] | May require specific photocatalysts and light sources. | Synthesis of complex and functionalized α-methyl amino acids. |
| Enzymatic Resolution | High enantioselectivity, environmentally friendly. | Limited to specific substrates, can be time-consuming. | Production of optically pure α-methyl amino acids and their derivatives. |
The Structural and Biological Impact of α-Methylation
The introduction of an α-methyl group has profound consequences for the structure and biological activity of peptides. This simple modification acts as a powerful conformational constraint and a shield against enzymatic degradation.
Conformational Rigidity and Helicity
The steric hindrance imposed by the α-methyl group restricts the rotation around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone.[16] This conformational constraint often promotes the formation of helical secondary structures, such as the 310-helix.[17][18] By pre-organizing the peptide into a specific conformation, α-methylation can enhance its binding affinity and specificity for its biological target.[16] The chirality of the α-methyl amino acid can also influence the screw sense of the resulting helix.[17]
Diagram: Conformational Constraint by α-Methylation
Caption: The effect of α-methylation on peptide backbone flexibility and secondary structure.
Enhanced Proteolytic Stability
One of the most significant advantages of incorporating α-methyl amino acids into peptides is the increased resistance to enzymatic degradation.[16][19] The α-methyl group sterically hinders the approach of proteases, which would otherwise cleave the adjacent peptide bonds. This enhanced stability leads to a longer in vivo half-life, a critical factor for the development of effective peptide-based drugs.[16][20]
Applications in Drug Discovery and Development: Case Studies
The unique properties of α-methyl amino acids have been leveraged in the development of several successful therapeutic agents and promising drug candidates.
Trofinetide: A Neuroprotective Peptide
A recent success story is Trofinetide , a neuroprotective peptide approved for the treatment of Rett syndrome.[19] This drug is a derivative of the tripeptide Gly-Pro-Glu, where the central proline residue has been α-methylated.[19] This simple modification enhances the stability and bioavailability of the peptide, allowing it to exert its therapeutic effects in the central nervous system.
Apolipoprotein A-I Mimetic Peptides
In the field of cardiovascular disease, α-methylated amino acids have been incorporated into apolipoprotein A-I (ApoA-I) mimetic peptides to enhance their helicity and cholesterol efflux potential.[20] Studies have shown that these modified peptides exhibit increased resistance to proteolysis and improved biological activity, making them promising candidates for the treatment of atherosclerosis.[20]
Enzyme Inhibitors
The conformational rigidity and unique stereochemistry of α-methyl amino acids make them excellent building blocks for the design of potent and selective enzyme inhibitors. For example, α-aminophosphonates, which are analogues of amino acids, have been developed as competitive inhibitors of metallo-aminopeptidases.[21]
Future Perspectives and Conclusion
The discovery and development of α-methyl amino acids have provided medicinal chemists with a powerful tool to overcome many of the challenges associated with peptide-based therapeutics. The ability to fine-tune the conformational properties and enhance the metabolic stability of peptides has opened up new avenues for drug design. As synthetic methodologies continue to advance, providing access to an even greater diversity of α-methylated building blocks, we can expect to see the emergence of a new generation of peptide drugs with improved efficacy, safety, and patient compliance. The subtle yet profound impact of a single methyl group will undoubtedly continue to be a cornerstone of innovation in drug discovery for years to come.
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Lu, T. J., & Lin, C. K. (2011). Asymmetric Synthesis of α-Methyl-α-Amino Acids via Diastereoselective Alkylation of (1S)-(+)-3-Carene Derived Tricyclic Iminolactone. The Journal of Organic Chemistry, 76(6), 1621–1633. [Link]
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Bellomo, R. G. (2022). FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE. Journal of Biological Research, 95(1). [Link]
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Corzana, F., Busto, J. H., Jiménez-Osés, G., Asensio, J. L., González, C., Jiménez-Barbero, J., & Peregrina, J. M. (2009). Conformational effects of the non-natural alpha-methylserine on small peptides and glycopeptides. Organic & Biomolecular Chemistry, 7(24), 5197–5207. [Link]
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Jayaraman, S., Gantz, D. L., Gursky, O., & Glick, J. M. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. Journal of lipids, 2020, 1927697. [Link]
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Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683–690. [Link]
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Toniolo, C., Crisma, M., Formaggio, F., Valle, G., Cavicchioni, G., Précigoux, G., Aubry, A., & Kamphuis, J. (1993). Structures of peptides from alpha-amino acids methylated at the alpha-carbon. Biopolymers, 33(7), 1061–1072. [Link]
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Hsiao, C. N., & Wei, K. T. (1999). Enantioselective Synthesis of α,α-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted α-Methyl α-Benzyl Amine. The Journal of Organic Chemistry, 64(14), 5224–5228. [Link]
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Inai, Y., Ito, T., Hirabayashi, T., & Yokota, K. (2002). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Biopolymers, 66(1), 51–70. [Link]
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Le, D. N., Cherney, R. J., Christensen, M., Finke, P. E., Gibe, R. P., Prieto, L., ... & Tcyrulnikov, S. (2023). A General Approach to Optically Pure, α-Methyl Non-Natural Amino Acids: Enabling Unique Peptides as Drug Candidates. The Journal of Organic Chemistry, 88(24), 17309–17316. [Link]
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Karunakaran, S., Ram-Mohan, S., & Ganapathy, V. (2021). α-Methyl-l-tryptophan as a weight-loss agent in multiple models of obesity in mice. Biochemical and biophysical research communications, 564, 114–119. [Link]
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Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. [Link]
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Cruz-Bustillo, D. A., Corpas, A. A., Matlalcuatzi-Quechol, A., & Melchiorre, P. (2024). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science, 15(17), 6331–6337. [Link]
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Song, H., Burton, A. J., Shirran, S. L., Fahrig-Kamarauskaitė, J., Kaspar, H., Muir, T. W., ... & Naismith, J. H. (2021). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. Angewandte Chemie International Edition, 60(26), 14319–14323. [Link]
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Singh, Y., Sharma, R., & Singh, J. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 28(23), 7808. [Link]
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Chugani, D. C. (2014). α-methyl-l-tryptophan: mechanisms for tracer localization of epileptogenic brain regions. Epilepsy & behavior, 36, 115–118. [Link]
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Mucha, A., Kafarski, P., & Berlicki, Ł. (2011). Metallo-aminopeptidase inhibitors. Medicinal chemistry, 7(6), 621–639. [Link]
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Methodological & Application
Application Notes and Protocols for the Use of (R)-2-Amino-2-phenylpropanoic Acid in Peptide Synthesis
Introduction: Harnessing Steric Hindrance for Structural Control
In the landscape of peptide design and drug development, the incorporation of non-natural amino acids offers a powerful tool to modulate peptide conformation, enhance proteolytic stability, and ultimately fine-tune biological activity. Among these, α,α-disubstituted amino acids represent a class of building blocks that impose significant conformational constraints on the peptide backbone. (R)-2-Amino-2-phenylpropanoic acid, also known as (R)-α-methyl-phenylglycine, is a chiral α,α-disubstituted amino acid that has garnered considerable interest for its ability to induce stable secondary structures, particularly 3(10)-helices.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of (R)-2-Amino-2-phenylpropanoic acid into peptide sequences, covering both solid-phase and solution-phase synthesis methodologies.
The unique structural feature of (R)-2-Amino-2-phenylpropanoic acid is the presence of both a methyl and a phenyl group on the α-carbon. This substitution severely restricts the rotational freedom around the φ and ψ dihedral angles of the peptide backbone, thereby promoting well-defined helical conformations.[1][2] The chirality of the α-carbon further influences the screw sense of the resulting helix.[1] Peptides incorporating this residue have shown potential in various therapeutic areas due to their enhanced structural stability and resistance to enzymatic degradation.[3]
However, the very steric bulk that makes this amino acid a valuable tool for conformational control also presents a significant challenge during peptide synthesis. The hindered nature of both the amino and carboxyl groups necessitates optimized coupling strategies to achieve efficient peptide bond formation.[4][5] This guide will detail robust protocols that address these challenges, enabling the successful synthesis of peptides containing this unique building block.
Core Principles and Mechanistic Insights
The incorporation of (R)-2-Amino-2-phenylpropanoic acid into a growing peptide chain is a sterically demanding process. Standard coupling reagents and conditions often prove inefficient, leading to low yields and incomplete reactions.[4] The key to success lies in the selection of highly reactive coupling reagents that can overcome the steric hindrance imposed by the α,α-disubstitution.
Choice of Coupling Reagents
Uronium/aminium and phosphonium salt-based coupling reagents are highly recommended for coupling sterically hindered amino acids. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), and PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate) have demonstrated superior performance in these challenging couplings.[6][7]
-
HATU is a highly efficient coupling reagent that forms an activated OAt-ester, which is very reactive and less prone to racemization.[8]
-
PyAOP is another potent coupling reagent, particularly effective for hindered couplings and known to minimize side reactions.[6][9]
-
PyBrOP is an even more reactive phosphonium salt-based reagent, often employed for the most difficult couplings, including those involving N-methylated or other α,α-disubstituted amino acids.[6]
The use of carbodiimides like DCC or DIC alone is generally not recommended for coupling (R)-2-Amino-2-phenylpropanoic acid due to their lower reactivity in this context.[4]
Protecting Group Strategy
Standard Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting groups are suitable for the α-amino group of (R)-2-Amino-2-phenylpropanoic acid. The choice between Fmoc and Boc chemistry will depend on the overall synthetic strategy and the nature of other amino acids in the sequence. For solid-phase synthesis, the Fmoc/tBu strategy is widely used due to the mild conditions required for Fmoc group removal.[10]
Visualizing the Workflow
The general workflow for incorporating a sterically hindered amino acid like (R)-2-Amino-2-phenylpropanoic acid in solid-phase peptide synthesis (SPPS) involves several key steps, as illustrated below.
Caption: General workflow for SPPS incorporation of (R)-2-Amino-2-phenylpropanoic acid.
Detailed Protocols
Part 1: Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol is based on the Fmoc/tBu strategy and is optimized for the incorporation of Fmoc-(R)-2-Amino-2-phenylpropanoic acid.
Materials:
-
Fmoc-(R)-2-Amino-2-phenylpropanoic acid
-
Rink Amide or Wang resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
HATU, PyAOP, or PyBrOP
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Solid-phase synthesis vessel
-
Shaker or automated peptide synthesizer
Protocol Steps:
-
Resin Swelling:
-
Place the desired amount of resin in a solid-phase synthesis vessel.
-
Add DMF to the resin (approximately 10-15 mL per gram of resin) and allow it to swell for at least 1 hour with gentle agitation.[10]
-
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 15-20 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling of Fmoc-(R)-2-Amino-2-phenylpropanoic acid:
-
In a separate vial, dissolve Fmoc-(R)-2-Amino-2-phenylpropanoic acid (3-5 equivalents relative to resin loading) in DMF.
-
Add the coupling reagent (e.g., HATU, 2.9 equivalents) to the amino acid solution.
-
Add DIPEA (6 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.[11]
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature. Due to the steric hindrance, an extended coupling time of 4-12 hours is recommended.[12]
-
Monitoring the Coupling: A Kaiser (ninhydrin) test can be performed to monitor the presence of free primary amines. However, for sterically hindered N-terminal amino acids, the Kaiser test may give a false negative. A small-scale cleavage and LC-MS analysis is the most reliable method to confirm coupling efficiency.
-
-
Washing:
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5-7 times) followed by DCM (3-5 times) to remove any unreacted reagents and byproducts.
-
-
Chain Elongation:
-
Repeat steps 2-4 for the subsequent amino acids in the peptide sequence. For coupling a standard amino acid to the N-terminus of (R)-2-Amino-2-phenylpropanoic acid, a standard coupling protocol with a shorter reaction time (1-2 hours) is usually sufficient.
-
-
Final Deprotection and Cleavage:
-
After the final coupling and washing steps, perform a final Fmoc deprotection (if the N-terminus is not to be acetylated).
-
Wash the resin with DMF and then DCM, and dry the resin under vacuum.
-
Prepare a cleavage cocktail. A common cocktail is Reagent K: TFA/Thioanisole/Water/Phenol/EDT (82.5:5:5:5:2.5).
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[13]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.
-
Dry the crude peptide under vacuum.
-
-
Purification and Characterization:
Quantitative Data Summary for SPPS:
| Parameter | Recommended Value | Rationale |
| Amino Acid Excess | 3-5 equivalents | To drive the sterically hindered reaction to completion. |
| Coupling Reagent Excess | 2.9-4.5 equivalents | To ensure efficient activation of the carboxylic acid. |
| Base (DIPEA) Excess | 6-8 equivalents | To neutralize the amino acid salt and facilitate the reaction. |
| Coupling Time | 4-12 hours | Extended time is necessary to overcome the steric barrier.[12] |
| Cleavage Time | 2-4 hours | Standard time for complete deprotection and cleavage. |
Part 2: Solution-Phase Synthesis Protocol
This protocol describes the coupling of an N-protected (R)-2-Amino-2-phenylpropanoic acid to an amino acid ester in solution.
Materials:
-
N-protected (e.g., Boc- or Fmoc-) (R)-2-Amino-2-phenylpropanoic acid
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
HATU or PyAOP
-
DIPEA
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Protocol Steps:
-
Reactant Preparation:
-
Dissolve the N-protected (R)-2-Amino-2-phenylpropanoic acid (1 equivalent) in DCM or DMF in a round-bottom flask.
-
In a separate flask, dissolve the amino acid ester hydrochloride (1.1 equivalents) in DCM or DMF and add DIPEA (1.2 equivalents) to neutralize the salt and generate the free amine. Stir for 10-15 minutes.
-
-
Activation and Coupling:
-
To the solution of N-protected (R)-2-Amino-2-phenylpropanoic acid, add HATU (1.1 equivalents) and DIPEA (2 equivalents). Stir the mixture for 5-10 minutes to allow for pre-activation.
-
Add the solution of the free amino acid ester to the activated (R)-2-Amino-2-phenylpropanoic acid solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2 times), saturated sodium bicarbonate solution (2 times), and brine (1 time).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude dipeptide by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Deprotection (if necessary):
-
The N-protecting group (Boc or Fmoc) can be removed using standard procedures (e.g., TFA in DCM for Boc, 20% piperidine in DMF for Fmoc) to allow for further chain elongation.
-
Structural Implications and Design Considerations
The incorporation of (R)-2-Amino-2-phenylpropanoic acid is a deliberate design choice to enforce a specific secondary structure. As mentioned, it strongly promotes the formation of 3(10)-helices.[1] This has profound implications for the design of bioactive peptides, as pre-organizing a peptide into its receptor-binding conformation can significantly enhance its affinity and specificity.
Caption: Impact of (R)-2-Amino-2-phenylpropanoic acid on peptide conformation.
When designing peptides with this residue, it is important to consider its placement within the sequence to achieve the desired structural outcome. Flanking it with less bulky amino acids can sometimes facilitate the initial coupling steps. Furthermore, computational modeling can be a valuable tool to predict the conformational effects of incorporating this amino acid at different positions within a peptide sequence.
Conclusion
The use of (R)-2-Amino-2-phenylpropanoic acid in peptide synthesis, while challenging due to its steric bulk, offers a significant advantage in controlling peptide conformation and enhancing biological stability. By employing highly reactive coupling reagents, extending reaction times, and utilizing robust purification techniques, researchers can successfully incorporate this valuable building block into their peptide designs. The protocols and insights provided in this application note are intended to serve as a comprehensive guide to navigate the synthetic challenges and unlock the full potential of (R)-2-Amino-2-phenylpropanoic acid in the development of novel peptide-based therapeutics and research tools.
References
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Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358. [Link]
-
Garcia-Martin, F., et al. (2006). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. The Journal of Organic Chemistry, 71(18), 6847-6855. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Wessjohann, L. A., et al. (2005). Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. The Journal of Organic Chemistry, 70(1), 165-174. [Link]
-
Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
de la Torre, B. G., Marcos, M. A., Eritja, R., & Albericio, F. (1998). Solid-phase peptide synthesis using N-trityl-amino acids. Letters in Peptide Science, 5(2), 91-95. [Link]
-
Fujii, N., & Yajima, H. (1989). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Peptide Research, 2(1), 24-28. [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 22(11), 586-601. [Link]
-
Wikipedia. (n.d.). PyAOP reagent. Retrieved from [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Laboratory Protocols. [Link]
-
Giraud, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Peptide Science, 102(4), 309-322. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Barlos, K., & Gatos, D. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3248-3257. [Link]
-
Vasile, C. M., et al. (2014). Solid-phase peptide synthesis. RSC Advances, 4(60), 32658-32672. [Link]
-
Reddit. (2024). Solid Phase Peptide Synthesis Help. Retrieved from [Link]
-
Jäger, M., et al. (2021). Synthetic α‐Helical Peptides as Potential Inhibitors of the ACE2 SARS‐CoV‐2 Interaction. Chemistry – A European Journal, 27(1), 323-330. [Link]
-
Eisenberg, D., et al. (1986). The design, synthesis, and crystallization of an alpha-helical peptide. Proteins: Structure, Function, and Bioinformatics, 1(1), 16-22. [Link]
- Google Patents. (2019). WO2019217116A1 - Method for solution-phase peptide synthesis.
-
Beke, T., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances, 9(56), 32669-32678. [Link]
-
Garner, J., & Harding, M. M. (2007). Design and synthesis of alpha-helical peptides and mimetics. Organic & Biomolecular Chemistry, 5(22), 3577-3585. [Link]
-
Li, Z., et al. (2019). Design and Synthetic Strategies for Helical Peptides. Methods in Molecular Biology, 2001, 105-125. [Link]
-
Papapostolou, D., & Woolfson, D. N. (2009). Alpha-Helical Peptide Assemblies: Giving New Function to Designed Structures. ACS Chemical Biology, 4(1), 29-41. [Link]
-
Pathan, M. S., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(6), 375-381. [Link]
-
The Organic Chemistry Tutor. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism [Video]. YouTube. [Link]
-
BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Retrieved from [Link]
-
Olsen, J. V., & Mann, M. (2004). Improved peptide identification in proteomics by two consecutive stages of mass spectrometric fragmentation. Molecular & Cellular Proteomics, 3(6), 608-615. [Link]
-
Taylor & Francis. (1991). Peak Identification in HPLC of Peptides using Spectral Analysis and Second Order Spectroscopy of Aromatic Amino Acid Residues. In High Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. [Link]
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Zhang, Z., & Guan, S. (2012). Overview of peptide and protein analysis by mass spectrometry. Current Protocols in Protein Science, Chapter 16, Unit16.1. [Link]
-
Checco, J. W., & Sweedler, J. V. (2015). Non-targeted identification of d-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS. Methods in Molecular Biology, 1295, 15-28. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
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- 14. The design, synthesis, and crystallization of an alpha-helical peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: (R)-2-Amino-2-phenylpropanoic acid hydrochloride as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Steric Hindrance and Chirality
In the landscape of modern drug discovery and fine chemical synthesis, the demand for molecular complexity and precise three-dimensional architecture is paramount. Chiral building blocks are fundamental to this endeavor, enabling the stereoselective synthesis of active pharmaceutical ingredients (APIs) where a specific enantiomer is often responsible for the desired therapeutic effect while its mirror image may be inactive or even harmful.[1] Among these crucial components, unnatural α,α-disubstituted amino acids, such as (R)-2-Amino-2-phenylpropanoic acid, have emerged as powerful tools.
The defining feature of this amino acid is the substitution of the α-hydrogen with a methyl group. This seemingly minor alteration imparts significant and highly desirable properties to peptides and other molecules it is incorporated into. The gem-disubstitution at the α-carbon introduces significant steric hindrance, which serves two primary purposes:
-
Enhanced Proteolytic Stability: The steric bulk around the peptide bond hinders the approach of proteases, enzymes that would otherwise rapidly degrade the peptide in vivo.[2] This increased resistance to enzymatic degradation can dramatically improve a peptide therapeutic's half-life and bioavailability.[1]
-
Conformational Rigidity: The α-methylation restricts the conformational freedom of the peptide backbone, favoring the formation of stable secondary structures like α-helices.[3] This pre-organization into a bioactive conformation can lead to enhanced binding affinity for its target receptor.
(R)-2-Amino-2-phenylpropanoic acid hydrochloride is the enantiomerically pure, salt form of this valuable building block, ready for use in demanding synthetic applications, particularly in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of its properties, handling, and detailed protocols for its successful incorporation into target molecules.
Physicochemical Properties and Handling
A clear understanding of the physical and chemical properties of this compound is essential for its proper storage and use in synthesis.
| Property | Value | Source |
| Chemical Formula | C₉H₁₂ClNO₂ | [4] |
| Molecular Weight | 201.65 g/mol | |
| Appearance | White to off-white solid | [5][6] |
| Solubility | Soluble in water, methanol, and DMF | [2] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. | [5][7] |
Safety and Handling:
-
Hazard Identification: May cause skin and serious eye irritation. May cause respiratory irritation.[5][8]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat. Use a dust mask or work in a fume hood to avoid inhalation.[5][7]
-
Handling: Wash hands thoroughly after handling. Ensure adequate ventilation and that eyewash stations and safety showers are readily accessible. Avoid dust generation.[5][7]
-
Incompatibilities: Strong oxidizing agents.[6]
Core Application: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The primary application of (R)-2-Amino-2-phenylpropanoic acid (as its N-terminally protected Fmoc derivative) is in Fmoc-based solid-phase peptide synthesis (SPPS). The workflow involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin).
Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).
The Challenge of Steric Hindrance in Peptide Coupling
The very property that makes α,α-disubstituted amino acids valuable—steric hindrance—also presents the primary synthetic challenge. The nucleophilicity of the N-terminal amine is reduced, and the electrophilic carbonyl carbon is shielded, making peptide bond formation significantly more difficult than with standard proteinogenic amino acids.[9] Traditional coupling reagents like dicyclohexylcarbodiimide (DCC) are often inefficient, leading to low yields and incomplete reactions.[10]
To overcome this, more potent coupling reagents and optimized protocols are required. The most effective reagents are aminium/uronium or phosphonium salts that generate highly reactive activated esters.
| Coupling Reagent | Full Name | Key Advantages for Hindered Couplings |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Forms highly reactive OAt esters; considered a gold standard for difficult couplings due to high efficiency and low racemization.[11][12][13] |
| HCTU | (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) | Forms more reactive 6-Cl-OBt esters than HBTU; often comparable in efficiency to HATU but more cost-effective.[12][14] |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Generates highly reactive Oxyma esters; offers improved safety as it is not based on potentially explosive benzotriazoles.[7][13] |
Detailed Protocol: Fmoc-SPPS of a Peptide Containing (R)-α-Methylphenylalanine
This protocol describes the manual incorporation of Fmoc-(R)-2-Amino-2-phenylpropanoic acid-OH into a peptide sequence on a Rink Amide resin. It assumes a standard 0.1 mmol synthesis scale.
Materials:
-
Rink Amide MBHA resin (loading capacity ~0.5 mmol/g)
-
Fmoc-(R)-2-Amino-2-phenylpropanoic acid-OH (Fmoc-(R)-α-Me-Phe-OH)
-
Other required Fmoc-protected amino acids
-
Coupling Reagent: HATU or HCTU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Solid-phase synthesis vessel with frit
-
Shaker or bubbler (using N₂)
Step-by-Step Methodology
1. Resin Preparation and Swelling: a. Weigh 200 mg of Rink Amide resin (for 0.1 mmol scale) and place it in the synthesis vessel. b. Add 5 mL of DMF to the resin. c. Swell the resin for at least 1 hour at room temperature with gentle agitation.
2. Fmoc Deprotection (of the preceding amino acid): a. Drain the DMF from the swollen resin. b. Add 5 mL of 20% piperidine in DMF. Agitate for 5 minutes. c. Drain the solution. Add a fresh 5 mL of 20% piperidine in DMF and agitate for 15-20 minutes. d. Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and then DCM (3 x 5 mL) to remove all traces of piperidine.
3. Coupling of Fmoc-(R)-α-Me-Phe-OH (The Critical Step): a. Activation: In a separate vial, dissolve Fmoc-(R)-α-Me-Phe-OH (3 equivalents, ~125 mg for a 0.1 mmol scale) and HATU (2.9 equivalents, ~110 mg) in 2 mL of DMF. b. Add DIPEA (6 equivalents, ~105 µL) to the activation mixture. c. Allow the mixture to pre-activate for 1-2 minutes. The solution will typically change color. d. Coupling: Add the activated amino acid solution to the deprotected resin in the synthesis vessel. e. Agitate the mixture at room temperature. Due to steric hindrance, an extended coupling time is essential. Allow the reaction to proceed for 2 to 4 hours.[15] f. Monitoring (Optional but Recommended): Perform a Kaiser test to check for the presence of free primary amines. For a sterically hindered coupling, the test may be inconclusive or slow to react. A negative test (beads remain colorless/yellow) indicates a complete reaction.
4. Post-Coupling Wash: a. Drain the coupling solution from the resin. b. Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL) to remove excess reagents and byproducts.
5. Double Coupling (Recommended for Maximizing Yield): a. To ensure the reaction goes to completion, it is highly recommended to repeat the coupling step (Step 3).[16] b. Prepare a fresh activation solution and add it to the resin, allowing it to react for another 2 hours. c. After the second coupling, repeat the post-coupling wash (Step 4).
6. Chain Elongation: a. Repeat the cycle of deprotection (Step 2) and coupling (Step 3) for all subsequent amino acids in the sequence.
7. Final Cleavage and Deprotection: a. After the final Fmoc group is removed, wash the resin with DCM and dry it under a stream of nitrogen. b. Add 5 mL of the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% water) to the resin. c. Agitate at room temperature for 2-3 hours. d. Filter the solution to separate the resin, collecting the filtrate which contains the crude peptide. e. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.
Figure 2: Mechanism of HATU-mediated coupling for hindered amino acids.
Characterization and Data Analysis
After synthesis and purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), the final peptide must be characterized to confirm its identity and purity.
Expected Analytical Data:
-
RP-HPLC: A single major peak should be observed, indicating high purity (>95% is typically desired for research applications).
-
Mass Spectrometry (MS): The observed molecular weight should match the calculated theoretical mass of the peptide. For example, in a MALDI-TOF spectrum, this would appear as the [M+H]⁺ ion.[17]
-
NMR Spectroscopy: For smaller peptides, 1D and 2D NMR (like COSY and TOCSY) can confirm the amino acid sequence and the presence of the α-methylphenylalanine residue.[18] Characteristic signals would include:
-
A singlet for the α-methyl group protons.
-
Aromatic proton signals for the phenyl ring.
-
Specific cross-peaks in 2D spectra connecting the amide proton, aromatic protons, and the methyl group of the residue.
-
Conclusion and Future Outlook
This compound is a specialized but indispensable chiral building block for the synthesis of advanced peptides and peptidomimetics. Its ability to confer both conformational stability and resistance to proteolysis makes it a strategic component in the development of next-generation therapeutics, from GLP-1 receptor agonists to novel antimicrobial peptides.[2] While its incorporation requires optimized protocols and powerful coupling reagents to overcome steric hindrance, the resulting benefits in terms of the final molecule's pharmacokinetic and pharmacodynamic properties are substantial. The protocols and insights provided herein offer a robust framework for researchers to successfully utilize this potent building block in their synthetic campaigns.
References
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- Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry.
- Mapelli, C., Natarajan, S., et al. (2009). Eleven amino acid glucagon-like peptide-1 receptor agonists with antidiabetic activity. Journal of Medicinal Chemistry.
- This cit
-
PubChem. (n.d.). 2-Amino-2-phenylpropanoic acid. Retrieved from [Link]
- Welch, D. S., et al. (2012). Protease-Resistant Peptide Design—Empowering Nature's Fragile Warriors Against HIV. Biopolymers.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet. [Link]
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-
Katritzky, A. R., et al. (1998). Efficient peptide coupling involving sterically hindered amino acids. PubMed. [Link]
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-
American Laboratory. (2008). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. [Link]
-
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
Incorporating α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. (2020). PMC. [Link]
-
A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. (2024). ChemRxiv. [Link]
- This cit
-
Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. [Link]
-
A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. (2023). PMC. [Link]
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-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025). Request PDF. [Link]
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- 4. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. WO2023105497A1 - Synthesis of glp-1 analogues - Google Patents [patents.google.com]
- 11. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols: A Guide to the Successful Incorporation of α-Methylphenylalanine into Peptide Chains
Introduction: The Strategic Value of α-Methylphenylalanine in Peptide Therapeutics
In the landscape of modern drug discovery, the modification of native peptide structures is a critical strategy to overcome their inherent limitations, such as enzymatic degradation and conformational flexibility.[1] The incorporation of non-natural amino acids is a cornerstone of this approach, with α-methylphenylalanine (α-MePhe) emerging as a particularly valuable building block.[2][3] This α,α-disubstituted amino acid, an analog of phenylalanine, introduces a methyl group at the α-carbon, a seemingly subtle modification with profound consequences for the resulting peptide.[1][4]
The primary advantages of incorporating α-MePhe include:
-
Enhanced Proteolytic Resistance: The steric hindrance provided by the α-methyl group shields the adjacent peptide bonds from enzymatic cleavage, significantly increasing the peptide's metabolic stability and in vivo half-life.[1][5]
-
Conformational Constraint: The additional methyl group restricts the conformational freedom around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone.[1] This often promotes the formation of stable secondary structures, such as helices, which can lead to a more favorable pre-organization for receptor binding and potentially enhanced biological activity.[1][6]
-
Improved Pharmacokinetic Properties: By increasing stability and influencing conformation, α-MePhe can contribute to improved pharmacokinetic profiles, a crucial aspect in the development of peptide-based therapeutics.
This guide provides a comprehensive overview of the principles and practical protocols for the successful incorporation of α-methylphenylalanine into peptide chains, with a focus on solid-phase peptide synthesis (SPPS). We will delve into the challenges posed by this sterically hindered amino acid and present field-proven strategies to overcome them, ensuring high-yield and high-purity synthesis of your target peptide.
Pre-Synthesis Considerations: Paving the Way for a Successful Synthesis
Careful planning before initiating the synthesis is paramount, especially when dealing with sterically demanding residues like α-MePhe. Key considerations include the choice of protecting groups and the selection of an appropriate solid support.
Protecting Group Strategy
The choice of protecting groups for the α-amino group is a critical decision in SPPS.[7][8][9] For the synthesis of peptides containing α-MePhe, the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is highly recommended. The Fmoc group is base-labile, allowing for its removal under mild conditions that are orthogonal to the acid-labile side-chain protecting groups and the cleavage of the peptide from the resin.[10] This strategy minimizes the risk of side reactions and preserves the integrity of the growing peptide chain.
The benzyloxycarbonyl (Z or Cbz) group, while historically significant in solution-phase synthesis, is less commonly used in modern SPPS due to the harsher conditions required for its removal.[10] The tert-butyloxycarbonyl (Boc) strategy, which utilizes strong acids for deprotection, can also be employed but may lead to side reactions with certain sequences.[11][12]
Diagram 1: Protecting Group Strategies in SPPS
This diagram illustrates the orthogonality of the Fmoc and Boc protecting group strategies in solid-phase peptide synthesis.
Caption: Comparison of Fmoc and Boc deprotection steps in SPPS.
The Challenge of Steric Hindrance: Optimizing the Coupling Reaction
The primary obstacle in incorporating α-MePhe is the steric hindrance at the α-carbon, which significantly slows down the kinetics of peptide bond formation.[13] This can lead to incomplete coupling reactions, resulting in deletion sequences and difficult purification. To overcome this challenge, the choice of coupling reagent is of utmost importance.
Coupling Reagents for Sterically Hindered Amino Acids
Standard carbodiimide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) are often inefficient for coupling sterically hindered amino acids.[14] More potent activating reagents are required to achieve high coupling yields.[15] Modern coupling reagents are broadly classified into phosphonium and aminium/uronium salts, which generally offer faster reaction rates and fewer side reactions.[13]
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Activating Species | Key Advantages | Considerations |
| HATU | Aminium/Uronium | OAt ester | Highly efficient, rapid kinetics, low racemization.[13][16] | Cost |
| HBTU | Aminium/Uronium | OBt ester | Widely used, effective for many difficult couplings.[14][15] | Can be less effective than HATU for extremely hindered couplings. |
| COMU | Aminium/Uronium | Oxyma ester | High coupling efficiency, safer handling (non-explosive byproducts).[13][14] | Relatively new compared to HATU/HBTU. |
| PyBOP | Phosphonium | OBt ester | Strong coupling reagent, good for solution and solid-phase synthesis.[16] | Can be less reactive than HATU. |
| PyAOP | Phosphonium | OAt ester | Highly reactive, stable.[16] | Higher cost. |
For the incorporation of α-MePhe, HATU is often the reagent of choice due to its superior performance in promoting coupling between sterically demanding residues with minimal racemization.[13][16] COMU also presents a safe and effective alternative.[14]
Protocols for the Incorporation of α-Methylphenylalanine
The following protocols are designed for manual solid-phase peptide synthesis using the Fmoc strategy. They can be adapted for automated synthesizers.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Fmoc Strategy
This protocol outlines the general cycle for adding an amino acid to the growing peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-α-methylphenylalanine
-
Resin (e.g., Wang resin, Rink amide resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HATU)
-
Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Workflow Diagram:
Diagram 2: SPPS Cycle for Incorporating α-MePhe
This diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for adding an amino acid.
Caption: A typical workflow for solid-phase peptide synthesis.
Step-by-Step Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a fritted syringe or reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all traces of piperidine.
-
-
Kaiser Test (Optional but Recommended): Perform a Kaiser test to confirm the presence of a free primary amine, indicating complete Fmoc deprotection.[17] A positive test results in a blue color.
-
Coupling of α-Methylphenylalanine:
-
In a separate vial, dissolve Fmoc-α-MePhe (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.
-
Add DIEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2-4 hours. Due to the steric hindrance of α-MePhe, a longer coupling time is necessary. A double coupling (repeating the coupling step) may be required to ensure complete reaction.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Kaiser Test (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. A negative test (yellow color) is desired.
-
Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF and DCM, and then dry the resin under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Post-Synthesis: Purification and Characterization
The crude peptide obtained after cleavage will contain impurities, including deletion sequences and byproducts from the synthesis and cleavage steps. Purification is essential to obtain a high-purity product.
Purification
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides. The choice of column (e.g., C18) and gradient of organic solvent (typically acetonitrile in water with 0.1% TFA) will depend on the hydrophobicity of the peptide.
Characterization
The purified peptide should be thoroughly characterized to confirm its identity and purity.
Table 2: Analytical Techniques for Peptide Characterization
| Technique | Purpose | Information Obtained |
| Mass Spectrometry (MS) | To confirm the molecular weight of the peptide. | Provides the exact mass of the peptide, confirming the correct sequence and the incorporation of α-MePhe. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the peptide. | Provides a chromatogram showing the main peptide peak and any impurities. Purity is typically expressed as a percentage of the total peak area. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the three-dimensional structure of the peptide. | Provides detailed information about the conformation of the peptide in solution, which can be particularly insightful for peptides containing conformationally constrained residues like α-MePhe.[6] |
| Circular Dichroism (CD) Spectroscopy | To analyze the secondary structure of the peptide. | Can be used to determine the helical content of the peptide, which is often influenced by the presence of α,α-disubstituted amino acids.[5] |
| Amino Acid Analysis (AAA) | To determine the amino acid composition of the peptide. | Confirms the relative ratios of the amino acids in the peptide sequence. |
Troubleshooting Common Challenges
Problem: Incomplete coupling of α-MePhe. Solution:
-
Increase the coupling time.
-
Perform a double coupling.
-
Use a more potent coupling reagent like HATU or COMU.
-
Increase the equivalents of the amino acid and coupling reagents.
Problem: Aggregation of the peptide on the resin. Solution:
-
Use a more polar solvent mixture for coupling (e.g., DMF/NMP).
-
Incorporate "difficult sequence" protocols, which may involve elevated temperatures or the use of chaotropic salts.[11]
Problem: Racemization of amino acids. Solution:
-
Use coupling reagents known for low racemization, such as HATU.[13][16]
-
Avoid prolonged exposure to strong bases.
Conclusion: Expanding the Horizons of Peptide Design
The incorporation of α-methylphenylalanine represents a powerful strategy for enhancing the therapeutic potential of peptides. While the steric hindrance of this non-natural amino acid presents synthetic challenges, these can be effectively overcome through the use of optimized protocols and potent coupling reagents. By carefully considering the factors outlined in this guide, researchers can confidently incorporate α-MePhe into their peptide chains, paving the way for the development of novel, more stable, and biologically active peptide-based therapeutics.
References
- A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids - Benchchem. (n.d.).
- Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing). (2020).
- Improved solid-phase synthesis of alpha,alpha-dialkylated amino acid-rich peptides with antimicrobial activity - PubMed. (n.d.).
- Peptide Coupling Reagents Guide - Sigma-Aldrich. (n.d.).
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS Publications. (n.d.).
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024).
- Commonly Used Coupling Reagents in Peptide Synthesis. (2025).
- A Comparative Analysis of Alpha-Methyl Amino Acids in Peptides: Enhancing Stability and Modulating Bioactivity - Benchchem. (n.d.).
- Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics | Request PDF - ResearchGate. (n.d.).
- Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics - PubMed. (2023).
- Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC - NIH. (2020).
- Structures of peptides from alpha-amino acids methylated at the alpha-carbon - PubMed. (n.d.).
- Amino Acid Derivatives for Peptide Synthesis. (n.d.).
- Protecting Groups in Peptide Synthesis - PubMed - NIH. (n.d.).
- Optimizing Peptide Synthesis: The Role of Fmoc-N-methyl-L-phenylalanine. (n.d.).
- Protecting Groups in Peptide Synthesis | Springer Nature Experiments. (n.d.).
- Protecting Groups in Peptide Synthesis | Biosynth. (n.d.).
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020).
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
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The Strategic Application of (R)-2-Amino-2-phenylpropanoic Acid in Asymmetric Synthesis: A Guide to Protocols and Mechanistic Insights
Introduction: Harnessing the Stereochemical Potential of a Unique Chiral Building Block
(R)-2-Amino-2-phenylpropanoic acid, also known as (R)-α-methylphenylglycine, stands as a valuable and versatile chiral building block in the field of asymmetric synthesis. Its rigid structure, conferred by the quaternary stereocenter bearing both a phenyl and a methyl group, provides a well-defined chiral environment that can be effectively exploited to control the stereochemical outcome of a variety of chemical transformations. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of (R)-2-Amino-2-phenylpropanoic acid and its derivatives as chiral auxiliaries and synthons for chiral ligands. We will delve into the underlying principles of stereocontrol, provide detailed, field-proven protocols for key applications, and offer insights into the mechanistic rationale behind these powerful synthetic methodologies. The chirality inherent in this molecule makes it a powerful tool for producing enantiomerically pure drugs and other high-value chiral compounds.
Core Principle: The Chiral Auxiliary Approach
In asymmetric synthesis, a chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The auxiliary is then removed to reveal the desired enantiomerically enriched product, and can often be recovered for reuse. (R)-2-Amino-2-phenylpropanoic acid is an excellent candidate for this role, either directly or after conversion into more elaborate auxiliary systems such as oxazolidinones.
The efficacy of a chiral auxiliary hinges on its ability to create a sterically and/or electronically biased environment, favoring the approach of a reagent from one face of the molecule over the other. The phenyl and methyl groups of (R)-2-Amino-2-phenylpropanoic acid provide a distinct steric bias that can effectively shield one face of a reactive intermediate, such as an enolate.
Application I: Asymmetric Synthesis of β-Lactams using (R)-Phenylglycine Derivatives as Chiral Auxiliaries
The synthesis of enantiomerically pure β-lactams (2-azetidinones) is of paramount importance due to their prevalence in antibiotic scaffolds. A highly effective strategy employs chiral imines derived from (R)-phenylglycine, a close structural analog of (R)-2-Amino-2-phenylpropanoic acid, to direct the stereoselective [2+2] cycloaddition with an ester enolate. The principles and procedures outlined here are directly applicable to auxiliaries derived from (R)-2-Amino-2-phenylpropanoic acid.
Mechanistic Rationale: The Role of the Chiral Auxiliary in Stereocontrol
The key to stereocontrol in this reaction lies in the formation of a rigid, chelated intermediate. The imine derived from the (R)-phenylglycine methyl ester coordinates to a Lewis acid, typically a zinc salt, which activates the imine for nucleophilic attack. The chiral auxiliary, with its bulky phenyl group, effectively blocks one face of the imine, forcing the incoming ester enolate to attack from the less hindered face. This facial bias dictates the absolute stereochemistry of the two newly formed stereocenters in the β-lactam ring. The use of a zinc enolate generally leads to the formation of the trans-β-lactam, a common motif in bioactive molecules.[1]
Sources
Application Note: Determination of the Solubility of (R)-2-Amino-2-phenylpropanoic Acid in Organic Solvents
Introduction
(R)-2-Amino-2-phenylpropanoic acid, a chiral non-proteinogenic amino acid, serves as a critical building block in the synthesis of pharmaceuticals and other bioactive molecules. Its utility in drug development is significant, particularly in the construction of peptidomimetics and chiral ligands. The solubility of this compound in various organic solvents is a fundamental physical property that dictates its handling, reaction conditions, purification strategies, and formulation development. A comprehensive understanding of its solubility profile is therefore indispensable for researchers and professionals in organic synthesis and medicinal chemistry.
This application note provides a detailed guide to understanding and determining the solubility of (R)-2-Amino-2-phenylpropanoic acid in common organic solvents. It outlines the key factors influencing its solubility, presents expected solubility trends based on structurally analogous compounds, and offers a comprehensive, step-by-step protocol for accurate experimental determination.
Factors Influencing Solubility
The solubility of (R)-2-Amino-2-phenylpropanoic acid is governed by a combination of factors inherent to both the solute and the solvent. As a zwitterionic compound at its isoelectric point, it possesses both a charged carboxylate group and a charged ammonium group, in addition to a nonpolar phenyl ring and a methyl group. This amphiphilic nature leads to complex solubility behavior.
-
Solvent Polarity: Polar protic solvents, such as methanol and ethanol, are generally expected to be more effective at solvating the charged functional groups through hydrogen bonding. Nonpolar aprotic solvents, like toluene and heptane, are anticipated to have very low solvating power for the zwitterionic form.
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is crucial. Solvents that can effectively solvate both the ammonium and carboxylate groups will exhibit higher solubility.
-
pH: The pH of the solution can dramatically alter the ionization state of the amino acid. In acidic conditions, the carboxylate group is protonated, leading to a net positive charge. In basic conditions, the ammonium group is deprotonated, resulting in a net negative charge. These charged species generally exhibit higher solubility in polar solvents than the zwitterionic form.[1]
-
Temperature: Generally, solubility increases with temperature as the dissolution process is often endothermic.[1]
-
Crystalline Structure: The lattice energy of the solid form of the amino acid must be overcome by the solvation energy for dissolution to occur.
Expected Solubility Trends
| Solvent | Solvent Type | Expected Solubility | Rationale |
| Methanol | Polar Protic | Moderate to High | Good hydrogen bonding capability to solvate both polar groups. |
| Ethanol | Polar Protic | Moderate | Similar to methanol but slightly less polar. |
| Isopropanol | Polar Protic | Low to Moderate | Increased steric hindrance and lower polarity compared to methanol and ethanol. |
| Acetone | Polar Aprotic | Low | Can act as a hydrogen bond acceptor but not a donor. |
| Acetonitrile | Polar Aprotic | Low | Less effective at solvating the zwitterionic form compared to protic solvents. |
| Tetrahydrofuran (THF) | Polar Aprotic | Very Low | Limited ability to stabilize the charged functional groups. |
| Toluene | Nonpolar Aprotic | Very Low / Insoluble | Unable to effectively solvate the polar amino and carboxyl groups. |
| Heptane | Nonpolar Aprotic | Very Low / Insoluble | Lacks the necessary polarity and hydrogen bonding capability. |
Experimental Protocol: Determination of Solubility via the Isothermal Shake-Flask Method
This protocol details the isothermal shake-flask method, a reliable and widely used technique for determining the equilibrium solubility of a compound in a given solvent.[5][6]
Materials and Equipment
-
(R)-2-Amino-2-phenylpropanoic acid (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 8 mL)
-
Constant temperature orbital shaker or water bath
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis), or a UV-Vis spectrophotometer.
Workflow Diagram
Sources
Definitive Guide to the Analytical Methods for Alpha-Methylated Amino Acids
<_ APPLICATION NOTE & PROTOCOLS
Audience: Researchers, scientists, and drug development professionals.
Abstract
Alpha-methylated amino acids (α-Me-AAs) are critical building blocks in modern peptide-based drug design, imparting enhanced proteolytic stability and conformational rigidity.[1][2] This increased stability is a crucial feature for developing peptide drugs with improved oral bioavailability and longer in-vivo half-lives.[1] However, their unique structural properties, including steric hindrance at the α-carbon and the introduction of a chiral center, present significant analytical challenges. This guide provides a comprehensive overview of the principal analytical techniques for the characterization, quantification, and chiral purity assessment of α-Me-AAs. We offer detailed, field-proven protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, explaining the causality behind experimental choices to ensure robust and reliable results.
Introduction: The Analytical Imperative for α-Methylated Amino Acids
The substitution of the α-hydrogen with a methyl group fundamentally alters the amino acid's properties. This modification restricts the conformational freedom around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, often promoting helical secondary structures.[1] From an analytical standpoint, this steric bulk can impede common derivatization reactions and chromatographic interactions. Furthermore, unless the parent amino acid is glycine, α-methylation creates a new chiral center, making the determination of enantiomeric purity a critical quality attribute for any pharmaceutical application. The choice of an analytical method is therefore a multi-faceted decision, balancing the need for structural confirmation, quantitative accuracy, and stereochemical fidelity.
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Derivatization
GC-MS is a powerful technique for amino acid analysis, but it cannot be applied directly. The high polarity and zwitterionic nature of amino acids, including α-Me-AAs, make them non-volatile and prone to thermal decomposition in the hot GC injector.[3][4][5] Therefore, chemical derivatization is an indispensable prerequisite to convert the polar carboxyl and amino groups into more volatile and thermally stable moieties.[3][6]
The "Why": Choosing a Derivatization Strategy
The goal of derivatization is to replace the active hydrogens on -COOH, -NH2, and other functional groups with nonpolar protecting groups.[6] The steric hindrance from the α-methyl group can affect reaction kinetics, sometimes requiring more stringent conditions (e.g., higher temperatures or longer reaction times) compared to their proteinogenic counterparts.
-
Silylation: This is a common and effective method. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used.[4][6] MTBSTFA derivatives are notably more stable and less sensitive to moisture than their trimethylsilyl (TMS) counterparts, which is a significant advantage for method robustness.[6]
-
Acylation/Esterification: This two-step approach first converts the carboxylic acid to an ester (e.g., methyl or ethyl ester) followed by acylation of the amino group with reagents like pentafluoropropionic anhydride (PFPA).[3] This method yields stable derivatives with excellent chromatographic properties.[3][5]
Experimental Workflow & Diagram
The overall process involves sample preparation (often drying), the derivatization reaction itself, and subsequent analysis by GC-MS.
Caption: Workflow for the GC-MS analysis of α-Methylated Amino Acids.
Protocol: GC-MS Analysis via Silylation with MTBSTFA
This protocol describes the derivatization of α-methyl-phenylalanine as an example.
-
Preparation: Accurately weigh ~1 mg of the α-methyl-phenylalanine sample into a 2 mL reaction vial. If in solution, transfer an aliquot and dry completely under a stream of nitrogen. The absence of moisture is critical for silylation success.[6]
-
Reagent Addition: Add 100 µL of acetonitrile to dissolve the sample. Then, add 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
Reaction: Securely cap the vial and heat at 100 °C for 4 hours in a heating block or oven. Some sterically hindered α-Me-AAs may require optimization of this step (e.g., longer time or higher temperature) to achieve complete derivatization.[6]
-
Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection. No further workup is typically required.
-
GC-MS Conditions:
-
Injector: 250 °C, Split mode (e.g., 20:1)
-
Column: SLB™-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D. x 0.25 µm film thickness.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 50-650.
-
-
Data Analysis: Identify the derivatized α-Me-AA peak by its retention time and characteristic mass spectrum. The TBDMS derivatives often show a prominent fragment ion corresponding to the loss of a tert-butyl group ([M-57]+).
| Compound | Derivatization Method | Expected [M-57]+ Ion (m/z) | Notes |
| α-Methyl-Alanine | Di-TBDMS | 346 | Both amine and carboxyl groups derivatized. |
| α-Methyl-Valine | Di-TBDMS | 374 | Characteristic fragmentation pattern is key for identification. |
| α-Methyl-Leucine | Di-TBDMS | 388 | May require slightly longer derivatization times. |
| α-Methyl-Phenylalanine | Di-TBDMS | 422 | Stable derivative with good chromatographic behavior. |
High-Performance Liquid Chromatography (HPLC): Versatility in Separation
HPLC is arguably the most versatile technique for α-Me-AA analysis, offering solutions for both quantification and critical chiral separations. Unlike GC, HPLC can often analyze amino acids directly or with pre-column derivatization designed to enhance UV or fluorescence detection.[7]
The "Why": Choosing an HPLC Strategy
The choice between achiral (Reversed-Phase) and chiral HPLC depends entirely on the analytical goal.
-
Reversed-Phase (RP-HPLC): Ideal for quantifying the total amount of an α-Me-AA. Pre-column derivatization with reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) is often used to attach a chromophore or fluorophore, drastically increasing detection sensitivity.[8]
-
Chiral HPLC: Essential for determining enantiomeric purity. This can be achieved through two main approaches:
-
Indirect Method: The α-Me-AA enantiomers are derivatized with a chiral agent (e.g., Marfey's reagent, FDAA) to form diastereomers.[7] These diastereomers have different physical properties and can be separated on a standard achiral RP-HPLC column.
-
Direct Method: The underivatized enantiomers are separated directly on a Chiral Stationary Phase (CSP).[9] CSPs based on macrocyclic glycopeptides (like teicoplanin) or polysaccharide derivatives are particularly effective for underivatized amino acids.[9][10] The direct method is often preferred as it involves fewer sample preparation steps and avoids potential kinetic resolution issues during derivatization.[9]
-
Decision Logic for HPLC Method Selection
Caption: Decision tree for selecting the appropriate HPLC method.
Protocol: Direct Chiral Separation using a Teicoplanin CSP
This protocol provides a general method for the direct enantiomeric separation of underivatized α-Me-AAs.
-
Sample Preparation: Dissolve the α-Me-AA sample in the mobile phase or a compatible solvent (e.g., water/methanol mixture) to a concentration of approximately 0.5-1.0 mg/mL. Filter through a 0.22 µm syringe filter before injection.
-
HPLC System & Column:
-
Column: Astec® CHIROBIOTIC® T (or equivalent teicoplanin-based CSP), 25 cm x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of an organic modifier (Methanol or Acetonitrile) and an aqueous buffer (e.g., 10 mM Ammonium Acetate, pH adjusted). The optimal ratio is compound-dependent and requires method development. A good starting point is 80:20 Methanol:Aqueous Buffer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm or Mass Spectrometry (MS). MS detection provides higher specificity.
-
-
Method Validation:
-
Specificity: Inject individual enantiomers (if available) to confirm elution order.
-
Resolution: Ensure baseline resolution (Rs > 1.5) between the enantiomeric peaks. Adjust the mobile phase composition (organic modifier percentage, pH) to optimize.
-
Linearity & Range: Prepare a series of solutions with varying ratios of the two enantiomers (e.g., 99:1, 95:5, 50:50, 5:95, 1:99) to demonstrate the method's ability to accurately quantify the minor enantiomer in the presence of the major one.
-
| Chiral Stationary Phase Type | Principle | Advantages | Common Mobile Phases |
| Macrocyclic Glycopeptide (e.g., Teicoplanin) | Multiple chiral selectors, ionic and polar interactions.[9] | Excellent for underivatized polar/ionic compounds, compatible with aqueous phases.[9] | Methanol/Water/Acid/Base |
| Polysaccharide-based (e.g., Cellulose/Amylose derivatives) | Chiral grooves and cavities, inclusion complexes. | Broad enantioselectivity, robust. | Normal Phase (Hexane/Alcohol) or Reversed Phase (Acetonitrile/Water).[11] |
| Pirkle-type (Brush-type) | π-π interactions, dipole stacking, hydrogen bonding. | Well-understood mechanism, good for derivatized AAs. | Normal Phase (Hexane/IPA) |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural & Chiral Insights
NMR spectroscopy is a primary tool for unambiguous structural confirmation of novel α-Me-AAs. For chiral analysis, it offers a powerful alternative to chromatography, particularly for determining enantiomeric excess (ee). This is achieved by converting the enantiomers into diastereomers in situ using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[12][13] The diastereomers are chemically non-equivalent and will exhibit separate, distinguishable signals in the NMR spectrum.[14]
The "Why": Chiral Auxiliaries in NMR
The key principle is to create a diastereomeric environment where the corresponding protons (or other nuclei) of the two enantiomers are no longer magnetically equivalent and thus resonate at different chemical shifts.[12]
-
Chiral Derivatizing Agents (CDAs): These react covalently with the α-Me-AA to form stable diastereomers. A classic example is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). The reaction must proceed to completion to avoid kinetic resolution, which would give an inaccurate ee value.
-
Chiral Solvating Agents (CSAs): These form transient, non-covalent diastereomeric complexes with the analyte.[13] This method is non-destructive but the chemical shift differences (Δδ) can be small and are often dependent on concentration, solvent, and temperature.
Protocol: Determination of Enantiomeric Excess using (R)-BINOL-based CSA
This protocol is adapted from a three-component assembly method that is effective for primary amines and amino acids.[12][14]
-
Reagent Preparation:
-
Host Solution: Prepare a stock solution in a suitable deuterated solvent (e.g., CDCl3) containing 2-formylphenylboronic acid (1.2 equivalents) and (R)-1,1'-bi-2-naphthol ((R)-BINOL, 1.2 equivalents). The use of activated 4 Å molecular sieves is crucial to remove residual water, which can interfere with the assembly.[14]
-
-
Sample Preparation:
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum. It is important to achieve good signal-to-noise to accurately integrate the relevant peaks.
-
-
Data Analysis:
-
The reaction forms two diastereomeric imine-boronate ester complexes.
-
Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers (e.g., the imine proton or the α-methyl protons).
-
Carefully integrate the two peaks. The ratio of the integrals directly corresponds to the enantiomeric ratio of the original α-Me-AA sample.
-
Calculation: Enantiomeric Excess (% ee) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100
-
Method Validation: Ensuring Trustworthiness
All analytical methods developed for pharmaceutical applications must be validated to ensure they are fit for purpose. Validation is performed in accordance with guidelines from the International Conference on Harmonisation (ICH).[15] Key parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration over a given range.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Caption: A typical workflow for analytical method validation.
Conclusion
The analysis of alpha-methylated amino acids requires a tailored approach that accounts for their unique chemical properties. GC-MS provides high sensitivity and structural information but necessitates robust derivatization. HPLC offers unparalleled versatility, with RP-HPLC for quantification and powerful chiral stationary phases for direct enantiomeric purity assessment. NMR spectroscopy remains the gold standard for structural elucidation and provides an elegant, non-separative means of determining enantiomeric excess. The selection of the optimal technique depends on the specific analytical question, and its implementation must be supported by a thorough understanding of the underlying chemical principles and a rigorous validation strategy to ensure data integrity.
References
-
Fujii, K., et al. (2005). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. National Institutes of Health. [Link]
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Chiral Technologies. (n.d.). Amino Acid Database - HPLC. Chiral Technologies. [Link]
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Tsikas, D., et al. (2021). Quality Control in Targeted GC-MS for Amino Acid-OMICS. National Institutes of Health. [Link]
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Le, P. N., et al. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]
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Reason, A. (2003). Validation of Amino Acid Analysis Methods. ResearchGate. [Link]
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Labuta, J., et al. (2013). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. Nature Communications. [Link]
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Gika, H. G., et al. (2007). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. National Institutes of Health. [Link]
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Martins, C. P. B., et al. (2023). Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS. National Institutes of Health. [Link]
-
Le, P. N., et al. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. ACS Publications. [Link]
-
Jo, K., et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. [Link]
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Gentile, C., et al. (2024). Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages. MDPI. [Link]
-
Cháfer-Pericás, C., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI. [Link]
-
Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex. [Link]
-
Kim, H., et al. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. Analytical Chemistry. [Link]
-
Clarke, D. D., et al. (1977). .alpha.-Methyl amino acids. Resolution and amino protection. The Journal of Organic Chemistry. [Link]
-
Scriba, G. K. E. (2002). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. ResearchGate. [Link]
-
Shundo, A., et al. (2019). Importance of Molecular Symmetry for Enantiomeric Excess Recognition by NMR. SciSpace. [Link]
-
Roveda, M., et al. (2023). NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. National Institutes of Health. [Link]
-
Anantharamaiah, G. M., et al. (2017). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. National Institutes of Health. [Link]
-
Loke, I., et al. (2021). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. National Institutes of Health. [Link]
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Application Notes & Protocols: (R)-alpha-Methylphenylalanine as a Tyrosine Hydroxylase Inhibitor
Abstract
This document provides a comprehensive technical guide for researchers on the use of (R)-alpha-methylphenylalanine (α-MePhe), a synthetic amino acid analogue, as an inhibitor of Tyrosine Hydroxylase (TH). While also known as a potent inhibitor of phenylalanine hydroxylase (PAH), its action on TH, the rate-limiting enzyme in catecholamine biosynthesis, is of significant interest for studies in neurobiology, endocrinology, and pharmacology. This guide details the compound's mechanism of action, provides field-proven protocols for both in vivo and in vitro applications, and offers insights into data interpretation and experimental design. We address the nuances of its dual inhibitory roles and provide a framework for its effective use in depleting catecholamine levels for research purposes.
Introduction and Scientific Principle
(R)-alpha-Methylphenylalanine is a structural analogue of phenylalanine, distinguished by a methyl group at the alpha carbon.[1] This modification prevents its incorporation into proteins and confers inhibitory properties against aromatic amino acid hydroxylases. The primary focus of this guide is its function as an inhibitor of Tyrosine Hydroxylase (EC 1.14.16.2). TH catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), the committed step in the biosynthesis of dopamine, norepinephrine, and epinephrine.[1] By inhibiting TH, (R)-alpha-methylphenylalanine allows for the acute or chronic depletion of these critical neurotransmitters, providing a powerful tool to probe the function of catecholaminergic systems.
It is crucial for the researcher to understand that α-MePhe exhibits a dual inhibitory profile. It is also a well-documented inhibitor of phenylalanine hydroxylase (PAH).[1] In many in vivo applications, this dual action is exploited: α-MePhe inhibits PAH, causing a systemic increase in phenylalanine levels (hyperphenylalaninemia).[2][3] The elevated phenylalanine then acts as a potent competitive inhibitor at the substrate-binding site of Tyrosine Hydroxylase, leading to a reduction in catecholamine synthesis.[4][5] However, α-MePhe can also directly inhibit TH, a mechanism that can be specifically studied in in vitro enzymatic assays.
Mechanism of Action: Competitive Inhibition of Tyrosine Hydroxylase
(R)-alpha-methylphenylalanine acts as a competitive inhibitor of Tyrosine Hydroxylase. Structurally, it mimics the endogenous substrate, L-tyrosine, allowing it to bind to the enzyme's active site. However, the presence of the α-methyl group prevents the catalytic hydroxylation reaction from proceeding. This reversible binding occupies the active site, thereby preventing L-tyrosine from being converted to L-DOPA and effectively halting the catecholamine synthesis cascade.
Caption: Competitive inhibition of Tyrosine Hydroxylase by (R)-α-methylphenylalanine.
Biochemical and Pharmacological Profile
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | PubChem[6] |
| Molar Mass | 179.22 g/mol | PubChem[6] |
| Appearance | White to off-white solid | Generic observation |
| Predicted Water Solubility | 5 g/L | HMDB[7] |
Note on Solubility: The predicted aqueous solubility is ~5 mg/mL.[7] For stock solutions, empirical testing is recommended. Solubility can be enhanced in slightly acidic or basic aqueous solutions. For in vitro assays, dissolving in DMSO before final dilution in aqueous buffer is a common practice, though vehicle controls are essential.
Inhibitory Activity
Specific kinetic parameters such as the inhibition constant (Kᵢ) or IC₅₀ value for (R)-alpha-methylphenylalanine against purified Tyrosine Hydroxylase are not prominently reported in peer-reviewed literature, which has focused more on its in vivo effects. The compound's efficacy is typically demonstrated by measuring the downstream depletion of catecholamines in biological systems.
The table below summarizes the observed in vivo effects, which serve as a practical measure of its inhibitory action.
| Model System | Dosage / Administration | Observed Effect | Reference |
| 7- and 11-day-old rats | α-MePhe alone (dosage not specified) | 20-40% decrease in cerebral dopamine and noradrenaline | Brass & Greengard, 1982[4][5] |
| Adult rats | 100 mg/kg, i.p. | Formation of α-methyl-m-tyramine, indicating interaction with TH | Juorio & Boulton, 1982[8] |
| Developing mice | 0.43 mg/g (430 mg/kg), daily injections | Used to inhibit PAH and induce hyperphenylalaninemia | Hughes & Johnson, 1981[2] |
Experimental Protocols
Protocol 1: In Vivo Catecholamine Depletion in Rodent Models
This protocol is designed to induce a significant reduction in brain catecholamine levels. It leverages the dual-inhibition mechanism where induced hyperphenylalaninemia is the primary driver of TH inhibition.
Caption: Workflow for in vivo catecholamine depletion and analysis.
Materials:
-
(R)-alpha-Methylphenylalanine
-
Sterile 0.9% Saline (Vehicle)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Rodents (mice or rats), properly acclimated
-
Tissue homogenization buffer (e.g., 0.1 M perchloric acid)
-
Equipment for tissue dissection and homogenization
-
HPLC system with electrochemical detection (HPLC-ECD) for catecholamine analysis
Step-by-Step Methodology:
-
Preparation of Dosing Solution:
-
Causality: A fresh, sterile solution is critical for animal safety and dose accuracy.
-
Accurately weigh (R)-alpha-methylphenylalanine.
-
Suspend it in sterile 0.9% saline to the desired concentration (e.g., 20 mg/mL). Gentle warming or sonication may be required to aid dissolution. Prepare fresh on the day of the experiment.
-
The vehicle control group will receive an equivalent volume of sterile 0.9% saline.
-
-
Animal Dosing:
-
Causality: I.p. injection allows for rapid systemic absorption. Dosage determines the extent of inhibition.
-
Weigh each animal to calculate the precise injection volume.
-
Administer a single i.p. injection of (R)-alpha-methylphenylalanine. A dose of 100 mg/kg has been shown to produce measurable effects on TH metabolites.[8] For more profound depletion via hyperphenylalaninemia, higher doses may be required, guided by pilot studies.
-
Administer the vehicle control to the control group.
-
-
Time Course and Tissue Collection:
-
Causality: The timing of tissue collection is critical to capture the desired level of catecholamine depletion.
-
The peak effect on brain catecholamine levels can occur several hours post-injection. A time point between 2 and 20 hours is a reasonable starting point for characterization.[8]
-
At the designated time point, euthanize the animals using an approved method.
-
Immediately dissect the brain region of interest (e.g., striatum, prefrontal cortex) on an ice-cold surface to prevent post-mortem degradation of catecholamines.
-
Snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
-
Sample Analysis:
-
Causality: HPLC-ECD is the gold standard for sensitive and specific quantification of catecholamines and their metabolites.
-
Homogenize the frozen tissue in an appropriate volume of ice-cold 0.1 M perchloric acid.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet proteins.
-
Filter the supernatant and inject a defined volume into an HPLC-ECD system optimized for catecholamine separation and detection.
-
Quantify dopamine and norepinephrine concentrations by comparing peak areas to those of a standard curve.
-
-
Self-Validation and Controls:
-
Vehicle Control: Essential to ensure that the injection procedure or vehicle itself does not cause changes in catecholamine levels.
-
Positive Control (Optional but Recommended): A separate group treated with a well-characterized TH inhibitor like Alpha-methyl-p-tyrosine (AMPT) can validate the experimental setup's ability to detect catecholamine depletion.[8][9]
-
Time-Course Pilot: Performing a pilot study with multiple time points (e.g., 2, 6, 12, 24 hours) is crucial to determine the point of maximum depletion (Tₘₐₓ) for your specific model and dose.
-
Protocol 2: In Vitro Tyrosine Hydroxylase Activity Assay (Template)
This protocol provides a template for measuring the direct inhibitory effect of (R)-alpha-methylphenylalanine on TH activity using a purified enzyme or cell lysate. Note: Due to the lack of specific literature precedent for this compound, concentrations of the inhibitor must be empirically determined through a dose-response experiment.
Principle: This assay measures the production of L-DOPA from L-tyrosine, catalyzed by TH. The reaction requires the cofactor (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄). The amount of L-DOPA produced is quantified by HPLC-ECD.
Materials:
-
Purified Tyrosine Hydroxylase or a tissue/cell lysate rich in TH (e.g., from PC12 cells or adrenal medulla)
-
Assay Buffer: e.g., 50 mM MES, pH 6.5
-
L-Tyrosine (Substrate)
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄, Cofactor)
-
Catalase (to protect BH₄ from oxidation)
-
Ferrous Ammonium Sulfate (Fe²⁺ source)
-
(R)-alpha-Methylphenylalanine (Inhibitor)
-
Stop Solution: 0.1 M Perchloric Acid
-
HPLC-ECD system
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a 10X concentrated reaction cocktail in the assay buffer containing L-Tyrosine, Catalase, and Ferrous Ammonium Sulfate.
-
Prepare a fresh solution of the cofactor BH₄ immediately before use.
-
Prepare a stock solution of (R)-alpha-methylphenylalanine in water or DMSO. Create a serial dilution to test a range of concentrations (e.g., 1 µM to 10 mM).
-
-
Enzyme Reaction:
-
Set up microcentrifuge tubes on ice.
-
To each tube, add:
-
Assay Buffer
-
Enzyme preparation (purified TH or lysate)
-
(R)-alpha-methylphenylalanine at various final concentrations. For the "No Inhibitor" control, add the vehicle (water or DMSO).
-
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at 37°C to allow for binding.
-
-
Initiation and Termination:
-
Initiate the reaction by adding the cofactor BH₄ and the 10X reaction cocktail to each tube.
-
Incubate at 37°C for a fixed period (e.g., 20 minutes). The time should be within the linear range of product formation, determined in a preliminary experiment.
-
Terminate the reaction by adding an equal volume of ice-cold 0.1 M Perchloric Acid. Vortex immediately.
-
-
Quantification of L-DOPA:
-
Centrifuge the tubes at high speed to pellet precipitated protein.
-
Filter the supernatant and inject it into the HPLC-ECD system to quantify the L-DOPA produced.
-
-
Data Analysis and Controls:
-
No Enzyme Control: A reaction mix without the TH enzyme to check for non-enzymatic L-DOPA formation.
-
No Inhibitor Control: Represents 100% enzyme activity.
-
Calculate the percent inhibition for each concentration of (R)-alpha-methylphenylalanine relative to the "No Inhibitor" control.
-
Plot percent inhibition versus inhibitor concentration (on a log scale) and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion and Final Recommendations
(R)-alpha-Methylphenylalanine is a viable tool for researchers needing to modulate catecholamine systems. Its primary utility, as documented in the literature, is as an agent to induce hyperphenylalaninemia in animal models, which in turn leads to a robust, secondary inhibition of tyrosine hydroxylase and subsequent depletion of cerebral catecholamines.[4][5] While it is also a direct competitive inhibitor of TH, its potency and kinetic parameters for this direct action are not well-defined.
For in vivo studies, it serves as an effective, albeit indirect, method for achieving catecholamine depletion. For in vitro studies, it can be used to probe the TH active site, but researchers must be prepared to perform thorough dose-response characterizations to determine its IC₅₀ in their specific assay system. When precise, direct, and potent inhibition of TH is required, researchers should also consider the well-characterized inhibitor alpha-methyl-p-tyrosine (AMPT).[8][9]
References
-
Hughes, J. V., & Johnson, T. C. (1981). Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. Journal of Neurochemistry, 36(4), 1476-84. [Link]
-
Human Metabolome Database. (2012). Showing metabocard for alpha-Methylphenylalanine (HMDB0029223). HMDB. [Link]
-
Brass, C. A., & Greengard, O. (1982). Modulation of cerebral catecholamine concentrations during hyperphenylalaninaemia. Biochemical Journal, 208(3), 765–771. [Link]
-
Eriksson, E., & Carlsson, A. (1985). Different acute effects of the tyrosine hydroxylase inhibitors alpha-methyl-p-tyrosine and 3-iodo-L-tyrosine on hypothalamic noradrenaline activity and adrenocorticotrophin release in the rat. Journal of Neural Transmission, 67(3-4), 215-26. [Link]
-
Brass, C. A., & Greengard, O. (1982). Modulation of cerebral catecholamine concentrations during hyperphenylalaninaemia. National Institutes of Health. [Link]
-
Wikipedia. (n.d.). α-Methylphenylalanine. Wikipedia. [Link]
-
Juorio, A. V., & Boulton, A. A. (1982). The effects of (+)-amphetamine, alpha-methyltyrosine, and alpha-methylphenylalanine on the concentrations of m-tyramine and alpha-methyl-m-tyramine in rat striatum. Journal of Neurochemistry, 39(4), 1149-54. [Link]
-
PubChem. (n.d.). L-Alpha-methylphenylalanine. National Center for Biotechnology Information. [Link]
-
Delin, S., & Greengard, O. (1980). Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats. Biochemical Journal, 188(2), 237–244. [Link]
Sources
- 1. α-Methylphenylalanine - Wikipedia [en.wikipedia.org]
- 2. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of cerebral catecholamine concentrations during hyperphenylalaninaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of cerebral catecholamine concentrations during hyperphenylalaninaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-Alpha-methylphenylalanine | C10H13NO2 | CID 2724754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. hmdb.ca [hmdb.ca]
- 8. The effects of (+)-amphetamine, alpha-methyltyrosine, and alpha-methylphenylalanine on the concentrations of m-tyramine and alpha-methyl-m-tyramine in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Different acute effects of the tyrosine hydroxylase inhibitors alpha-methyl-p-tyrosine and 3-iodo-L-tyrosine on hypothalamic noradrenaline activity and adrenocorticotrophin release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging (R)-2-Amino-2-phenylpropanoic Acid for the Development of Potent Enzyme Inhibitors
Introduction: The Strategic Advantage of α-Methylated Amino Acids in Drug Discovery
In the landscape of modern drug discovery, the pursuit of highly specific and potent enzyme inhibitors remains a cornerstone of therapeutic innovation. Non-proteinogenic amino acids, in particular, offer a versatile scaffold for the design of novel therapeutic agents. Among these, (R)-2-Amino-2-phenylpropanoic acid, an α-methylated derivative of phenylalanine, presents a unique structural motif that imparts significant advantages in the rational design of enzyme inhibitors. The presence of the α-methyl group provides conformational constraint, which can pre-organize the inhibitor into a bioactive conformation, thereby reducing the entropic penalty upon binding to the enzyme's active site and potentially increasing potency.[1] Furthermore, this methylation confers enhanced proteolytic stability, a critical attribute for improving the in vivo half-life of peptide-based or peptidomimetic drugs.
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of (R)-2-Amino-2-phenylpropanoic acid as a key building block for the synthesis of potent enzyme inhibitors. We will delve into the mechanistic principles, provide detailed synthetic protocols for the creation of matrix metalloproteinase (MMP) inhibitors, and outline robust assay methodologies for their evaluation.
Targeting Key Enzyme Families: Opportunities for Inhibition
The unique stereochemistry and conformational rigidity of (R)-2-Amino-2-phenylpropanoic acid make it an attractive starting point for developing inhibitors against several critical enzyme families implicated in a range of pathologies.
Matrix Metalloproteinases (MMPs): Regulators of the Extracellular Matrix
MMPs are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[2] Their dysregulation is implicated in numerous diseases, including cancer metastasis, arthritis, and cardiovascular diseases.[3] Many MMP inhibitors feature a zinc-binding group (ZBG), such as a hydroxamate, which chelates the catalytic zinc ion in the enzyme's active site.[2] The scaffold of the inhibitor is designed to interact with the subsites (S pockets) of the enzyme, conferring specificity. The phenyl group of (R)-2-Amino-2-phenylpropanoic acid can be strategically positioned to occupy the S1' pocket of many MMPs, which often favors aromatic or hydrophobic residues.
Caspases: Key Mediators of Apoptosis and Inflammation
Caspases are a family of cysteine-aspartyl proteases that play a central role in programmed cell death (apoptosis) and inflammation.[4] Caspase inhibitors are of significant interest for the treatment of diseases characterized by excessive apoptosis, such as neurodegenerative disorders, and inflammatory conditions. The design of caspase inhibitors often revolves around peptidomimetic structures that recognize the enzyme's active site.[5] A critical feature of caspase substrates is the presence of an aspartic acid residue at the P1 position. While (R)-2-Amino-2-phenylpropanoic acid is not an aspartate analog, its incorporation into a peptide-like scaffold at other positions (P2, P3, or P4) can influence the overall conformation and binding affinity of the inhibitor. The α-methyl group can provide the necessary conformational constraint to orient the key pharmacophoric elements for optimal interaction with the caspase active site.
Synthetic Strategies: From Amino Acid to Potent Inhibitor
The following section details a proven synthetic pathway for the preparation of hydroxamate-based MMP inhibitors, starting from N-protected (R)-2-Amino-2-phenylpropanoic acid. This protocol is adapted from established methodologies for the synthesis of N-arylsulfonyl amino hydroxamates.[3][6]
Workflow for the Synthesis of a Hydroxamate-Based MMP Inhibitor
Caption: Synthetic workflow for a hydroxamate MMP inhibitor.
Detailed Experimental Protocol: Synthesis of (R)-N-Hydroxy-2-phenyl-2-(p-toluenesulfonamido)propanamide
This protocol outlines the synthesis of a model hydroxamate inhibitor derived from (R)-2-Amino-2-phenylpropanoic acid.
Part 1: N-Sulfonylation of (R)-2-Amino-2-phenylpropanoic acid
-
Dissolution: Dissolve (R)-2-Amino-2-phenylpropanoic acid (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and a 1 M aqueous solution of sodium carbonate (to a concentration of approximately 0.2 M).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Sulfonyl Chloride: Add p-toluenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, acidify the aqueous phase to a pH of 2-3 with 1 N HCl.
-
Extraction: Extract the product with ethyl acetate (3 x volumes).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-sulfonylated amino acid.
Part 2: Hydroxamate Formation
-
Activation: Dissolve the N-sulfonylated amino acid (1.0 eq) in anhydrous dichloromethane (DCM). Add N-hydroxysuccinimide (1.1 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
Reaction: Stir the mixture at room temperature for 2-3 hours until the activation is complete (monitored by TLC).
-
Coupling: In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and triethylamine (1.6 eq) in a small amount of methanol. Add this solution to the activated ester mixture.
-
Reaction: Stir the reaction at room temperature overnight.
-
Purification: Concentrate the reaction mixture and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the final hydroxamate inhibitor.
Evaluation of Inhibitory Potency: Enzyme Inhibition Assays
Once the inhibitor has been synthesized and purified, its efficacy must be determined through robust enzyme inhibition assays. The following is a general protocol for a fluorometric assay to determine the IC₅₀ value of a synthesized MMP inhibitor.
Workflow for Fluorometric MMP Inhibition Assay
Caption: Workflow for a fluorometric MMP inhibition assay.
Detailed Protocol: Fluorometric Assay for MMP Inhibition
Materials:
-
Purified, active MMP enzyme (e.g., MMP-2, MMP-9)
-
MMP-specific fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
Synthesized inhibitor and a known control inhibitor (e.g., GM6001)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the synthesized inhibitor and the control inhibitor in assay buffer.
-
Dilute the MMP enzyme to the working concentration in cold assay buffer.
-
Prepare the fluorogenic substrate solution in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add assay buffer to the background control wells.
-
Add the MMP enzyme and assay buffer to the enzyme control wells.
-
Add the MMP enzyme and the known inhibitor to the inhibitor control wells.
-
Add the MMP enzyme and the synthesized inhibitor at various concentrations to the test wells.
-
-
Pre-incubation: Incubate the plate at 37°C for 30-60 minutes to allow for enzyme-inhibitor binding.
-
Reaction Initiation: Add the MMP fluorogenic substrate solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., λex = 328 nm, λem = 393 nm for the Mca-Dpa substrate) at regular intervals for 30-60 minutes.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the initial reaction rates against the inhibitor concentrations.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Structure-Activity Relationship (SAR) and Data Interpretation
The data obtained from the enzyme inhibition assays are crucial for establishing a structure-activity relationship (SAR). By synthesizing and testing a series of analogs based on the (R)-2-Amino-2-phenylpropanoic acid scaffold, researchers can systematically probe the effects of various structural modifications on inhibitory potency and selectivity.
| Modification | Rationale | Expected Outcome on Potency |
| Variation of the N-sulfonyl group | Probing interactions with the S1' and S2' pockets of the MMP active site. | Introduction of bulkier or more hydrophobic groups may increase potency depending on the specific MMP subtype. |
| Modification of the phenyl ring | Altering hydrophobic and electronic interactions within the S1' pocket. | Substitution with electron-withdrawing or -donating groups can fine-tune binding affinity. |
| Introduction of different zinc-binding groups | Exploring alternative chelation interactions with the catalytic zinc ion. | Carboxylate or phosphinate groups may offer different selectivity profiles compared to hydroxamates. |
Conclusion and Future Directions
(R)-2-Amino-2-phenylpropanoic acid stands out as a highly valuable and versatile building block for the design and synthesis of novel enzyme inhibitors. Its inherent structural features, including the conformationally restricting α-methyl group and the strategically positioned phenyl ring, provide a solid foundation for developing potent and selective inhibitors against key therapeutic targets such as MMPs and caspases. The synthetic and analytical protocols outlined in these application notes offer a practical framework for researchers to embark on the development of next-generation therapeutics. Future research efforts should focus on expanding the library of inhibitors derived from this scaffold, exploring a wider range of zinc-binding groups, and conducting in-depth structural biology studies to further elucidate the molecular basis of their inhibitory activity.
References
- Pop, C., & Salvesen, G. S. (2009). Human caspases: activation, specificity, and regulation. Journal of Biological Chemistry, 284(33), 21777-21781.
-
Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging. (2025). Journal of Microbiology and Biotechnology. [Link]
-
Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging. (2025). PubMed. [Link]
-
Caspase Substrates and Inhibitors. (n.d.). PubMed Central. [Link]
-
A Class of Allosteric, Caspase Inhibitors Identified by High-Throughput Screening. (n.d.). PubMed Central. [Link]
-
Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo. (2008). PubMed Central. [Link]
-
Peptide-Based Selective Inhibitors of Matrix Metalloproteinase-Mediated Activities. (n.d.). National Institutes of Health. [Link]
-
Methods for Hydroxamic Acid Synthesis. (n.d.). PubMed Central. [Link]
-
Hydroxamic Acids as Matrix Metalloproteinase Inhibitors. (n.d.). PubMed. [Link]
-
Identification of Inhibitors of MMPS Enzymes via a Novel Computational Approach. (n.d.). PubMed Central. [Link]
-
Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation. (n.d.). PubMed Central. [Link]
-
Synthesis of Novel Caspase Inhibitors for. (n.d.). Amanote Research. [Link]
-
A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. (n.d.). ResearchGate. [Link]
-
Inhibition of carboxypeptidase A by (S)-2-mercapto-3-phenylpropanoic acid. (n.d.). Chemical Communications (RSC Publishing). [Link]
-
2-Amino-2-phenylpropanoic acid. (n.d.). PubChem. [Link]
-
Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). (2024). PubMed Central. [Link]
-
A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. (n.d.). PubMed. [Link]
-
Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. (n.d.). Polymer Chemistry (RSC Publishing). [Link]
-
Synthetic Preparation of N-Methyl-?-amino Acids. (n.d.). ResearchGate. [Link]
-
Stereospecific synthesis of alpha-methylated amino acids. (n.d.). PubMed. [Link]
-
(2S)-2-amino-2-phenylpropanoic acid. (n.d.). PubChem. [Link]
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Application Notes and Protocols for Creating Animal Models of Phenylketonuria
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Robust Phenylketonuria Animal Models
Phenylketonuria (PKU) is an autosomal recessive metabolic disorder stemming from mutations in the PAH gene, which encodes the enzyme phenylalanine hydroxylase (PAH).[1][2] This enzymatic deficiency leads to the systemic accumulation of phenylalanine (Phe), a potent neurotoxin, causing severe intellectual disability, seizures, and other neurological complications if left untreated.[1][2] While newborn screening and dietary Phe restriction have significantly improved patient outcomes, the lifelong burden of the diet and the incomplete efficacy for some have spurred the development of novel therapeutic strategies.[3][4] Central to this endeavor is the availability of animal models that faithfully recapitulate the human PKU phenotype, providing invaluable platforms for investigating disease pathophysiology and evaluating the safety and efficacy of new treatments.[1][5]
This comprehensive guide provides a detailed overview of the creation and application of animal models for PKU, with a focus on genetically engineered mouse models. We will delve into the rationale behind model selection, provide step-by-step protocols for their generation using both classical and cutting-edge techniques, and outline essential validation methodologies.
Choosing the Right Model: A Comparative Overview
The selection of an appropriate animal model is a critical first step in any preclinical research program for PKU. The ideal model should mimic the genetic, biochemical, and clinical manifestations of the human disease.[6] Below is a comparative overview of commonly used PKU animal models.
| Model | Genetic Modification | Key Phenotypic Features | Advantages | Limitations |
| Pah-enu2 Mouse | N-ethyl-N-nitrosourea (ENU) induced point mutation (F263S) in the Pah gene.[1] | High plasma Phe levels (10-20 times normal), hypopigmentation, reduced growth, cognitive deficits.[1][7] | Well-characterized, closely mimics severe human PKU, widely available.[3][4][8] | Random nature of ENU mutagenesis, potential for off-target mutations. |
| CRISPR-Cas9 Pah Knockout Mouse | Targeted disruption of the Pah gene using CRISPR-Cas9.[9][10] | Complete absence of PAH protein, severe hyperphenylalaninemia, growth retardation, hypopigmentation.[1][8] | Precise genetic modification, allows for the creation of null alleles. | May not fully represent the spectrum of human PKU mutations (many are missense mutations). |
| CRISPR-Cas9 Pah Knock-in Mouse | Introduction of specific human PAH mutations (e.g., R261Q) into the mouse Pah gene.[8][9] | Milder hyperphenylalaninemia compared to knockout models, reflects specific human patient genotypes.[8] | High translational relevance for studying specific mutations and developing targeted therapies. | Phenotype may be less severe, requiring sensitive assays for detection. |
| CRISPR-Cas9 Pah Knockout Pig | Targeted disruption of the PAH gene in pigs.[11][12][13] | Severe hyperphenylalaninemia (2000–5000 μM), growth retardation, hypopigmentation, some neurological abnormalities.[11][13] | Physiologically more similar to humans than rodents, better for preclinical testing of certain therapies.[11][13] | Higher cost and longer breeding times compared to mice. |
Generation of PKU Animal Models: Detailed Protocols
Protocol 1: Generation of Pah-enu2 Mouse Model via ENU Mutagenesis
N-ethyl-N-nitrosourea (ENU) is a potent chemical mutagen that induces point mutations in spermatogonial stem cells.[14][15][16] This method has been instrumental in creating the widely used Pah-enu2 mouse model.[1]
Causality: The random nature of ENU mutagenesis allows for the unbiased generation of a wide range of alleles, including those that closely mimic human disease-causing mutations.[15][16]
Materials:
-
N-ethyl-N-nitrosourea (ENU)
-
Ethanol (95%)
-
Phosphate-citrate buffer
-
Male mice (e.g., C57BL/6J strain), 8-10 weeks old
-
Wild-type female mice for breeding
-
Microcapillary tubes for blood collection
-
HPLC system or other method for phenylalanine analysis
Procedure:
-
ENU Preparation (Perform in a certified chemical fume hood with appropriate personal protective equipment):
-
Dissolve ENU in 95% ethanol to create a stock solution.
-
Further dilute the ENU stock solution in phosphate-citrate buffer to the desired working concentration. The final concentration and dosage will depend on the mouse strain and desired mutation rate.[14]
-
-
ENU Administration:
-
Administer ENU to male mice via intraperitoneal injection. A fractionated dosing regimen (e.g., three weekly injections) is often used to maximize mutation induction while minimizing toxicity.[14]
-
-
Post-Treatment and Breeding:
-
House the ENU-treated males separately for a period of transient sterility (typically 8-10 weeks).
-
After the sterile period, mate the treated males with wild-type females to produce F1 offspring.[15]
-
-
F1 Progeny Screening:
-
At weaning, collect a small blood sample from each F1 pup.
-
Measure plasma phenylalanine levels using a validated method (see Protocol 3).
-
Identify individuals with significantly elevated phenylalanine levels as potential founders of a PKU model.[17]
-
-
Founder Confirmation and Colony Establishment:
Protocol 2: Generation of Pah Knockout/Knock-in Mouse Models using CRISPR-Cas9
The CRISPR-Cas9 system has revolutionized the creation of genetically engineered animal models due to its precision and efficiency.[19][20][21]
Causality: The guide RNA directs the Cas9 nuclease to a specific target sequence in the genome, where it creates a double-strand break. This break is then repaired by the cell's natural DNA repair mechanisms, either through non-homologous end joining (NHEJ) to create a knockout, or homology-directed repair (HDR) to create a knock-in if a donor template is provided.[5][20]
Materials:
-
Cas9 nuclease (mRNA or protein)
-
Synthetic guide RNA (gRNA) targeting the mouse Pah gene
-
(For knock-in) Single-stranded or double-stranded DNA donor template with the desired mutation and homology arms
-
Microinjection buffer
-
Fertilized mouse zygotes
-
Pseudopregnant surrogate female mice
-
Microinjection and embryo transfer equipment
Procedure:
-
Guide RNA and Donor Template Design:
-
Design gRNAs that target a critical exon of the mouse Pah gene. Several online tools are available for gRNA design and off-target analysis.[22][23][24][25]
-
For knock-in models, design a donor DNA template containing the desired mutation flanked by homology arms that match the sequence surrounding the gRNA target site.[23]
-
-
Preparation of CRISPR-Cas9 Reagents:
-
Microinjection of Zygotes:
-
Embryo Transfer:
-
Culture the injected zygotes overnight to the two-cell stage.
-
Transfer the viable embryos into the oviducts of pseudopregnant surrogate female mice.[22]
-
-
Identification of Founder Mice:
-
At weaning, obtain a tail snip or ear punch from the resulting pups for genomic DNA extraction.
-
Use PCR and Sanger sequencing to screen for the presence of the desired mutation (indel for knockout, specific mutation for knock-in).[27]
-
-
Establishment of the Mutant Line:
-
Breed the founder mice with wild-type mice to confirm germline transmission of the mutation and to establish a stable colony.[22]
-
Validation of PKU Animal Models
Thorough validation is essential to ensure that a newly generated animal model accurately reflects the human disease. This involves a combination of biochemical and behavioral phenotyping.
Protocol 3: Biochemical Validation - Measurement of Plasma Phenylalanine
Causality: Elevated plasma phenylalanine is the hallmark biochemical feature of PKU. Accurate measurement of Phe levels is crucial for confirming the phenotype of the animal model and for assessing the efficacy of therapeutic interventions.
Method: High-Performance Liquid Chromatography (HPLC)
-
Sample Collection:
-
Collect blood from the mice via a suitable method (e.g., tail vein, retro-orbital sinus) into heparinized tubes.
-
Centrifuge the blood to separate the plasma.
-
-
Sample Preparation:
-
Deproteinize the plasma sample, for instance, by adding perchloric acid and then centrifuging to pellet the precipitated proteins.[28]
-
-
HPLC Analysis:
-
Quantification:
-
Generate a standard curve using known concentrations of phenylalanine.
-
Calculate the phenylalanine concentration in the plasma samples by comparing their peak areas to the standard curve.[6]
-
Protocol 4: Behavioral Validation - Assessment of Cognitive Function
Causality: Untreated PKU in humans leads to significant cognitive impairment. Behavioral tests in animal models are used to assess learning and memory deficits that may result from high phenylalanine levels.
Method: Morris Water Maze
The Morris Water Maze is a widely used test to evaluate spatial learning and memory in rodents.[1][9][11][13][31]
Apparatus:
-
A circular pool (approximately 1.5 meters in diameter) filled with opaque water (e.g., by adding non-toxic white paint or milk).[11][31]
-
A submerged escape platform.
-
A video tracking system to record the mouse's swim path.
Procedure:
-
Acquisition Phase (4-5 days):
-
Place the mouse in the pool at one of several starting locations.
-
Allow the mouse to swim and find the hidden platform. If it does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.[9][11][13]
-
Allow the mouse to remain on the platform for a short period (e.g., 15-30 seconds).[9]
-
Repeat this for several trials each day, with different starting locations.
-
-
Probe Trial (Day after last acquisition day):
-
Remove the platform from the pool.
-
Place the mouse in the pool and allow it to swim for a set time (e.g., 60 seconds).
-
Record the time spent in the quadrant where the platform was previously located. A preference for the target quadrant indicates good spatial memory.[1]
-
-
Data Analysis:
-
Analyze the latency to find the platform during the acquisition phase and the time spent in the target quadrant during the probe trial.
-
PKU mice are expected to show longer latencies and less time in the target quadrant compared to wild-type controls, indicating impaired spatial learning and memory.[32]
-
Application of PKU Animal Models in Research and Drug Development
Validated PKU animal models are indispensable tools for:
-
Investigating Disease Pathophysiology: Studying the mechanisms by which high phenylalanine levels lead to neurological damage.[1]
-
Preclinical Testing of Novel Therapies: Evaluating the safety and efficacy of new treatments, such as gene therapy, enzyme replacement therapy, and small molecule drugs.[14][33]
-
Evaluating Dietary Interventions: Assessing the impact of different dietary formulations on biochemical and behavioral outcomes.[34][35][36]
-
Studying Maternal PKU: Investigating the effects of high maternal phenylalanine levels on fetal development.[7]
Conclusion
The development and characterization of robust animal models for phenylketonuria have been pivotal in advancing our understanding of this complex metabolic disorder and in paving the way for novel therapeutic interventions. The choice of model, whether a chemically induced mutant or a precisely engineered genetic model, should be carefully considered based on the specific research question. The detailed protocols provided in this guide offer a framework for the successful generation and validation of these invaluable research tools, ultimately contributing to the development of improved treatments for individuals with PKU.
References
-
A porcine model of phenylketonuria generated by CRISPR/Cas9 genome editing. (2020). JCI Insight. [Link]
-
Experimental Animal Models of Phenylketonuria: Pros and Cons. (2023). International Journal of Molecular Sciences. [Link]
-
Generating CRISPR/Cas9-Derived Mutant Mice by Zygote Cytoplasmic Injection Using an Automatic Microinjector. (2019). Methods in Molecular Biology. [Link]
-
How to use CRISPR-Cas9 technology to generate mice models for research. (2024). Synthego. [Link]
-
Gene Editing in Mouse Zygotes Using the CRISPR/Cas9 System. (2017). Current Protocols in Mouse Biology. [Link]
-
002232 - PAH[enu2] Strain Details. (2023). The Jackson Laboratory. [Link]
-
029218 - B6 Pah[enu2] Strain Details. (2025). The Jackson Laboratory. [Link]
-
A porcine model of phenylketonuria generated by CRISPR/Cas9 genome editing. (2020). JCI Insight. [Link]
-
Experimental Animal Models of Phenylketonuria: Pros and Cons. (2023). Semantic Scholar. [Link]
-
A porcine model of phenylketonuria generated by CRISPR/Cas9 genome editing. (2020). The Journal of Clinical Investigation. [Link]
-
Morris water maze: procedures for assessing spatial and related forms of learning and memory. (2006). Nature Protocols. [Link]
-
Experimental Animal Models of Phenylketonuria: Pros and Cons. (2025). PubMed. [Link]
-
Breeding the phenylketonuria mouse: novel dietary regimen enables breeding of female C57BL/6J mice homozygous for the Pah enu2 mutation without fostering. (2022). ResearchGate. [Link]
-
Generating Mouse Models Using CRISPR-Cas9 Mediated Genome Editing. (2017). Current Protocols in Molecular Biology. [Link]
-
HPLC measurement of phenylalanine by direct injection of plasma onto an internal-surface reversed-phase silica support. (1989). PubMed. [Link]
-
Experimental Animal Models of Phenylketonuria: Pros and Cons. (2025). PMC. [Link]
-
Early-onset behavioral and neurochemical deficits in the genetic mouse model of phenylketonuria. (2017). PLoS One. [Link]
-
ENU Mutagenesis in the Mouse. (2014). Current Protocols in Mouse Biology. [Link]
-
Mouse ENU Mutagenesis. (2001). Human Molecular Genetics. [Link]
-
Breeding the phenylketonuria mouse: novel dietary regimen enables breeding of female C57BL/6J mice homozygous for the Pahenu2 mutation without fostering. (2022). bioRxiv. [Link]
-
Experimental Animal Models of Phenylketonuria: Pros and Cons. (2023). MDPI. [Link]
-
Behavioral and Neurochemical Characterization of New Mouse Model of Hyperphenylalaninemia. (2013). PLoS One. [Link]
-
Measurement of phenylalanine and tyrosine in plasma by high-performance liquid chromatography using the inherent fluorescence of aromatic amino acids. (1998). PubMed. [Link]
-
New Mouse Models for Metabolic Bone Diseases Generated by Genome-Wide ENU Mutagenesis. (2013). PLoS One. [Link]
-
Mouse ENU mutagenesis. (2001). PubMed. [Link]
-
In Vivo Model Development for Phenylketonuria. (n.d.). Ace Therapeutics. [Link]
-
Breeding the phenylketonuria mouse: novel dietary regimen enables breeding of female C57BL/6J mice homozygous for the Pahenu2 mu. (2022). bioRxiv. [Link]
-
The phenylketonuria mouse model: A meeting review. (2007). ResearchGate. [Link]
-
HPLC Measurement of Phenylalanine in Plasma. (1988). PubMed. [Link]
-
10 essential considerations for creating mouse models with CRISPR/Cas9. (2014). The Jackson Laboratory. [Link]
-
Simple Protocol for Generating and Genotyping Genome-Edited Mice With CRISPR-Cas9 Reagents. (2020). PubMed. [Link]
-
The Behavioral Consequence of Phenylketonuria in Mice Depends on the Genetic Background. (2016). Frontiers in Behavioral Neuroscience. [Link]
-
PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA. (2014). Farmacia. [Link]
-
Design CRISPR-Cas9 Guide RNA and Donor Oligo to Introduce Pathogenic Mutation into Mice. (2021). Journal of Clinical Medicine Research. [Link]
-
Creating cell model of phenylketonuria disease by CRISPR-Cas9 mediated genome editing method. (2019). Research Square. [Link]
-
CRISPR guide RNA design for research applications. (2018). The FEBS Journal. [Link]
-
Easi-CRISPR for creating knock-in and conditional knockout mouse models using long ssDNA donors. (2017). Nature Protocols. [Link]
-
CRISPR/Cas9 generated knockout mice lacking phenylalanine hydroxylase protein as a novel preclinical model for human phenylketonuria. (2021). Scientific Reports. [Link]
-
CRISPR Guide RNA Design Guidelines for Efficient Genome Editing. (2018). Methods in Molecular Biology. [Link]
Sources
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- 4. Behavioral and Neurochemical Characterization of New Mouse Model of Hyperphenylalaninemia - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
- 7. 002232 - PAH[enu2] Strain Details [jax.org]
- 8. Experimental Animal Models of Phenylketonuria: Pros and Cons | MDPI [mdpi.com]
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- 10. CRISPR/Cas9 generated knockout mice lacking phenylalanine hydroxylase protein as a novel preclinical model for human phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. STANDARD OPERATING PROCEDURE FOR OPERATION AND MAINTENANCE OF MORRIS WATER MAZE | Research SOP [researchsop.com]
- 12. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 13. mmpc.org [mmpc.org]
- 14. ENU Mutagenesis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Mouse ENU mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New mouse models for metabolic bone diseases generated by genome-wide ENU mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 029218 - B6 Pah[enu2] Strain Details [jax.org]
- 19. Generating CRISPR/Cas9-Derived Mutant Mice by Zygote Cytoplasmic Injection Using an Automatic Microinjector - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preparation of CRISPR/Cas9 For Microinjection | [uwtransgenics.org]
- 21. Gene Editing in Mouse Zygotes Using the CRISPR/Cas9 System | Springer Nature Experiments [experiments.springernature.com]
- 22. 10 essential considerations for creating mouse models with CRISPR/Cas9 [jax.org]
- 23. Design CRISPR-Cas9 Guide RNA and Donor Oligo to Introduce Pathogenic Mutation into Mice | Frontier Scientific Publishing Pte. Ltd. [front-sci.com]
- 24. CRISPR guide RNA design for research applications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. jkip.kit.edu [jkip.kit.edu]
- 26. Generating Mouse Models Using CRISPR-Cas9 Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Simple Protocol for Generating and Genotyping Genome-Edited Mice With CRISPR-Cas9 Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Measurement of phenylalanine and tyrosine in plasma by high-performance liquid chromatography using the inherent fluorescence of aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. HPLC measurement of phenylalanine by direct injection of plasma onto an internal-surface reversed-phase silica support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. HPLC measurement of phenylalanine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. staff.flinders.edu.au [staff.flinders.edu.au]
- 32. The Behavioral Consequence of Phenylketonuria in Mice Depends on the Genetic Background - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. biorxiv.org [biorxiv.org]
- 36. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: (R)-2-Amino-2-phenylpropanoic acid hydrochloride
Introduction
(R)-2-Amino-2-phenylpropanoic acid hydrochloride, a chiral building block with significant applications in pharmaceutical synthesis and research, requires careful handling to maintain its chemical and stereochemical integrity. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common stability issues encountered during its storage and use. By understanding the underlying chemical principles, users can proactively mitigate degradation and ensure the reliability of their experimental outcomes.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common questions and issues related to the stability of this compound.
FAQ 1: Racemization and Loss of Enantiomeric Purity
Question: I am observing a decrease in the enantiomeric excess (ee) of my this compound sample over time. What is causing this, and how can I prevent it?
Answer:
The primary stability concern for this compound is racemization , the process by which the (R)-enantiomer converts to its (S)-enantiomer, leading to a loss of optical purity. Phenylglycine and its derivatives are known to be more susceptible to racemization than many other amino acids[1].
Causality (The "Why"):
The hydrogen atom on the alpha-carbon (the carbon attached to the amino, carboxyl, and phenyl groups) is acidic. Under certain conditions, this proton can be removed, forming a planar carbanion intermediate. The phenyl group stabilizes this intermediate through resonance, which increases the likelihood of its formation. Reprotonation can then occur from either side of the planar intermediate, resulting in either the original (R)-enantiomer or the (S)-enantiomer[1].
Key Factors Influencing Racemization:
-
pH: Basic conditions significantly accelerate racemization by promoting the deprotonation of the alpha-carbon[2][3]. Even mildly alkaline conditions can lead to a noticeable loss of enantiomeric purity.
-
Temperature: Higher temperatures increase the rate of racemization.
-
Solvent: Polar, protic solvents can facilitate proton exchange, potentially contributing to racemization.
Troubleshooting & Prevention:
-
Maintain Acidic pH: The hydrochloride salt form provides some initial protection against racemization by ensuring an acidic environment. When preparing solutions, use solvents and reagents that maintain a low pH. Avoid dissolving the compound in basic or even neutral aqueous solutions for extended periods.
-
Strict Temperature Control: Store the solid compound and its solutions at low temperatures (2-8 °C is recommended for long-term storage). Avoid repeated freeze-thaw cycles.
-
Solvent Selection: For reactions or analyses, choose aprotic solvents when possible, or minimize the time the compound spends in protic solvents.
-
Base Selection in Synthesis: If using the compound in a reaction involving bases, opt for sterically hindered, non-nucleophilic bases and use the minimum necessary amount. The choice of base and coupling reagents is critical in peptide synthesis to prevent epimerization[2].
FAQ 2: Hygroscopicity and Handling
Question: My solid this compound appears clumpy and difficult to weigh accurately. What is happening?
Answer:
This compound, like many amino acid salts, is hygroscopic , meaning it readily absorbs moisture from the atmosphere. This can lead to the physical changes you're observing, as well as potential chemical degradation.
Causality (The "Why"):
The ionic nature of the hydrochloride salt and the polar functional groups (amino and carboxyl) attract and interact with water molecules. This can cause the crystalline solid to become sticky, form clumps, and eventually even dissolve in the absorbed water.
Troubleshooting & Prevention:
-
Proper Storage: Always store the compound in a tightly sealed container in a desiccator or a controlled low-humidity environment.
-
Handling: When weighing and handling, do so in a low-humidity environment (e.g., a glove box with a dry atmosphere) if possible. Minimize the time the container is open to the atmosphere.
-
Drying: If the compound has absorbed moisture, it may be possible to dry it under a high vacuum. However, be cautious with heating, as this can accelerate other degradation pathways.
FAQ 3: Potential Chemical Degradation
Question: Besides racemization, what other chemical degradation pathways should I be aware of?
Answer:
While racemization is the most prominent stability issue, other degradation pathways common to amino acids can occur under specific stress conditions. These are often identified through forced degradation studies[4].
Potential Degradation Pathways:
-
Decarboxylation: Loss of the carboxyl group as carbon dioxide can occur at elevated temperatures.
-
Oxidation: The amino group and the benzylic position are susceptible to oxidation, especially in the presence of oxidizing agents or exposure to light and air over long periods[4].
-
Deamination: The loss of the amino group can occur, particularly at higher temperatures.
Troubleshooting & Prevention:
-
Inert Atmosphere: For long-term storage or sensitive reactions, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Protection from Light: Store the compound in an amber vial or in the dark to prevent photolytic degradation.
-
Avoid High Temperatures: As with racemization, elevated temperatures can promote decarboxylation and deamination.
Part 2: Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation profile.
Materials:
-
This compound
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Hydrogen peroxide (3%)
-
HPLC-grade water and acetonitrile
-
pH meter
-
Calibrated oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in HPLC-grade water to a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, heat the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Chiral HPLC Method for Enantiomeric Purity
This protocol provides a starting point for a chiral HPLC method to determine the enantiomeric purity of this compound and to detect its enantiomeric impurity, the (S)-form.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., a Pirkle-concept column like N-(3,5-dinitrobenzoyl)-(R)-phenylglycine or a polysaccharide-based column)
| Parameter | Recommended Condition |
| Column | Chirex 3005 (R)-phenylglycine CSP, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Hexane:Ethanol:Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in mobile phase to a concentration of 0.5 mg/mL |
Expected Elution Profile: The elution order of the enantiomers will depend on the specific chiral stationary phase used. It is essential to run a standard of the (S)-enantiomer or a racemic mixture to confirm the peak identities.
Part 3: Visualizations
Diagram 1: Racemization Mechanism of Phenylglycine
Caption: Base-catalyzed racemization via a planar carbanion intermediate.
Diagram 2: Troubleshooting Workflow for Loss of Purity
Caption: Decision tree for troubleshooting loss of enantiomeric purity.
References
-
Liang, C., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(24), 2355-2358. [Link]
-
S., Yamada, C., Hongo, & I., Chibata. (1978). Method for the Racemization of Optically Active Amino Acids. Agricultural and Biological Chemistry, 42(8), 1521-1526. [Link]
-
Kemp, D. S., & Roberts, D. C. (1975). The racemization of N-acylamino acid active esters. A kinetic study of the base-catalyzed racemization of N-(benzyloxycarbonyl)-S-benzyl-L-cysteine p-nitrophenyl ester. The Journal of Organic Chemistry, 40(24), 3469-3475. (While not directly on phenylglycine, this paper provides foundational knowledge on base-catalyzed racemization in peptide chemistry). [Link]
-
Pangoo. (2025). Shelf Life and Storage Requirements for Amino Acids: A Guide. Pangoo.biz. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Southern Biological. (2023). Safety Data Sheet (SDS) - 20 Natural amino acids kit. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. [Link]
-
Bajaj, S., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
-
Draper, J. R., et al. (2019). The Degradation Chemistry of Prasugrel Hydrochloride: Part 1-Drug Substance. Journal of Pharmaceutical Sciences, 108(10), 3295-3306. [Link]
-
Tsiourvas, D., et al. (2005). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography A, 1077(1), 101-107. [Link]
-
Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
Singh, R., & Kumar, R. (2014). Stability-Indicating Methods for Peptide Drug Analysis. AMSbiopharma. [Link]
-
Eppinger, C., & Stolz, A. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis, 2, 946395. [Link]
-
Singh, S., et al. (2013). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 81(3), 733-752. [Link]
-
Reddy, B. C. G., et al. (2011). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Trade Science Inc. [Link]
-
Royal Society of Chemistry. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing. [Link]
-
Lee, S. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(4), 246-254. [Link]
-
Li, Y., et al. (2017). Analysis of DL-phenylglecine by high performance liquid chromatography. ResearchGate. [Link]
-
Kotha, S., & Kumar, S. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(6), 373-378. [Link]
-
Zeng, Y., et al. (2021). Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. Molecules, 26(23), 7275. [Link]
Sources
- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthesized α-Methyl Amino Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of synthesized α-methyl amino acids. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower your experimental choices.
Frequently Asked Questions (FAQs)
Q1: What makes the purification of α-methyl amino acids particularly challenging?
The primary challenge in purifying α-methyl amino acids stems from two main factors: the presence of a quaternary α-carbon and the frequent need to separate stereoisomers. The methyl group at the α-position introduces significant steric hindrance, which can affect the efficiency of certain purification techniques that rely on molecular interactions. More importantly, many synthetic routes yield racemic or diastereomeric mixtures.[1] The separation of these stereoisomers, which have identical physical properties (in the case of enantiomers), requires specialized chiral resolution techniques.
Q2: What are the principal methods for purifying synthesized α-methyl amino acids?
The most common and effective purification methods fall into two main categories:
-
Crystallization-Based Methods: Diastereomeric salt crystallization is a classical and widely used technique.[2][3] This involves reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.[4][5]
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful analytical and preparative tool for separating enantiomers.[6] Gas chromatography (GC) can also be used, particularly for determining enantiomeric excess after derivatization.[7]
Q3: How do I choose between diastereomeric salt crystallization and chiral chromatography?
The choice depends on the scale of your purification, the available resources, and the specific properties of your amino acid.
-
Diastereomeric salt crystallization is often more cost-effective for large-scale purifications and is a well-established industrial method.[2] However, it requires finding a suitable chiral resolving agent and optimizing crystallization conditions, which can be time-consuming.
-
Chiral chromatography (HPLC) offers high-resolution separation for a wide range of compounds and is excellent for both analytical and small- to medium-scale preparative work.[6][8] The primary drawbacks are the high cost of chiral columns and solvents, and the lower throughput for large quantities.
Q4: Can you explain the principle of diastereomeric salt crystallization in more detail?
Diastereomeric salt crystallization leverages the different physical properties of diastereomers. The process involves:
-
Reacting a racemic mixture of the α-methyl amino acid with an enantiomerically pure chiral resolving agent (an acid or a base).
-
This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility in a given solvent.[2]
-
By carefully selecting the solvent and controlling conditions like temperature, one of the diastereomeric salts will preferentially crystallize out of the solution.
-
The crystallized salt can then be isolated, and the chiral resolving agent can be removed to yield the enantiomerically enriched α-methyl amino acid.[5]
Q5: What is the best way to determine the enantiomeric excess (ee) of my purified α-methyl amino acid?
Several methods can be used to accurately determine the enantiomeric excess:
-
Chiral HPLC: This is one of the most common and reliable methods. An analytical column with a suitable chiral stationary phase can separate and quantify the two enantiomers.[6]
-
Chiral Gas Chromatography (GC): After converting the amino acid to a volatile derivative, chiral GC can provide excellent separation and quantification of enantiomers.[7]
-
NMR Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent, it is possible to induce a chemical shift difference between the enantiomers in the NMR spectrum, allowing for their integration and the calculation of ee.[9]
-
Optical Methods: Techniques like enantioselective indicator displacement assays (eIDAs) offer a colorimetric method for determining ee and are suitable for high-throughput screening.[10]
Troubleshooting Guide
Problem: Low Yield After Diastereomeric Salt Crystallization
Potential Causes:
-
Suboptimal Solvent Choice: The solubility of both diastereomeric salts might be too high in the chosen solvent, preventing efficient precipitation of the less soluble salt.
-
Incorrect Stoichiometry of Resolving Agent: An improper molar ratio of the resolving agent to the racemic amino acid can lead to incomplete salt formation and reduced yield.
-
Supersaturation Issues: The solution may not have been sufficiently supersaturated to induce crystallization, or cooling may have been too rapid, leading to the formation of fine crystals that are difficult to isolate.
Solutions:
-
Solvent Screening: Systematically screen a range of solvents and solvent mixtures to find a system where one diastereomeric salt has significantly lower solubility than the other.
-
Optimize Resolving Agent Ratio: Perform small-scale experiments to determine the optimal molar ratio of the resolving agent. Typically, a 1:1 ratio is a good starting point, but this can vary.
-
Controlled Cooling: Employ a slow, controlled cooling profile to encourage the growth of larger, more easily filterable crystals. Seeding the solution with a small crystal of the desired diastereomeric salt can also promote crystallization.[4]
Problem: Poor Separation of Diastereomers by Crystallization (Low Diastereomeric Excess)
Potential Causes:
-
Similar Solubilities of Diastereomeric Salts: The chosen resolving agent may not induce a large enough difference in the solubilities of the two diastereomeric salts in the selected solvent.
-
Co-crystallization: The more soluble diastereomer may be crystallizing along with the less soluble one, leading to a product with low diastereomeric excess.
-
In-situ Racemization: Under certain conditions (e.g., elevated temperature or presence of a base), the chiral center of the amino acid could be epimerizing in solution, leading to a dynamic equilibrium that prevents effective resolution.[11][12]
Solutions:
-
Screen Different Resolving Agents: Test a variety of commercially available chiral resolving agents to find one that provides a better solubility differential.
-
Recrystallization: Perform one or more recrystallizations of the isolated diastereomeric salt to improve its purity.
-
Dynamic Kinetic Resolution: If racemization is occurring, it may be possible to leverage this in a dynamic kinetic resolution process. This involves conditions where the undesired enantiomer in solution rapidly racemizes, while the desired enantiomer is selectively removed through crystallization as a diastereomeric salt, potentially leading to yields greater than 50%.[12]
Problem: Co-elution or Poor Resolution of Enantiomers in Chiral HPLC
Potential Causes:
-
Incorrect Chiral Stationary Phase (CSP): The chosen CSP may not be suitable for the specific α-methyl amino acid.
-
Suboptimal Mobile Phase: The composition of the mobile phase (solvents, additives, pH) can significantly impact the separation.
-
Inappropriate Derivatization: If a derivatization strategy is used (e.g., N-Fmoc protection), the derivative may not be well-resolved on the selected column.[6]
Solutions:
-
CSP Screening: Test different types of chiral stationary phases (e.g., polysaccharide-based, crown ether-based).
-
Mobile Phase Optimization: Systematically vary the mobile phase composition. For reversed-phase separations, adjust the ratio of organic solvent to aqueous buffer. For normal-phase, vary the polarity of the solvents. Adding small amounts of acidic or basic modifiers can also improve resolution.
-
Evaluate Derivatization: If not already derivatized, consider protecting the amino and/or carboxyl group (e.g., with Fmoc).[6] This can alter the interactions with the CSP and improve separation.
Problem: Inaccurate or Inconsistent Enantiomeric Excess (ee) Values
Potential Causes:
-
Non-linear Detector Response: The detector response (e.g., UV absorbance) may not be linear across the concentration range of the two enantiomers.
-
Integration Errors: Inaccurate integration of small peaks in the presence of a large major peak can lead to significant errors in ee calculation.
-
Racemization During Analysis: The conditions of the analysis itself (e.g., high temperature in GC, or harsh mobile phase in HPLC) could be causing some racemization.
Solutions:
-
Calibration Curve: Generate a calibration curve for both enantiomers to ensure a linear detector response.
-
Manual Integration and Baseline Correction: Carefully review the integration of the chromatograms. Manual integration and proper baseline correction are often necessary, especially for high ee values.
-
Milder Analytical Conditions: If racemization is suspected, try using milder analytical conditions, such as lower temperatures or a mobile phase with a more neutral pH.
Experimental Workflow and Data
Workflow for Purification and Analysis of a Racemic α-Methyl Amino Acid
Caption: Workflow for the purification of α-methyl amino acids.
Table 1: Comparison of Primary Purification Techniques
| Feature | Diastereomeric Salt Crystallization | Chiral HPLC |
| Principle | Separation based on differential solubility of diastereomeric salts.[2] | Separation based on differential interaction with a chiral stationary phase.[6] |
| Scale | Well-suited for large, industrial-scale purification. | Ideal for analytical, small, and medium preparative scales. |
| Development Time | Can be lengthy; requires screening of resolving agents and solvents. | Generally faster development if a suitable column is known or available. |
| Cost | Lower cost for reagents and solvents on a large scale. | High cost for chiral columns and instrumentation; can use large volumes of expensive solvents. |
| Throughput | High throughput once the process is optimized. | Lower throughput for preparative separations. |
| Typical Purity | Can achieve high enantiomeric excess, often requiring recrystallization. | Can achieve very high enantiomeric excess (>99.5%) in a single run. |
Detailed Protocol: Purification of a Racemic α-Methyl Amino Acid via Diastereomeric Salt Crystallization
This protocol provides a general framework. Specific amounts, solvents, and temperatures must be optimized for each specific α-methyl amino acid and resolving agent.
Materials:
-
Racemic α-methyl amino acid
-
Chiral resolving agent (e.g., (R)-(-)-Mandelic acid or (1S)-(+)-10-Camphorsulfonic acid)
-
Selected solvent system (e.g., ethanol, methanol, water, or mixtures)
-
Acid (e.g., HCl) and Base (e.g., NaOH) for pH adjustment and liberation of the free amino acid
-
Filtration apparatus (Büchner funnel, filter paper)
-
Crystallization vessel with temperature control and stirring
Procedure:
-
Salt Formation:
-
Dissolve the racemic α-methyl amino acid in the chosen solvent with gentle heating.
-
In a separate flask, dissolve the chiral resolving agent (e.g., 0.5 equivalents for resolution of one enantiomer) in a minimal amount of the same solvent.
-
Slowly add the resolving agent solution to the amino acid solution with stirring.
-
Stir the mixture at an elevated temperature for a set period (e.g., 30 minutes) to ensure complete salt formation.
-
-
Crystallization:
-
Slowly cool the solution according to a pre-determined cooling profile. A rate of 5-10 °C per hour is a good starting point.
-
If seeding, add a few micro-crystals of the desired diastereomeric salt once the solution is saturated.
-
Allow the solution to stir slowly at the final, lower temperature for several hours to maximize crystal growth and yield.
-
-
Isolation of Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum.
-
-
Liberation of the Free Amino Acid:
-
Dissolve the purified diastereomeric salt in water.
-
Adjust the pH of the solution to the isoelectric point of the amino acid using a suitable acid or base. This will precipitate the free amino acid while the resolving agent remains in solution.
-
Alternatively, use ion-exchange chromatography to separate the amino acid from the resolving agent.[13]
-
Collect the purified amino acid by filtration, wash with cold water, and dry under vacuum.
-
-
Analysis:
References
- Arnold, L. D., et al. (1989). Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. Journal of the American Chemical Society.
- Aurelio, L., et al. (2002). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews.
- Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry.
- Mitulović, G., et al. (2000).
- Hansen, M. B., et al. (2009). An Improved Synthesis of Fmoc-N-methyl-α-amino acids. The Journal of Organic Chemistry.
- Aponte, J. C., et al. (2019). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography.
- Taran, O., et al. (2018). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. ACS Omega.
- Di Gioia, M. L., et al. (2010). A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. Amino Acids.
- Le, A. N., et al. (2016). Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids. The Journal of Organic Chemistry.
- Phenomenex Inc. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148).
- Lee, W. (n.d.). α-Amino Acids on Chiral Stationary Phases by HPLC. Chosun University.
- Klimavicz, J. S., et al. (2018). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- Goolsby, B., & Lebrilla, C. B. (1998). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry.
- Halpern, B., & Westley, J. W. (1983). Resolution of racemic amino acids. U.S.
- Ho, G-J., et al. (1992). Precipitation-induced asymmetric transformation of chiral alpha-amino acids and salts thereof.
- Pinza, M., & Pifferi, G. (1998). METHOD FOR OBTAINING α-AMINO ACID ENANTIOMERS AND INTERMEDIATE DIASTEREOISOMERIC SALTS.
- Reddy, C. R., & Jeganmohan, M. (2022). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. Molecules.
- Oh, S., et al. (2019). Dynamic Kinetic Resolution of α-Aminonitriles to Form Chiral α-Amino Acids.
- BenchChem. (2025).
- Majhi, K. C., et al. (2021). Chromatographic Separation of Amino Acids.
- Enamine. (n.d.). α-Methyl Amino Acids.
- Wu, Y., et al. (2022). Synthetic Preparation of N-Methyl-α-amino Acids. Request PDF.
- Gáspár, A., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design.
- Cross, M. C., et al. (2020). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids.
- Thompson, J. F., et al. (1953).
- Corrales-García, L., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules.
- BenchChem Technical Support Team. (2025).
- Sketchy MCAT. (2023). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson). YouTube.
- Clarke, D. D., et al. (1961). .alpha.-Methyl amino acids. Resolution and amino protection. The Journal of Organic Chemistry.
- Asahi-Kasei. (n.d.).
- Fleck, M., & Petrosyan, A. M. (2014). Salts of Amino Acids: Crystallization, Structure and Properties.
Sources
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. US4379941A - Resolution of racemic amino acids - Google Patents [patents.google.com]
- 5. EP0499376A1 - Precipitation-induced asymmetric transformation of chiral alpha-amino acids and salts thereof - Google Patents [patents.google.com]
- 6. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 7. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. diaion.com [diaion.com]
Technical Support Center: Optimizing Peptide Coupling Reactions for Sterically Hindered Amino Acids
Welcome to the technical support center dedicated to navigating one of the most persistent challenges in solid-phase peptide synthesis (SPPS): the efficient coupling of sterically hindered amino acids. This guide is designed for researchers, chemists, and drug development professionals who encounter incomplete couplings, racemization, or low yields when working with residues like α,α-disubstituted amino acids (e.g., Aib), N-methylated amino acids, or bulky side-chain residues (e.g., Val, Ile, Tbg).
Here, we move beyond generic protocols to provide a deeper, mechanism-driven understanding of why certain strategies work and how to troubleshoot effectively when they don't.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses the most frequently encountered problems in a question-and-answer format, providing detailed explanations and actionable solutions.
Q1: My coupling reaction is slow or incomplete, even with a standard carbodiimide activator like DIC. What's happening and what should I do first?
A1: This is the most common failure mode. A standard DIC/Oxyma or DIC/HOBt activation protocol often lacks the potency required to overcome the high activation energy barrier imposed by sterically demanding amino acids. The primary issue is twofold: the nucleophilic attack by the resin-bound amine is sterically shielded, and the formation of the activated ester itself can be slow.
Immediate Troubleshooting Steps:
-
Switch to a High-Potency Coupling Reagent: Carbodiimide-based activations are often insufficient. Guanidinium or uronium-based reagents like HATU, HBTU, or HCTU are specifically designed for such challenges. These reagents form highly reactive O-acylisourea intermediates that rapidly convert to activated esters, driving the reaction forward more efficiently than DIC alone. COMU, a phosphonium-based reagent, is another excellent and often superior choice due to its high reactivity and reduced risk of side reactions.
-
Increase Concentration: Le Chatelier's principle is your ally. Doubling the concentration of both the amino acid and the coupling reagent (e.g., from 0.2 M to 0.4 M) can significantly increase reaction rates without altering the stoichiometry. This enhances the probability of successful reactive encounters.
-
Extend the Reaction Time & Monitor: Do not assume a standard 1-2 hour coupling time is sufficient. For a notoriously difficult coupling (e.g., Aib-Aib), extend the reaction time to 4, 8, or even 12 hours. Use a qualitative test like the Kaiser test or a more sensitive chloranil test (for secondary amines) to monitor the reaction's progress before cleaving a sample for LC-MS analysis.
Q2: I've switched to HATU, but my yield for a Val-Tbg sequence is still low. What are the next steps?
A2: While HATU is a powerful reagent, its effectiveness can be hampered by extreme steric hindrance and solvent effects. When even gold-standard reagents are not enough, you must modify the reaction environment and the nature of the activated species.
Advanced Troubleshooting:
-
Employ Microwave-Assisted Synthesis: Microwave energy is a highly effective tool for driving difficult couplings. It delivers energy directly to the polar solvent and reagents, rapidly increasing the kinetic energy of the molecules and overcoming the activation energy barrier in minutes, rather than hours. A typical protocol might involve heating to 75-90°C for 5-15 minutes. This is often the single most effective intervention for hindered couplings.
-
Solvent Optimization: The standard solvent, DMF, is effective but not always optimal. N-Methyl-2-pyrrolidone (NMP) has a higher boiling point and can be more effective at solvating protected peptides, potentially disrupting aggregates that hinder reactivity. In some cases, a mixture of DMF and a non-polar solvent like Dichloromethane (DCM) can alter the solvation sphere around the reacting species and improve outcomes.
-
Convert to an Amino Acid Halide: For the most challenging cases, forming an amino acid chloride or fluoride is the ultimate solution. These species are extremely reactive and do not require a coupling additive. The amino acid is pre-activated using a reagent like Cyanuric Chloride (for acid chlorides) or XtalFluor-E (for acid fluorides) and then added to the resin. This method is highly effective but requires careful handling due to the moisture-sensitivity and reactivity of the intermediates.
Q3: My peptide is showing significant epimerization at the hindered residue. How can I prevent this?
A3: Epimerization (racemization) is a major risk, particularly when using highly activating conditions. It occurs via the formation of a symmetric 5(4H)-oxazolone intermediate, which can be protonated and deprotonated at the α-carbon, leading to a loss of stereochemical integrity.
Mitigation Strategies:
-
Use an Additive with Low Racemization Potential: Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is superior to the classic Hydroxybenzotriazole (HOBt) in suppressing racemization. Its electronic properties help to minimize the formation of the problematic oxazolone intermediate. If you are using a standalone carbodiimide, always pair it with Oxyma.
-
Choose the Right Reagent: Uronium/guanidinium reagents incorporating Oxyma, such as HDMA, are designed for low-racemization couplings. While HATU is highly effective, its basicity (from the collidine byproduct) can sometimes promote racemization if not properly managed. COMU is often cited as having a better balance of high reactivity and low racemization risk compared to many uronium-based reagents.
-
Control the Base: The choice and amount of base are critical. Use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA). Use the minimum amount necessary—typically 1.5 to 2 equivalents for uronium/guanidinium salt activation. An excess of base dramatically increases the rate of epimerization. For particularly sensitive residues, a weaker base like N-methylmorpholine (NMM) can be considered, though it may slow the coupling reaction.
Section 2: Comparative Data & Protocols
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Reagent | Class | Key Advantages | Common Applications & Considerations |
| HCTU/HBTU | Guanidinium/Uronium | Cost-effective, reliable workhorses. | Good first choice beyond DIC. HCTU often shows slightly faster kinetics. |
| HATU | Guanidinium/Uronium | Extremely high reactivity, considered a gold standard. | Excellent for most hindered systems. Byproduct can be basic; control base carefully. |
| COMU | Phosphonium | Superior reactivity to HATU in many cases, lower epimerization risk. | Excellent for N-methylated amino acids and sensitive residues. |
| PyAOP | Phosphonium | High reactivity, similar to PyBOP but often more efficient. | Useful alternative to uronium salts, particularly in solution-phase synthesis. |
| DIC/Oxyma | Carbodiimide | Low cost, good for standard couplings. | Often insufficient for hindered residues. Oxyma is critical for suppressing racemization. |
Protocol 1: High-Potency Microwave-Assisted Coupling
This protocol is recommended for couplings that have failed under standard room temperature conditions.
Materials:
-
Fmoc-protected sterically hindered amino acid (4 eq)
-
HATU (3.9 eq)
-
DIPEA (8 eq)
-
Anhydrous DMF or NMP
-
Resin-bound peptide with a free N-terminal amine (1 eq)
-
Microwave peptide synthesizer
Procedure:
-
Swell the resin in DMF for 20 minutes.
-
Perform Fmoc deprotection as per your standard protocol (e.g., 20% piperidine in DMF).
-
Wash the resin thoroughly with DMF (5x).
-
In a separate vessel, dissolve the Fmoc-amino acid and HATU in the reaction solvent.
-
Add the activation solution to the resin, followed immediately by the DIPEA.
-
Place the vessel in the microwave synthesizer.
-
Apply microwave energy: 75°C for 10 minutes . (Note: Consult your synthesizer's manual for specific power settings to achieve this temperature).
-
Drain the reaction vessel and wash the resin thoroughly with DMF (5x).
-
Perform a qualitative test (e.g., Kaiser test) to confirm reaction completion. If the test is positive, repeat the coupling.
Protocol 2: Amino Acid Chloride Coupling
This protocol should be reserved for the most difficult couplings where other methods have failed. Caution: Perform in a well-ventilated fume hood with anhydrous solvents.
Materials:
-
Fmoc-protected sterically hindered amino acid (3 eq)
-
Cyanuric Chloride (1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous DMF
-
Pyridine (3 eq)
-
Resin-bound peptide with a free N-terminal amine (1 eq)
Procedure:
-
Prepare the Acid Chloride:
-
In a dry flask under an inert atmosphere (N2 or Ar), suspend the Fmoc-amino acid in anhydrous DCM.
-
Add Cyanuric Chloride and stir at room temperature for 60-90 minutes. The solution should become clear.
-
Filter off any byproducts and use the resulting acid chloride solution immediately.
-
-
Coupling Reaction:
-
Swell and deprotect the resin as standard. Wash thoroughly with DCM.
-
Add the freshly prepared amino acid chloride solution to the resin.
-
Add pyridine to act as an acid scavenger.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
Drain and wash the resin thoroughly with DCM, followed by DMF.
-
Confirm completion with a Kaiser test.
-
Section 3: Visualized Workflows and Mechanisms
Diagram 1: Troubleshooting Workflow for Incomplete Coupling
This diagram outlines a logical decision-making process when encountering a failed coupling reaction.
Caption: Decision tree for troubleshooting failed peptide couplings.
Diagram 2: Mechanism of HATU-Mediated Activation
This diagram illustrates how HATU activates a carboxylic acid, highlighting the highly reactive intermediate that facilitates coupling to a sterically hindered amine.
Caption: Simplified mechanism of HATU activation and coupling.
Section 4: Frequently Asked Questions (FAQs)
-
Q: Can I just use a large excess of a standard reagent like HBTU?
-
A: While using a larger excess (e.g., 5-10 eq) can sometimes work, it is inefficient, costly, and significantly increases the risk of side reactions and difficult purifications. It is almost always better to switch to a more potent reagent or method first.
-
-
Q: Is double coupling a good strategy?
-
A: Yes, a planned double coupling is a very common and effective strategy. After the first coupling (e.g., 1-2 hours), simply drain the resin and add a fresh solution of amino acid, coupling reagent, and base for a second round. This is often sufficient to push a stubborn reaction to completion.
-
-
Q: Are there any specific protecting group strategies for hindered amino acids?
-
A: For N-methylated amino acids, the standard Fmoc group can be difficult to remove. A more labile Boc protecting group, removed with milder TFA conditions, can sometimes be advantageous in the context of a full Boc-SPPS strategy.
-
-
Q: How does temperature affect these couplings?
-
A: Increased temperature (e.g., 40-60°C) can significantly accelerate slow couplings, even without a microwave. However, it also accelerates the rate of epimerization. This approach should be used cautiously and with a low-racemization additive like Oxyma. Microwave synthesis is generally preferred as the rapid heating times can lead to higher yields with less racemization than prolonged conventional heating.
-
Section 5: References
-
HATU: A Potent Coupling Reagent. Carpino, L. A., et al. (1993). Journal of the American Chemical Society. [Link]
-
Peptide Bond Formation. Albericio, F., & Carpino, L. A. (2002). Methods in Enzymology. [Link]
-
COMU: A Third Generation of Benzotriazole-Based Coupling Reagents. El-Faham, A., & Albericio, F. (2011). Chemical Reviews. [Link]
-
Microwave-Assisted Solid Phase Peptide Synthesis (MA-SPPS). CEM Corporation Technical Note. [Link]
-
Amino Acid Fluorides in Peptide Synthesis. Carpino, L. A., et al. (1990). Journal of the American Chemical Society. [Link]
-
OxymaPure: An Efficient Additive for Peptide Synthesis. Subirós-Funosas, R., et al. (2009). Chemistry - A European Journal. [Link]
Technical Support Center: Strategies for Preventing Racemization of Phenylglycine Derivatives During SPPS
From the desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. The incorporation of phenylglycine (Phg) and its derivatives into peptides is a common challenge in Solid-Phase Peptide Synthesis (SPPS), primarily due to the high propensity of this amino acid to racemize. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and field-proven protocols to help you maintain the stereochemical integrity of your phenylglycine-containing peptides.
Troubleshooting Guide: Phenylglycine Racemization
This quick-reference table is designed to help you rapidly diagnose and resolve issues related to phenylglycine racemization in your SPPS experiments.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Presence of diastereomers in final peptide product (confirmed by HPLC/MS). | 1. Suboptimal Coupling Conditions: The combination of coupling reagent and base is promoting racemization. | 1. Optimize Reagents: Switch to a coupling reagent/base combination known to suppress racemization. The use of COMU or DEPBT in conjunction with a sterically hindered, weaker base like 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP) is highly effective.[1][2][3] |
| 2. Inappropriate Base Selection: Use of a strong, non-sterically hindered base such as N,N-diisopropylethylamine (DIPEA) can readily abstract the acidic α-proton of phenylglycine.[1] | 2. Change the Base: Replace DIPEA with TMP or DMP.[1][3] These bases are less likely to cause proton abstraction from the α-carbon. | |
| 3. High Coupling Temperature: Elevated temperatures, while speeding up synthesis, can increase the rate of racemization for sensitive residues like phenylglycine.[4][5] | 3. Reduce Temperature: If using microwave-assisted SPPS or other heated methods, consider reducing the coupling temperature for the phenylglycine residue.[6] | |
| Low yield of the desired stereoisomer despite using a high-purity Fmoc-Phg-OH starting material. | Racemization During Activation/Coupling: The primary cause of racemization is the base-catalyzed activation of the Fmoc-phenylglycine, not the Fmoc deprotection step.[1][2][3] | Focus on the Coupling Step: Apply optimized, low-racemization conditions specifically when coupling the phenylglycine residue. Standard conditions can be resumed for subsequent amino acids.[1] |
| Inconsistent results between synthesis batches. | Variability in Reagent Quality or Reaction Conditions: Minor variations in base concentration, reaction time, or temperature can have a significant impact on the extent of racemization. | Standardize Protocol: Ensure precise control over reagent stoichiometry, reaction times, and temperature. Use fresh, high-quality reagents for each synthesis. |
Frequently Asked Questions (FAQs)
Q1: Why is phenylglycine so susceptible to racemization during SPPS?
Phenylglycine's unique structure is the root cause of its stereochemical instability during peptide synthesis. The key factors are:
-
Acidic α-Proton: The proton on the α-carbon of phenylglycine is significantly more acidic than that of aliphatic amino acids like alanine or leucine.
-
Resonance Stabilization: The adjacent phenyl ring can stabilize the planar carbanion intermediate that forms when the α-proton is removed by a base. This resonance stabilization lowers the energy barrier for proton abstraction, facilitating racemization.[7]
-
Oxazolone Formation: The most prevalent mechanism for racemization involves the formation of a 5(4H)-oxazolone intermediate.[8] During the base-catalyzed activation of the carboxylic acid, the activated Fmoc-Phg-OH can cyclize to form the oxazolone. The α-proton of this intermediate is highly acidic and rapidly equilibrates, leading to a loss of stereochemical information before the peptide bond is formed.[8][9][10]
The diagram below illustrates the two primary pathways following the activation of Fmoc-L-Phenylglycine: the desired, stereoretentive peptide bond formation and the competing racemization pathway via a stabilized planar intermediate.
Caption: Key pathways for activated phenylglycine in SPPS.
Q2: Which coupling reagents and bases are best for minimizing phenylglycine racemization?
The choice of coupling reagent and, critically, the accompanying base is the most important factor in preventing racemization.[1][2] Studies have systematically evaluated various combinations, leading to clear recommendations.
-
Recommended Coupling Reagents: Uronium-based reagents like COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) and phosphonium-based reagents like DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) have demonstrated superior performance in suppressing racemization.[1][3]
-
Recommended Bases: The use of sterically hindered and weaker bases is paramount. 2,4,6-trimethylpyridine (TMP) and 2,6-dimethylpyridine (DMP) are the top choices.[1][2] They are effective at catalyzing the coupling reaction but are too bulky to efficiently abstract the α-proton from the phenylglycine residue.
-
Combinations to Avoid: The combination of HATU with DIPEA, a very common protocol in SPPS, leads to significant racemization of phenylglycine and should be avoided for this specific coupling step.[1]
The following table summarizes experimental data comparing different reagent combinations for the synthesis of a model dipeptide containing phenylglycine.
| Coupling Reagent | Base | % Correct Diastereomer | Reference |
| HATU | DIPEA | 61-76% | [1] |
| HATU | TMP | 93% | [1] |
| COMU | DIPEA | 92% | [1] |
| COMU | TMP | 96-99% | [1] |
| COMU | DMP | 96-98% | [1] |
| DEPBT | DIPEA | 77-79% | [1] |
| DEPBT | TMP | 93-98% | [1] |
| DEPBT | DMP | 98-100% | [1] |
Q3: What is the role of racemization-suppressing additives like HOBt or OxymaPure?
Additives such as 1-hydroxybenzotriazole (HOBt) and ethyl (hydroxyimino)cyanoacetate (OxymaPure) play a crucial role in minimizing racemization for all amino acids, including phenylglycine.[11][12] When mixed with a coupling reagent (like a carbodiimide), they form an activated ester intermediate. This HOBt- or Oxyma-ester is more stable and less prone to cyclizing into the problematic oxazolone intermediate compared to other highly reactive intermediates.[13] By favoring a more controlled aminolysis reaction, these additives help preserve the stereochemical integrity of the amino acid.[11][12]
Q4: I thought the Fmoc-deprotection step with piperidine was the main cause of racemization. Is this incorrect?
While prolonged exposure to strong bases can induce racemization, extensive studies have shown that for phenylglycine, the base-catalyzed coupling step is the critical point where most racemization occurs , not the standard Fmoc-deprotection step using piperidine.[1][2][3] The activated carboxylic acid during the coupling stage makes the α-proton significantly more susceptible to abstraction. In contrast, the resin-bound peptide is remarkably stable during typical Fmoc removal cycles.[1] However, some research, particularly in the context of microwave-assisted SPPS, has suggested that racemization can also occur during Fmoc removal.[14][15] As a best practice, minimizing exposure to strong bases throughout the synthesis is always advisable.
Experimental Protocol: Low-Racemization Coupling of Fmoc-L-Phenylglycine
This protocol outlines the recommended procedure for incorporating Fmoc-L-Phenylglycine into a peptide sequence using COMU as the coupling reagent and TMP as the base.
Materials:
-
Fmoc-L-Phenylglycine (Fmoc-L-Phg-OH)
-
COMU coupling reagent
-
2,4,6-Trimethylpyridine (TMP)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
Workflow: The following diagram outlines the key steps for the coupling reaction.
Caption: Workflow for low-racemization phenylglycine coupling.
Step-by-Step Procedure:
-
Resin Preparation: Following the standard Fmoc-deprotection of the N-terminal amino acid on the resin, wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.
-
Activation Solution Preparation:
-
In a separate vessel, dissolve Fmoc-L-Phg-OH (3 equivalents relative to resin loading) and COMU (3 equivalents) in a minimal amount of DMF.
-
Add TMP (4 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes. Note: Do not pre-activate for extended periods.
-
-
Coupling Reaction:
-
Add the activation solution to the reaction vessel containing the resin.
-
Ensure there is enough DMF to allow the resin to be fully swollen and agitated freely.
-
Agitate the mixture at room temperature for 2-4 hours. The extended coupling time is recommended to ensure complete reaction with the less basic TMP.
-
-
Washing:
-
Drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.
-
-
Confirmation of Coupling:
-
Take a small sample of the resin beads and perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines.
-
If the test is positive (indicating incomplete coupling), a second coupling using fresh reagents is recommended.
-
If the test is negative, proceed with the standard Fmoc-deprotection for the newly added phenylglycine residue and continue with the synthesis.
-
By implementing these evidence-based strategies, you can significantly reduce or eliminate the racemization of phenylglycine derivatives, ensuring the stereochemical purity and quality of your final peptide product.
References
-
Liang, C., Behnam, M. A., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(24), 2325-2329). [Link]
-
Elsawy, M. A., Hewage, C. M., & Walker, B. (2012). Racemisation of N‐Fmoc phenylglycine under mild microwave‐SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(7), 437-442). [Link]
-
Liang, Z., Behnam, M. A., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. FAO AGRIS. [Link]
-
Unknown. (n.d.). Racemization during SPPS coupling step. ResearchGate. [Link]
-
Miranda, M. T. M., & Loffredo, O. M. (2009). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. ResearchGate. [Link]
-
Atherton, E., & Sheppard, R. C. (2012). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PMC - NIH. [Link]
-
Elsawy, M. A., Hewage, C. M., & Walker, B. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: Attempts to develop strategies for overcoming this. ResearchGate. [Link]
-
Liang, Z., Behnam, M. A., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. ResearchGate. [Link]
-
Liang, Z., Behnam, M. A., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Semantic Scholar. [Link]
-
Duengo, S., Muhajir, M. I., Hidayat, A., Musa, W. D., & Maharani, R. (2023). Epimerisation in Peptide Synthesis. MDPI. [Link]
-
Palasek, S. S., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148). [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Aapptec. (n.d.). SYNTHESIS NOTES. Aapptec Peptides. [Link]
-
Nam, I., Lee, J. K., & Zare, R. N. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 121(2), e2317359120). [Link]
-
Unknown. (n.d.). Epimerization by oxazolone formation. ResearchGate. [Link]
-
Bacsa, B., Horváti, K., Bõsze, S., Andrea, T., & Kappe, C. O. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(19), 7532-7541). [Link]
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
- 14. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of Amino Acid Hydrochlorides
Welcome to the technical support center for amino acid hydrochlorides (AAHCI). This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges during their experimental work. As a salt form of amino acids, hydrochlorides present unique properties that, when understood, can be leveraged for successful formulation and application. This document provides in-depth, field-proven insights to help you navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding AAHCl solubility.
Q1: I'm trying to dissolve an amino acid hydrochloride in pure water, but it's not dissolving as expected. Why is this happening?
A: While AAHCls are salts and generally more water-soluble than their free amino acid counterparts, their solubility is profoundly influenced by pH.[1][2] When you dissolve an AAHCl in neutral water, the resulting solution becomes acidic, typically in the pH range of 1-2 for a 1% solution.[3] This is because the hydrochloride salt fully dissociates, releasing H+ ions.
At this low pH, the amino acid exists predominantly in its cationic form (NH₃⁺-CHR-COOH). While this charged form is soluble, the overall solubility of an amino acid is lowest near its isoelectric point (pI) and increases at pH extremes.[4][5] For some amino acids, especially those with nonpolar side chains, the solubility at this self-generated low pH might be lower than at a more neutral or basic pH where the molecule is either a zwitterion or anionic.
Q2: How does pH adjustment affect the solubility of my AAHCl?
A: Adjusting the pH is the most powerful tool for manipulating AAHCl solubility. The relationship between pH, the acid dissociation constant (pKa), and the form of the amino acid in solution is described by the Henderson-Hasselbalch equation.[6][7][8][9]
-
Increasing pH (Adding Base): As you add a base (e.g., NaOH) and the pH rises, the carboxylic acid group (-COOH, pKa ~2) deprotonates to form a carboxylate (-COO⁻). This creates a zwitterion (NH₃⁺-CHR-COO⁻), which is highly polar and often very soluble in water.[10] As the pH increases further, past the pKa of the amino group (-NH₃⁺, pKa ~9-10), it deprotonates to -NH₂, forming the anionic species (NH₂-CHR-COO⁻), which is also highly soluble.[4] Most amino acids exhibit their minimum solubility at their isoelectric point (pI), the pH at which the net charge is zero.[6]
-
Decreasing pH (Adding Acid): If you start with a free amino acid, adding an acid like HCl will protonate the amine group, forming the soluble hydrochloride salt.[11] If you already have the hydrochloride salt, further lowering the pH will keep it in its soluble cationic form.
The key is to adjust the pH away from the amino acid's isoelectric point (pI).[12]
Q3: Can I heat the solution to improve solubility?
A: Yes, gentle heating can increase the rate of dissolution and the solubility limit for most AAHCls. However, this approach comes with significant caveats:
-
Risk of Degradation: Many amino acids are sensitive to heat and can degrade, racemize, or undergo other chemical changes, especially at pH extremes. This is a critical concern in cell culture and pharmaceutical applications.
-
Supersaturation: A solution prepared with heat may become supersaturated upon cooling to room temperature, leading to precipitation of the compound over time.
Heating should be used cautiously and as a last resort. If you must heat, do so gently and for the shortest time possible. Always verify the stability of your specific amino acid under your experimental conditions.
Q4: Are there alternatives to water for dissolving AAHCls with hydrophobic side chains?
A: Yes. For amino acids with bulky, nonpolar side chains (e.g., Leucine, Phenylalanine), aqueous solubility can be challenging even with pH adjustment. In these cases, co-solvents are highly effective.[13][14][15] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the polarity of the overall solvent system, making it more favorable for dissolving hydrophobic compounds.[15][16]
Commonly used co-solvents in research and pharmaceutical settings include:
-
Ethanol
-
Propylene Glycol
-
Glycerol
-
Polyethylene Glycols (PEGs)
-
Dimethyl Sulfoxide (DMSO)[17]
The addition of even a small percentage of a co-solvent can increase solubility by several orders of magnitude.[16] However, the choice and concentration of a co-solvent must be compatible with your downstream application (e.g., cell culture, enzymatic assay, animal studies).[13][16]
Part 2: Troubleshooting Guide & Advanced Protocols
This section provides solutions to specific experimental problems in a scenario-based format.
Scenario 1: Precipitate Formation in L-Arginine HCl Stock Solution
Problem: "I prepared a 1 M stock solution of L-Arginine HCl in water. It dissolved completely, but after storing it at 4°C overnight, a significant amount of white precipitate formed."
Causality Analysis: This is a classic case of temperature-dependent solubility and potential supersaturation. L-Arginine HCl is highly soluble in water at room temperature, but its solubility decreases as the temperature drops.[18][19] While you may have successfully dissolved it initially, the solution was likely supersaturated at 4°C, causing the excess solute to crystallize out. L-arginine has also been shown to enhance the solubility of other proteins, indicating complex solution behavior.[20]
Troubleshooting Workflow:
Caption: Troubleshooting precipitate in L-Arginine HCl.
Solutions:
-
Prepare Fresh: The most reliable solution is to prepare the L-Arginine HCl solution fresh before each experiment.
-
Store at Room Temperature: If stability allows, store the stock solution at room temperature to prevent cold-induced precipitation. Note that L-Arginine HCl solutions are generally stable, but for critical applications like cell culture, long-term storage at room temperature may not be ideal.
-
Reduce Concentration: Prepare the stock at a lower concentration that is known to be stable at 4°C.
Scenario 2: Difficulty Dissolving L-Cysteine HCl for Cell Culture Media
Problem: "I need to make a concentrated stock of L-Cysteine HCl. It's dissolving poorly, and the pH of my final medium is dropping too low. I'm also concerned about oxidation."
Causality Analysis: This is a multi-faceted problem involving pH, solubility, and chemical stability.
-
Acidity: L-Cysteine HCl is highly acidic, with a 1% solution having a pH of 1.5-2.0.[3] Adding it directly to media will drastically lower the pH.
-
Solubility vs. pH: The isoelectric point (pI) of cysteine is 5.15.[21] The low pH of the hydrochloride salt solution is far from the pI, which aids solubility. However, adjusting the pH towards neutral (7.2-7.4 for cell culture) is necessary.
-
Oxidation: The thiol (-SH) group in cysteine is highly susceptible to oxidation, especially at neutral or alkaline pH, forming cystine (a disulfide-linked dimer).[22] Cystine is significantly less soluble than cysteine and will precipitate out as fine white flakes.[12][23] This oxidation is accelerated by the presence of dissolved oxygen and metal ions.[22]
Authoritative Protocol: Preparation of a 100 mM L-Cysteine HCl Stock Solution
This protocol is designed to achieve complete dissolution while minimizing oxidation.
Materials:
-
L-Cysteine hydrochloride monohydrate (MW: 175.63 g/mol )[3]
-
High-purity, deoxygenated water (autoclaved or sparged with nitrogen/argon for 20-30 minutes)[3][23]
-
Sterile 1 M NaOH
-
Sterile conical tubes
-
0.22 µm sterile syringe filter
Step-by-Step Methodology:
-
Work in a Controlled Environment: If possible, perform these steps in a biological safety cabinet or fume hood to maintain sterility and control the environment.
-
Prepare Deoxygenated Water: Use water that has been recently autoclaved and cooled in a sealed container, or water that has been actively sparged with an inert gas (N₂ or Ar) for at least 20 minutes to remove dissolved oxygen.[3][23]
-
Weigh Compound: Accurately weigh 1.756 g of L-Cysteine HCl monohydrate to prepare 100 mL of a 100 mM solution.
-
Initial Dissolution: Add the powder to a sterile container. Add approximately 80 mL of the deoxygenated water. Mix gently. The powder should dissolve readily in the acidic water.[3]
-
pH Adjustment (Critical Step): Slowly add 1 M NaOH dropwise while gently swirling the solution. Monitor the pH closely with a calibrated pH meter. Adjust the pH to your desired final value (e.g., 7.2). Do not overshoot the pH , as a basic environment strongly promotes oxidation.
-
Final Volume Adjustment: Once the target pH is reached, add deoxygenated water to bring the final volume to 100 mL.
-
Sterile Filtration: Immediately filter the solution through a 0.22 µm sterile syringe filter into a sterile container.[23] This removes any potential microbial contamination and undissolved micro-precipitates.
-
Aliquoting and Storage: Immediately aliquot the stock solution into smaller, single-use sterile tubes. Tightly cap and store at -20°C or -80°C. Limiting headspace in the tubes minimizes oxygen exposure. Thaw aliquots immediately before use and discard any unused portion.
Scenario 3: Dissolving a Hydrophobic AAHCl in an Organic Solvent System
Problem: "I am performing a synthesis reaction in a non-aqueous solvent (DCM) and need to add Leucine HCl. It is completely insoluble."
Causality Analysis: Amino acid hydrochlorides are salts. Their ionic nature makes them highly polar and thus generally insoluble in non-polar organic solvents like dichloromethane (DCM) or hydrocarbons.[10] The strong ionic attractions within the crystal lattice cannot be overcome by the weak interactions with non-polar solvent molecules.[10]
Solution Strategy: Phase Transfer or Solvent Modification
-
Neutralization and Extraction: The most common method is to convert the AAHCl back to its free amino acid ester form, which is less polar and more soluble in organic solvents.
-
Protocol: Dissolve the AAHCl in water. Add a mild aqueous base like sodium bicarbonate or potassium carbonate solution and stir until the pH is neutral or slightly basic.[24] This neutralizes the HCl. Then, extract the free amino acid ester into an organic solvent like ethyl acetate or DCM.[24] The organic layer can then be dried and used in the reaction.
-
-
Using a Polar Aprotic Co-Solvent: If trace amounts of water are permissible, a polar aprotic solvent can be used to bridge the polarity gap.
-
Application: Solvents like DMSO or Dimethylformamide (DMF) are polar enough to dissolve some AAHCls and are miscible with many other organic solvents.[17] You could dissolve the Leucine HCl in a minimal amount of DMSO and then add this solution to your reaction in DCM. Compatibility checks are essential.
-
Visualizing the pH-Solubility Relationship
The solubility of an amino acid is dictated by the charge of its functional groups, which is a direct function of the solution's pH relative to the pKa values of those groups.
Caption: Ionization states of an amino acid vs. pH.
Part 3: Data Summary & Best Practices
Quantitative Data Summary
The solubility of amino acids is highly dependent on their structure and the solution conditions. The table below provides approximate pKa and pI values for selected amino acids to guide pH adjustments.
| Amino Acid | pKa (-COOH) | pKa (-NH₃⁺) | pKa (Side Chain) | Isoelectric Point (pI) | Notes |
| Glycine | 2.35 | 9.78 | - | 6.06 | Simplest amino acid.[21] |
| L-Alanine | 2.35 | 9.87 | - | 6.11 | Small, nonpolar side chain.[21] |
| L-Leucine | 2.33 | 9.74 | - | 6.04 | Hydrophobic side chain, lower water solubility.[21] |
| L-Arginine | 1.82 | 8.99 | 12.48 | 10.76 | Basic side chain, highly soluble in acidic solutions.[21] |
| L-Cysteine | 1.92 | 10.70 | 8.37 | 5.15 | Thiol group is prone to oxidation.[21] |
| L-Glutamic Acid | 2.10 | 9.47 | 4.07 | 3.08 | Acidic side chain, highly soluble in basic solutions.[21] |
Data sourced from various standard biochemistry resources.[21]
Best Practices for Handling Amino Acid Hydrochlorides
-
Know Your Molecule: Always check the specific properties (pKa, pI, stability) of the amino acid you are working with.
-
pH is Paramount: Use pH adjustment as your primary tool for solubilization in aqueous systems. Aim for a pH that is at least 1-2 units away from the pI.
-
Use High-Purity Solvents: Start with high-purity water or other solvents to avoid contaminants that could affect solubility or stability.
-
Deoxygenate for Sensitive Residues: For amino acids like Cysteine and Methionine, use deoxygenated solvents to prevent oxidation.
-
Add AAHCl to Solvent: Always add the solid powder to the solvent, not the other way around. This prevents clumping and improves the rate of dissolution.
-
Validate with a Blank: When using co-solvents or adjusting pH, run a parallel control with your vehicle to ensure it has no unintended effects in your downstream application.
-
Store Properly: Prepare fresh solutions whenever possible. If storage is necessary, filter-sterilize, aliquot into single-use volumes, and store at -20°C or below to minimize degradation and precipitation.
References
- Fiveable. (n.d.). 26.2 Amino Acids and the Henderson–Hasselbalch Equation: Isoelectric Points.
- Wikipedia. (n.d.). Cosolvent.
- Pearson. (n.d.). Amino Acids and Henderson-Hasselbalch: Videos & Practice Problems.
- Benchchem. (2025). Application Note and Protocol: Preparation of L-Cysteine Hydrochloride Monohydrate Stock Solution.
- Pharma Tutor. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- Wikipedia. (n.d.). Cosolvent.
- ResearchGate. (2014). How to dissolve L-cysteine in distilled water without denaturing it (L-Cysteine)?.
- ACS Publications. (n.d.). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions | Industrial & Engineering Chemistry Research.
- Chemistry Stack Exchange. (2014). Why are amino acids usually more soluble at pH extremes than they are at neutral pH?.
- ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- Chemistry LibreTexts. (2024). 26.2: Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points.
- ResearchGate. (n.d.). pH dependence of amino acid solubility. The solubility of an amino acid....
- YouTube. (2018). The Henderson Hasselbach Equation and Amino Acid pH Evolution.
- ResearchGate. (2025). Solubilities of amino acids in water at various pH values under 298.15 K.
- J-STAGE. (n.d.). Solubilities Studies of Basic Amino Acids.
- Semantic Scholar. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- Chemistry LibreTexts. (2016). A3. Amino Acid Charges.
- ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?.
- ResearchGate. (2019). Preparation of L-Cysteine-HCl x H2O for M.barkeri?.
- ResearchGate. (2014). How can I dissolve free amino acids?.
- Radboud Repository. (n.d.). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals.
- ECHEMI. (n.d.). L-Arginine Solubility Help.
- Cayman Chemical. (n.d.). PRODUCT INFORMATION.
- Aging-US. (n.d.). Supplementary Methods.
- The Japanese Pharmacopoeia. (n.d.). L-Arginine Hydrochloride / Official Monographs for Part I.
- NIH. (n.d.). l-Arginine hydrochloride increases the solubility of folded and unfolded recombinant plasminogen activator rPA.
- HiMedia Laboratories. (n.d.). L-Cysteine hydrochloride monohydrate.
- Wiley Online Library. (n.d.). A New Method for the Preparation of Hydrochlorides (hydrobromides) of Amino Acids.
- Spectrum Chemical. (n.d.). CAS Number 1119-34-2 | L-(+)-Arginine Hydrochloride.
- ResearchGate. (n.d.). The solubility-pH profiles of amino acids showing departures from the....
- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
- Indian Chemical Society. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.
- ResearchGate. (2016). How to convert amino acid to its hydrochloride?.
- Chemistry LibreTexts. (2022). 1. Backgrounds of Amino Acids.
- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
- ACS Publications. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations | Journal of Chemical & Engineering Data.
- ResearchGate. (2025). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
- California State University, Los Angeles. (n.d.). Amino Acids.
- NIH. (n.d.). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC.
Sources
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- 7. Amino Acids and Henderson-Hasselbalch Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
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Troubleshooting peptide synthesis with alpha,alpha-disubstituted amino acids
Welcome to the technical support center for peptide synthesis incorporating α,α-disubstituted amino acids. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing peptides with these sterically hindered residues. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth, field-proven insights to overcome common experimental hurdles.
I. Frequently Asked Questions (FAQs)
Q1: Why is peptide synthesis with α,α-disubstituted amino acids so challenging?
A1: The primary challenge lies in the steric hindrance imposed by the two substituents on the α-carbon. This bulkiness significantly slows down the kinetics of both the coupling and deprotection steps in solid-phase peptide synthesis (SPPS).[1][2] The gem-disubstitution restricts the conformational flexibility of the amino acid, which can be beneficial for inducing specific secondary structures like helices but simultaneously hinders the approach of reagents to the reactive sites.[3][4] This can lead to incomplete reactions, resulting in deletion sequences and difficult purifications.[1]
Q2: What are the most common α,α-disubstituted amino acids I might encounter, and what are their primary characteristics?
A2: The most frequently used α,α-disubstituted amino acid is α-aminoisobutyric acid (Aib). Its gem-dimethyl group strongly promotes helical conformations in peptides.[3][4] Other examples include diethylglycine (Deg) and dipropylglycine (Dpg), which also induce helical structures and can be synthesized from their respective ketones.[5][6][7] These amino acids are valuable tools for creating peptides with enhanced proteolytic resistance and defined secondary structures.[3]
Q3: Can I use standard coupling reagents for peptides containing these hindered amino acids?
A3: While standard coupling reagents can be used, they often require modified protocols to be effective. Traditional carbodiimides like DIC are often inefficient on their own for these couplings.[8] More potent activating agents are generally recommended. For instance, aminium/uronium-based reagents like HBTU, HATU, and COMU, often in combination with an additive like Oxyma Pure, have shown greater success.[9][10] For particularly difficult couplings, specialized reagents such as TFFH, which generates highly reactive amino acid fluorides in situ, can be very effective.[9]
Q4: What is on-resin aggregation, and is it a concern with these types of peptides?
A4: On-resin aggregation occurs when growing peptide chains interact with each other, forming secondary structures like β-sheets that can block reactive sites and hinder reagent access.[11][12] While α,α-disubstituted amino acids tend to disrupt β-sheet formation due to their conformational preferences, aggregation can still be a problem, especially in long or hydrophobic sequences.[13] Strategies to mitigate aggregation include using high-swelling resins, chaotropic salts, or specialized solvents.[11][14]
Q5: Are there any specific considerations for the final cleavage and deprotection of these peptides?
A5: Yes, the choice of cleavage cocktail and conditions is critical. Due to the stability of peptides containing α,α-disubstituted amino acids, extended cleavage times may be necessary to ensure complete removal of side-chain protecting groups and cleavage from the resin.[15] The specific cocktail will depend on the other amino acids in the sequence. For example, if the peptide contains sensitive residues like methionine, a specialized cocktail designed to prevent oxidation, such as "Reagent H," is recommended.[16][17]
II. Troubleshooting Guides
Problem 1: Incomplete or Failed Coupling Reactions
Symptom: A positive Kaiser test (for primary amines) or Chloranil test (for secondary amines) after a coupling step, indicating unreacted free amine on the resin. This leads to the formation of deletion sequences in the final product.
Causality and Troubleshooting Workflow
The steric bulk of the α,α-disubstituted amino acid is the most common reason for incomplete coupling. The incoming activated amino acid has difficulty accessing the N-terminal amine of the growing peptide chain, or vice-versa if the hindered residue is the one being coupled.
Caption: Workflow for troubleshooting incomplete coupling reactions.
Detailed Protocols and Recommendations
-
Optimize Coupling Reagent: Switch to a more powerful coupling reagent. If you are using a carbodiimide-based method, consider moving to a phosphonium or aminium-based reagent.
Coupling Reagent Class Key Advantages for Hindered Couplings HATU Aminium Highly efficient, especially for N-methyl and other hindered amino acids.[9] HCTU Aminium A cost-effective alternative to HATU with similar efficiency in many cases.[5] COMU Uronium High coupling efficiency, safer handling (non-explosive byproducts), and good solubility.[9][10] PyAOP Phosphonium Successfully used for preparing peptides with hindered residues like Aib.[8] TFFH Fluorinating Generates highly reactive amino acid fluorides, ideal for sterically demanding couplings.[9] -
Modify Reaction Conditions:
-
Increase Reaction Time: Extend the coupling time from the standard 1-2 hours up to 4-6 hours, or even overnight for extremely difficult cases.
-
Elevate Temperature: Increasing the temperature can enhance the efficiency of coupling reactions.[18] However, be cautious as higher temperatures can also increase the risk of side reactions like epimerization.[19][20]
-
Solvent Choice: While DMF is standard, N-Methyl-2-pyrrolidone (NMP) can be a better solvent for some difficult sequences due to its superior solvating properties.[21]
-
-
Perform Double Coupling: If a single coupling is incomplete, repeat the coupling step with a fresh portion of activated amino acid and coupling reagent.[18]
-
Utilize Microwave-Assisted Peptide Synthesis (MAPS): Microwave energy can significantly accelerate coupling reactions, driving even difficult couplings to completion in a much shorter time frame.[2]
Problem 2: Peptide Aggregation on the Resin
Symptom: The resin beads clump together, and you observe poor swelling of the resin in the synthesis solvent. This can lead to incomplete coupling and deprotection steps.
Causality and Mitigation Strategies
While α,α-disubstituted amino acids disrupt β-sheets, long hydrophobic sequences can still aggregate. This aggregation physically prevents reagents from reaching the growing peptide chain.[12]
Caption: Decision tree for addressing on-resin peptide aggregation.
Detailed Protocols and Recommendations
-
Resin Selection:
-
High-Swelling Resins: Use resins like PEG-based (e.g., NovaSyn® TG) or low cross-linked polystyrene resins that swell well, providing better solvation of the peptide chains.[14]
-
Low-Loading Resins: Employ resins with a lower substitution level (e.g., 0.1-0.4 mmol/g) to increase the distance between peptide chains, minimizing intermolecular interactions.[14]
-
-
Incorporate Pseudoproline Dipeptides: Pseudoprolines are derivatives of Ser, Thr, or Cys that introduce a "kink" in the peptide backbone, disrupting the formation of secondary structures that lead to aggregation.[13][22][23] These are incorporated as dipeptide units and are reverted to the native amino acid during final cleavage.[13]
-
Use Chaotropic Agents: Add salts like LiCl or KSCN to the coupling and deprotection solutions. These agents disrupt hydrogen bonding networks that contribute to aggregation.[11][14]
-
Modify the Solvent System: In severe cases, a "magic mixture" of DCM/DMF/NMP (1:1:1) with additives like 1% Triton X-100 and 2M ethylene carbonate can be used to improve solvation.[11]
Problem 3: Epimerization during Synthesis
Symptom: The final purified peptide shows a second peak with the same mass in the mass spectrum, indicating the presence of a diastereomer.
Causality and Prevention
Epimerization is the change in the stereochemistry at the α-carbon. It can occur through two main mechanisms: direct abstraction of the α-proton by a base, or through the formation of an oxazolone intermediate during the activation of the carboxyl group.[19][20] While α,α-disubstituted amino acids themselves are achiral (like Aib) or less prone to epimerization due to the absence of an α-proton to abstract, the preceding amino acid in the sequence can be susceptible, especially during the coupling of the hindered residue.
Preventative Measures
-
Choice of Coupling Reagent and Additive: The combination of DIC with an additive like Oxyma Pure is known to minimize racemization.[9] Additives like HOBt or HOAt also suppress this side reaction.[24]
-
Base Selection: Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIEA) instead of more basic or nucleophilic alternatives.
-
Temperature Control: Avoid excessive heat during coupling steps, as higher temperatures can accelerate the rate of epimerization.[19][20]
-
Pre-activation Time: Minimize the time the amino acid is in its activated state before the coupling reaction begins.
III. References
-
Raines Lab. (n.d.). Supplementary Note 2 | Synthesis of diethylglycine derivatives and peptides. Retrieved from
-
Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from
-
MDPI. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from
-
PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from
-
ChemPep. (n.d.). Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield. Retrieved from
-
ResearchGate. (n.d.). (PDF) Epimerisation in Peptide Synthesis. Retrieved from
-
SpringerLink. (2025, August 10). Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis. Retrieved from
-
SpringerLink. (2021, April 3). Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis. Retrieved from
-
Aapptec Peptides. (n.d.). Pseudoproline Dipeptides. Retrieved from
-
Wikipedia. (n.d.). Pseudoproline. Retrieved from
-
ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Retrieved from
-
OUCI. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from
-
Royal Society of Chemistry. (n.d.). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Retrieved from
-
SciSpace. (2007, December 17). Conformation of di-n-propylglycine residues (Dpg) in peptides: crystal structures of a type I' beta-turn forming tetrapeptid. Retrieved from
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from
-
PubMed. (2023, December 8). Epimerisation in Peptide Synthesis. Retrieved from
-
LifeTein Peptide Blog. (2025, August 27). Unusual Amino Acids: α-Aminoisobutyric Acid. Retrieved from
-
Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from
-
Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from
-
Benchchem. (n.d.). optimizing cleavage conditions for peptides containing modified amino acids. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Solid-Phase Peptide Synthesis (SPPS). Retrieved from
-
Benchchem. (n.d.). preventing on-resin aggregation during H-Val-Ala-Ala-Phe-OH synthesis. Retrieved from
-
Sigma-Aldrich. (n.d.). Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis. Retrieved from
-
University of Arizona. (n.d.). Aggregation of resin‐bound peptides during solid‐phase peptide synthesis: Prediction of difficult sequences. Retrieved from
-
American Peptide Society. (2025, December 18). Taming Aggregation. Retrieved from
-
University of Bristol. (n.d.). The Influence of Quaternary Amino Acids on Peptide Structure. Retrieved from
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from
-
Royal Society of Chemistry. (2020, September 2). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Retrieved from
-
Biotage. (2023, February 7). What do you do when your peptide synthesis fails? Retrieved from
-
PubMed. (n.d.). A cleavage cocktail for methionine-containing peptides. Retrieved from
-
Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained. Retrieved from
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from
-
Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved from
-
ACS Publications. (2020, April 6). Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells. Retrieved from
-
Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Retrieved from
-
PubMed. (n.d.). Conformation of Di-N-Propylglycine Residues (Dpg) in Peptides: Crystal Structures of a Type I' Beta-Turn Forming Tetrapeptide and an Alpha-Helical Tetradecapeptide. Retrieved from
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. lifetein.com [lifetein.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. raineslab.com [raineslab.com]
- 6. scispace.com [scispace.com]
- 7. Conformation of di-n-propylglycine residues (Dpg) in peptides: crystal structures of a type I' beta-turn forming tetrapeptide and an alpha-helical tetradecapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bachem.com [bachem.com]
- 10. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 12. experts.arizona.edu [experts.arizona.edu]
- 13. Pseudoproline - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. peptide.com [peptide.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. biotage.com [biotage.com]
- 22. chempep.com [chempep.com]
- 23. peptide.com [peptide.com]
- 24. peptide.com [peptide.com]
Technical Support Center: Asymmetric Synthesis of α-Methylphenylalanine
Welcome to the technical support center for the asymmetric synthesis of α-methylphenylalanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and achieve high stereochemical purity. As your dedicated application scientist, I will provide not just protocols but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of α-methylphenylalanine, structured in a problem-cause-solution format.
Question 1: I am experiencing very low yields of my final α-methylphenylalanine product. What are the likely causes and how can I fix this?
Low yield is a multifaceted problem that can arise at various stages of the synthesis. Let's break down the most common culprits, focusing on the critical alkylation step of a chiral enolate.
Potential Cause A: Inefficient Enolate Formation
The quantitative formation of the desired enolate is the cornerstone of a successful alkylation. Incomplete deprotonation leads to unreacted starting material and potential side reactions.
-
Expert Insight: The choice of base, solvent, and temperature is critical and interdependent. Lithium diisopropylamide (LDA) is a common choice, but its efficacy can be hampered by aggregation in THF. Hexamethyldisilazide bases (LiHMDS, KHMDS, NaHMDS) are often superior due to their greater solubility and slightly lower basicity, which can prevent undesired side reactions. The principle of "like dissolves like" is key; the structure of the enolate and its counter-ion must be compatible with the solvent system to ensure it remains in solution and reactive.[1][2]
-
Troubleshooting Steps:
-
Base Selection: If using LDA, ensure it is freshly prepared or properly titrated. Consider switching to KHMDS for potentially cleaner and more complete deprotonation, especially for sterically hindered substrates.
-
Temperature Control: Enolate formation is typically performed at low temperatures (-78 °C) to minimize side reactions. Ensure your cooling bath is stable. After base addition, a slight warming (e.g., to -40 °C or 0 °C) for a short period can sometimes drive deprotonation to completion, but this must be optimized carefully.
-
Solvent & Additives: THF is standard, but for challenging substrates, additives like HMPA (use with extreme caution due to toxicity) or DMPU can break up aggregates and increase reactivity.[3]
-
Potential Cause B: Poor Electrophile Reactivity or Incompatibility
The methylating agent must be reactive enough to trap the enolate efficiently.
-
Expert Insight: The reactivity order for common methylating agents is generally Methyl triflate (MeOTf) > Methyl iodide (MeI) > Dimethyl sulfate (DMS). While MeOTf is highly reactive, it is also expensive and moisture-sensitive. Methyl iodide is a reliable and cost-effective choice for most applications.
-
Troubleshooting Steps:
-
Check Reagent Quality: Ensure your methyl iodide is fresh and has been stored properly to avoid decomposition. A simple test is to check for discoloration (a sign of I₂ formation).
-
Increase Reactivity: If alkylation is sluggish with MeI, consider switching to the more electrophilic MeOTf.
-
Monitor the Reaction: Use TLC or LC-MS to track the disappearance of the starting material after adding the electrophile. If the reaction stalls, the issue may lie with the enolate's stability or the electrophile's reactivity.
-
Potential Cause C: Product Loss During Workup and Purification
Amino acids are amphoteric and can be sensitive to harsh pH conditions or prolonged exposure to silica gel.
-
Expert Insight: During aqueous workup, adjusting the pH is critical for efficient extraction. When removing a chiral auxiliary like an Evans oxazolidinone via hydrolysis, the final product and the auxiliary have different pKa values, which can be exploited for separation.[4]
-
Troubleshooting Steps:
-
pH-Controlled Extraction: After cleavage of the auxiliary, perform extractions at different pH values to separate your product from the auxiliary. The auxiliary can often be removed by extraction into a basic aqueous phase, while the amino acid may require a different pH for optimal partitioning.
-
Chromatography: If column chromatography is necessary, consider using a deactivated silica gel (e.g., by adding 1% triethylamine to the eluent) to prevent streaking and decomposition of the amine. Alternatively, ion-exchange chromatography can be a highly effective purification method for amino acids.
-
Question 2: My enantiomeric/diastereomeric excess is poor. How can I improve the stereoselectivity of my reaction?
Achieving high stereoselectivity is the primary goal of asymmetric synthesis. Poor selectivity points to issues with the chiral control element or reaction conditions.
Potential Cause A: Suboptimal Chiral Auxiliary or Catalyst
The chiral controller must create a highly ordered transition state that energetically favors the formation of one stereoisomer over the other.
-
Expert Insight: The steric environment of the chiral auxiliary is paramount. For example, Evans oxazolidinone auxiliaries work by positioning a bulky substituent (e.g., benzyl or isopropyl) to block one face of the enolate.[4] The enolate forms a chelated Z-enolate with the lithium counter-ion, presenting a single, sterically-shielded face to the incoming electrophile. Similarly, in phase-transfer catalysis (PTC), the chiral catalyst forms a tight ion pair with the enolate, effectively shielding one face.[5][6]
-
Troubleshooting Steps:
-
Re-evaluate Auxiliary/Catalyst Choice: Consult the literature for precedents with similar substrates. For α-methylation, an Evans auxiliary derived from valine or phenylalanine is often a good starting point. For PTC, catalysts derived from Cinchona alkaloids are well-established.[7]
-
Check Auxiliary/Catalyst Purity: Ensure your chiral controller is enantiomerically pure. Even small amounts of the opposite enantiomer will erode the final ee%.
-
Optimize Catalyst Loading (for PTC): Catalyst loading can impact selectivity. While higher loading may increase reaction rate, it can sometimes lead to the formation of less-selective catalyst aggregates. Perform a screen of catalyst loading (e.g., 1 mol% to 10 mol%).
-
| Strategy | Chiral Controller | Mechanism of Control | Typical Selectivity (d.r. or ee%) | Key Considerations |
| Chiral Auxiliary | Evans Oxazolidinone | Chelation-controlled, steric blockade of one enolate face.[4] | >95:5 d.r. | Stoichiometric use; requires attachment and cleavage steps. |
| Chiral Auxiliary | Schöllkopf Bis-Lactim Ether | Steric hindrance from the auxiliary's isopropyl/t-butyl group.[8] | >95:5 d.r. | Excellent for α-amino acid synthesis; cleavage under acidic conditions. |
| Phase-Transfer Catalysis | O'Donnell Catalyst | Chiral ion-pairing between catalyst and Schiff base enolate.[5][7] | 80-99% ee | Catalytic; operationally simple (solid-liquid or liquid-liquid). |
| Phase-Transfer Catalysis | Maruoka Catalyst | C₂-symmetric catalyst provides a well-defined chiral environment.[6][9] | >90% ee | Highly effective for α,α-dialkylation; may require specific conditions. |
Potential Cause B: Incorrect Reaction Temperature
Asymmetric reactions are often highly sensitive to temperature.
-
Expert Insight: Lower temperatures generally lead to higher selectivity. This is because the energy difference (ΔΔG‡) between the two competing diastereomeric transition states is magnified at lower temperatures, according to the Eyring equation. A reaction that gives 80% ee at 0 °C may give >95% ee at -78 °C.
-
Troubleshooting Steps:
-
Lower the Temperature: Perform the critical alkylation step at the lowest practical temperature (e.g., -78 °C or even -100 °C if equipment allows).
-
Maintain Consistency: Ensure the temperature is stable throughout the addition of the electrophile and the subsequent reaction time.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which synthetic method is best for my desired scale?
-
Lab Scale (mg to g): Chiral auxiliary methods, like the Evans or Schöllkopf approaches, offer excellent predictability and high diastereoselectivity, making them ideal for producing high-purity material on a small scale.[4][8] The cost of the stoichiometric auxiliary is manageable at this scale.
-
Pilot/Process Scale (g to kg): Catalytic methods are strongly preferred for larger scales to improve atom economy and reduce cost. Phase-transfer catalysis is particularly attractive due to its operational simplicity, low catalyst loadings (typically 1-5 mol%), and the use of inexpensive reagents.[6] Enzymatic methods also hold great promise for industrial-scale synthesis due to their high selectivity and green credentials, though development can be more intensive.[10][11]
Q2: My starting material is L-alanine, not a glycine derivative. How does this affect my strategy for making α-methylphenylalanine?
Starting with alanine means you are performing a second alkylation on an already substituted α-carbon. This is a synthesis of an α,α-disubstituted amino acid.
-
Key Challenge: The enolate of an alanine derivative is generally less reactive and more sterically hindered than a glycine enolate, making the second alkylation more difficult. Furthermore, there is a risk of epimerization (loss of stereochemical integrity) at the α-carbon during deprotonation if conditions are not carefully controlled.
-
Recommended Strategy:
-
Phase-Transfer Catalysis: This method has been shown to be highly effective for the asymmetric synthesis of α,α-dialkyl amino acids from alanine Schiff base esters.[6][7] The use of C₂-symmetric chiral quaternary ammonium salts as catalysts can provide excellent enantioselectivity.
-
Schöllkopf Method: The bis-lactim ether derived from L-valine and L-alanine can be deprotonated and alkylated to install the second substituent with high diastereoselectivity.[12]
-
Q3: How do I reliably measure the enantiomeric excess (ee%) of my final product?
Visualizing a small amount of the minor enantiomer in the presence of a large amount of the major one requires specialized techniques.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to separate and elute at different times. The ratio of the peak areas gives a precise measurement of the ee%.
-
NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral lanthanide shift reagent (e.g., Eu(hfc)₃), the NMR signals for the two enantiomers (e.g., the α-methyl protons) will be shifted to different extents, allowing for integration and calculation of the enantiomeric ratio. This method is generally less accurate than chiral HPLC.
-
Derivatization to Diastereomers: The enantiomeric mixture can be reacted with a pure chiral derivatizing agent (e.g., Mosher's acid chloride) to form a mixture of diastereomers. Diastereomers have different physical properties and can be distinguished and quantified by standard ¹H NMR or ¹⁹F NMR.
Part 3: Experimental Protocols
Protocol: Asymmetric Methylation via an Evans Chiral Auxiliary
This protocol describes the diastereoselective alkylation of an N-propanoyl oxazolidinone, a common precursor step in the synthesis of α-methylated carbonyl compounds.
Step 1: Acylation of the Chiral Auxiliary
-
Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir for 15 minutes.
-
Add propanoyl chloride (1.1 eq) dropwise. Stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash chromatography to yield the N-propanoyl oxazolidinone.
Step 2: Diastereoselective Methylation
-
Dissolve the N-propanoyl oxazolidinone (1.0 eq) from Step 1 in anhydrous THF (0.1 M) under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, 1.0 M in THF) dropwise. Stir at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add methyl iodide (1.5 eq) dropwise. Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by flash chromatography to yield the methylated product. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Step 3: Cleavage of the Auxiliary
-
Dissolve the methylated product (1.0 eq) from Step 2 in a mixture of THF and water (4:1, 0.2 M).
-
Cool the solution to 0 °C.
-
Add aqueous hydrogen peroxide (4.0 eq, 30% w/w) followed by lithium hydroxide (2.0 eq) dissolved in water.
-
Stir vigorously at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃).
-
Concentrate the mixture to remove THF. The chiral auxiliary can be recovered by extraction with ethyl acetate. The aqueous layer containing the lithium salt of the α-methylpropanoic acid can then be acidified and extracted to isolate the final carboxylic acid product (a precursor to the target amino acid).
References
-
O'Donnell, M. J. The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research. [Link][5][7]
-
Ooi, T., Kato, D., Inamura, K., Ohmatsu, K., & Maruoka, K. (2007). Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations. Organic Letters. [Link][9]
-
Ooi, T., Takeuchi, M., Kameda, M., & Maruoka, K. Practical Catalytic Enantioselective Synthesis of α,α-Dialkyl-α-amino Acids by Chiral Phase-Transfer Catalysis. Journal of the American Chemical Society. [Link][6]
-
O'Donnell, M. J. The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research. [Link][7]
-
Cativiela, C., Diaz-de-Villegas, M., & Galvez, J. A. (1994). New approaches to the asymmetric synthesis of α-methylphenylalanine. Tetrahedron: Asymmetry. [Link][13]
-
Fodor, K., et al. (2021). Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases. Nature Communications. [Link][10]
-
Schöllkopf, U., Groth, U., & Deng, C. (1981). Enantioselective Synthesis of (R)-α-Methyl-α-amino Acids using L-Valine as Chiral Auxiliary Reagent. Synthesis. [Link][12]
-
Varga, E., et al. (2021). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis. [Link][11]
-
Sevov, C. S., & Dong, V. M. (2014). Asymmetric tandem conjugate addition and subsequent enolate trapping with conventional and less traditional electrophiles. Accounts of Chemical Research. [Link][3]
-
Fujioka, H., et al. (2006). Evidence for an enolate mechanism in the asymmetric Michael reaction of α,β-unsaturated aldehydes and ketones via a hybrid system of two secondary amine catalysts. Chemical Communications. [Link][1]
-
Nanda, S. Principles and applications of enolate alkylation: A unique strategy for construction of C-C (sp3 -sp3) bonds in asymmetric fashion. NPTEL. [Link][2]
Sources
- 1. Evidence for an enolate mechanism in the asymmetric Michael reaction of α,β-unsaturated aldehydes and ketones via a hybrid system of two secondary amine catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Principles and applications of enolate alkylation: A unique strategy for construction of C-C (sp3 -sp3) bonds in asymmetric fashion - Course [onlinecourses.nptel.ac.in]
- 3. Enolates ambushed – asymmetric tandem conjugate addition and subsequent enolate trapping with conventional and less traditional electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biosynth.com [biosynth.com]
- 9. Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations [organic-chemistry.org]
- 10. Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Sci-Hub. New approaches to the asymmetric synthesis of α-methylphenylalanine / Tetrahedron: Asymmetry, 1994 [sci-hub.sg]
Technical Support Center: Troubleshooting Side Reactions of α-Methyl Amino Acids in Peptide Synthesis
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are incorporating α-methyl amino acids into their peptide sequences. The unique steric hindrance imparted by α,α-disubstituted amino acids can lead to significant challenges during synthesis.[1][2][3][4] This resource provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities, ensuring the successful synthesis of your target peptide.
I. Troubleshooting Guide: Diagnosis and Solutions
This section addresses common problems encountered during the synthesis of peptides containing α-methyl amino acids, providing potential causes and actionable solutions.
Issue 1: Incomplete or Failed Coupling Reactions
Symptom: You observe a low yield of the desired peptide, or mass spectrometry analysis shows a truncated sequence, indicating that the α-methyl amino acid did not couple efficiently to the growing peptide chain.
Causality: The primary reason for failed coupling is the significant steric hindrance presented by the α-methyl group.[1][5] This bulkiness impedes the approach of the nucleophilic amine of the incoming amino acid to the activated carboxyl group of the α-methyl amino acid (or vice versa). Standard coupling reagents may not be sufficiently reactive to overcome this steric barrier.[5]
Troubleshooting Protocol:
-
Re-evaluate Your Coupling Reagent: Standard carbodiimide-based activators like DIC, often used with HOBt or Oxyma, may be insufficient.[5]
-
Solution: Switch to a more potent coupling reagent. A table of recommended reagents for sterically hindered couplings is provided below.
-
Pro-Tip: Uronium/aminium salts such as HATU, HBTU, and PyAOP are generally more effective for these challenging couplings.[5]
-
-
Optimize Reaction Conditions:
-
Double Coupling: Perform the coupling step twice with a fresh portion of the activated α-methyl amino acid and coupling reagents.
-
Increase Equivalents: Use a higher excess of the α-methyl amino acid and coupling reagents (e.g., 3-5 equivalents).
-
Extend Reaction Time: Allow the coupling reaction to proceed for a longer duration (e.g., 4-24 hours).
-
Elevated Temperature: Microwave-assisted solid-phase peptide synthesis (SPPS) can be particularly effective in driving difficult couplings to completion by providing the necessary activation energy to overcome steric barriers.[1]
-
-
Solvent Considerations:
-
Ensure your chosen solvent can effectively swell the resin and solubilize the protected amino acids. While DMF is common, solvents like NMP can sometimes improve coupling efficiency.
-
Data Summary: Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Chemical Name | Key Features |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | High reactivity, often used for difficult couplings. |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | A classic, effective choice for many hindered couplings. |
| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Particularly effective for sequences prone to aggregation.[5] |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | A third-generation uronium salt with high efficiency and reduced risk of epimerization. |
Issue 2: Epimerization of the α-Methyl Amino Acid
Symptom: HPLC or chiral chromatography analysis of the final peptide reveals a diastereomeric impurity, indicating that the stereocenter of the α-methyl amino acid has inverted during synthesis.
Causality: While α-methylation significantly reduces the risk of racemization by removing the α-proton, epimerization can still occur, particularly during the activation step of the carboxyl group.[6][7][8][9] The formation of an oxazolone intermediate, which is susceptible to racemization, is a potential pathway.[7][8] The choice of base and coupling reagent can influence the extent of this side reaction.[6][8]
Troubleshooting Protocol:
-
Base Selection: The choice of base is critical in minimizing epimerization.
-
Coupling Reagent Additives:
-
Solution: Ensure your coupling cocktail includes an additive that suppresses racemization, such as 1-hydroxybenzotriazole (HOBt) or its derivatives (e.g., 6-Cl-HOBt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[9] These additives work by forming an active ester that is less prone to racemization than other activated intermediates.
-
-
Pre-activation Time: Minimize the time the α-methyl amino acid remains in its activated state before the addition of the amine component. A prolonged pre-activation time can increase the opportunity for epimerization.
Workflow Diagram: Minimizing Epimerization
Caption: Workflow for minimizing epimerization during coupling.
Issue 3: Difficult N-terminal Fmoc Deprotection
Symptom: After the coupling of an α-methyl amino acid, the subsequent Fmoc deprotection step is slow or incomplete, leading to deletion sequences in the final product.
Causality: The steric bulk of the α-methyl amino acid can hinder the access of the deprotecting agent (typically piperidine in DMF) to the N-terminal Fmoc group. This is a known challenge in SPPS, where inefficient deprotection can lead to failed sequences.[10]
Troubleshooting Protocol:
-
Modify the Deprotection Cocktail:
-
Solution: Increase the concentration of piperidine in DMF (e.g., from 20% to 40-50%).
-
Alternative Bases: Consider using 4-methylpiperidine or piperazine as alternatives, which can sometimes offer different efficiencies depending on the peptide sequence.[10]
-
-
Increase Reaction Time and Temperature:
-
Solution: Extend the deprotection time and/or perform multiple deprotection steps.
-
Microwave Assistance: Applying microwave energy during the deprotection step can significantly enhance the rate of Fmoc removal.
-
-
Incorporate Chaotropic Agents:
-
Solution: Adding a small percentage of a chaotropic salt like LiCl to the deprotection solution can help disrupt secondary structures and improve reagent access to the reaction site.
-
Issue 4: Challenges with Final Cleavage and Side-Chain Deprotection
Symptom: The final cleavage of the peptide from the resin or the removal of side-chain protecting groups is incomplete, resulting in a low yield of the desired full-length peptide.
Causality: Peptides containing multiple α-methyl amino acids can adopt very stable secondary structures, such as 3(10)-helices.[2][11] This conformational rigidity can sequester cleavage-sensitive sites, making them inaccessible to the cleavage cocktail (e.g., TFA).
Troubleshooting Protocol:
-
Optimize the Cleavage Cocktail:
-
Scavengers: Ensure you are using an appropriate scavenger cocktail to quench reactive cations generated during cleavage. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[12]
-
Prolonged Cleavage: Increase the cleavage time (e.g., from 2-4 hours to 6-8 hours) and monitor the progress by taking small aliquots for analysis.
-
-
Disrupt Secondary Structures:
-
Pre-swelling: Before adding the cleavage cocktail, swell the resin in a solvent that can help disrupt secondary structures, such as dichloromethane (DCM).
-
"Hard-Rock" Cleavage Conditions: For extremely difficult sequences, a stronger acid like HF may be required, although this is less common with modern Fmoc strategies and requires specialized equipment.
-
Experimental Protocol: Standard Cleavage of a Peptide Containing an α-Methyl Amino Acid
-
After the final Fmoc deprotection, thoroughly wash the peptide-resin with DMF, followed by DCM, and then methanol.
-
Dry the resin under a high vacuum for at least 2 hours.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% H₂O, and 2.5% TIS. (Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment) .[12]
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[12]
-
Agitate the mixture at room temperature for 3-4 hours.
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with fresh cold ether.
-
Dry the crude peptide pellet under vacuum before purification by HPLC.
II. Frequently Asked Questions (FAQs)
Q1: Why are α-methyl amino acids used in peptide drug design?
A1: The introduction of an α-methyl group provides several advantages. It restricts the conformational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation and increase binding affinity to its target.[2] This substitution also provides steric shielding, making the adjacent peptide bond more resistant to enzymatic degradation by proteases, thereby increasing the peptide's in vivo half-life.[4]
Q2: Can I use standard Fmoc-amino acids with α-methylated ones in the same synthesis?
A2: Yes, α-methyl amino acids are fully compatible with standard Fmoc-SPPS.[13] The core principles of anchoring the C-terminal residue, Nα-deprotection, coupling, and washing remain the same.[13][14] However, you must be prepared to use more forcing conditions (stronger coupling reagents, longer reaction times) for the coupling step involving the α-methylated residue, as detailed in the troubleshooting guide.
Q3: Does the position of the α-methyl amino acid in the sequence matter?
A3: Yes, the position can significantly impact the synthesis.
-
C-terminal position: Coupling the first amino acid to an α-methylated residue already on the resin can be very difficult.
-
N-terminal to Proline: A sequence with an α-methyl amino acid followed by proline can be exceptionally challenging due to the combined steric hindrance of both residues.
-
Internal positions: While still challenging, couplings at internal positions are generally more manageable than at the C-terminus.
Q4: Are there alternatives to α-methylation for achieving similar goals?
A4: Yes, other unnatural amino acids can also be used to constrain peptide conformation and increase stability. These include N-methyl amino acids, β-amino acids, and various cyclic amino acids. The choice depends on the specific structural and biological properties desired for the final peptide.
Logical Relationship Diagram: Problem and Solution Pathways
Sources
- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 2. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme.de [thieme.de]
- 4. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. peptide.com [peptide.com]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
Navigating the Labyrinth: A Technical Support Guide to Sequencing Modified Peptides
For Immediate Release
To: Researchers, Scientists, and Drug Development Professionals From: The Gemini Senior Application Science Team Subject: Technical Support Center: Challenges in Sequencing Peptides Containing Modified Amino Acids
Welcome to our dedicated technical support center. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) for researchers encountering challenges in the sequencing of peptides with modified amino acids. As Senior Application Scientists, we understand that these modifications, crucial for biological function, often introduce significant analytical hurdles. This resource synthesizes our field expertise with established scientific principles to help you navigate these complexities.
Introduction: The Challenge of the Unexpected Mass
The identification and sequencing of peptides are fundamental to proteomics. However, the landscape becomes considerably more complex when amino acids within a peptide are altered by post-translational modifications (PTMs) or other chemical changes. These modifications, ranging from simple phosphorylation to complex glycosylation, alter the peptide's mass and fragmentation behavior, making standard sequencing approaches insufficient.[1][2][3] The diverse chemical properties, low abundance, and potential instability of many PTMs present significant challenges for their analysis by mass spectrometry (MS).[1][2][3]
This guide will address common issues encountered during both mass spectrometry-based sequencing and traditional Edman degradation, providing actionable solutions and the scientific rationale behind them.
Part 1: Mass Spectrometry-Based Sequencing Troubleshooting
Mass spectrometry is the cornerstone of modern proteomics, but modified peptides can yield ambiguous or misleading data. Here, we break down common problems and their solutions.
FAQ 1: My MS/MS spectrum is noisy and lacks clear fragment ions for a suspected modified peptide. What's happening?
Answer:
This is a frequent issue, often stemming from the labile nature of certain modifications or suboptimal fragmentation settings.
Causality & Troubleshooting:
-
Lability of the Modification: Many PTMs, such as phosphorylation and glycosylation, are unstable and can be lost during the fragmentation process.[1][4] This "neutral loss" of the modification can dominate the MS/MS spectrum, leaving few informative backbone fragment ions for sequencing.[4] For instance, phosphopeptides often show a characteristic neutral loss of 98 Da (H3PO4).[5]
-
Solution: Employ alternative fragmentation techniques. Collision-Induced Dissociation (CID) is often too slow and low-energy, promoting modification loss.[1] Higher-energy Collisional Dissociation (HCD) can provide more backbone fragmentation.[6] However, Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD) are often superior for labile PTMs as they cleave the peptide backbone while leaving the modification intact.[6][7] A decision-tree approach, combining different fragmentation methods, can also be highly effective.[8][9]
-
-
Suboptimal Fragmentation Energy: Incorrect collision energy can lead to either insufficient fragmentation or excessive fragmentation, where key ions are broken down into uninformative smaller pieces.
-
Solution: Optimize the normalized collision energy (NCE) for your instrument. This may require some empirical testing with known modified peptide standards. Start with the instrument's default settings and then incrementally adjust the NCE to find the optimal balance between precursor ion depletion and the generation of a rich series of b- and y-ions (for CID/HCD) or c- and z-ions (for ETD/ECD).
-
-
Low Abundance of the Modified Peptide: Modified peptides are often present at substoichiometric levels compared to their unmodified counterparts.[10] This can result in a low signal-to-noise ratio.
-
Solution: Enrichment strategies are crucial. For phosphopeptides, techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) enrichment can significantly increase their concentration in the sample.[11]
-
Workflow for Optimizing Fragmentation of Modified Peptides
Caption: Diagnostic flowchart for troubleshooting Edman degradation failures.
Part 3: Sample Preparation Protocols
Proper sample preparation is critical for the successful analysis of modified peptides. Contaminants can interfere with ionization and chromatography, while improper handling can lead to the loss of labile modifications.
Protocol: Basic In-Solution Digestion for Mass Spectrometry
This protocol is a starting point and may require optimization based on the specific protein and suspected modifications.
-
Protein Solubilization and Denaturation:
-
Resuspend the protein sample in a denaturing buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate). Urea can cause carbamylation, so fresh solutions are recommended. [12]
-
-
Reduction:
-
Add dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 37°C for 30-60 minutes to reduce disulfide bonds. [11]
-
-
Alkylation:
-
Add iodoacetamide (IAA) to a final concentration of 20-25 mM.
-
Incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues, preventing disulfide bond reformation. [11]
-
-
Enzymatic Digestion:
-
Quenching and Desalting:
-
Sample Concentration and Reconstitution:
-
Dry the desalted peptides in a vacuum centrifuge.
-
Reconstitute in a mass spectrometry-compatible solvent (e.g., 0.1% formic acid in water) before analysis. [11]
-
References
-
Unveiling the Fragmentation Mechanisms of Modified Amino Acids as the Key for Their Targeted Identification. (2020). Analytical Chemistry. [Link]
-
Edman degradation. Wikipedia. [Link]
-
Common errors in mass spectrometry-based analysis of post-translational modifications. (n.d.). PMC - NIH. [Link]
-
The challenge of detecting modifications on proteins. (2020). Essays in Biochemistry. [Link]
-
Theory of Edman Sequencing. Shimadzu Scientific Instruments. [Link]
-
Efficiency of Database Search for Identification of Mutated and Modified Proteins via Mass Spectrometry. (n.d.). PMC - NIH. [Link]
-
ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome. (n.d.). PMC - NIH. [Link]
-
CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. (2012). Walsh Medical Media. [Link]
-
Role and Limitations of Edman Degradation in Protein Analysis. MtoZ Biolabs. [Link]
-
The challenge of detecting modifications on proteins. (2020). PubMed. [Link]
-
Mass Spectrometry for Post-Translational Modifications. (n.d.). Neuroproteomics - NCBI - NIH. [Link]
-
Dealing with the challenges of post translational modification (PTMs). BioPharmaSpec. [Link]
-
Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. (n.d.). PubMed Central. [Link]
-
Sample preparation for Mass spectrometric analysis. (2018). G-Biosciences. [Link]
-
Measuring proteomes with long strings: A new, unconstrained paradigm in mass spectrum interpretation. (2018). bioRxiv. [Link]
-
The challenge of detecting modifications on proteins. (n.d.). Request PDF - ResearchGate. [Link]
-
Sample Preparation Techniques for Peptides and Proteins Analyzed by MALDI-MS. (2025). ResearchGate. [Link]
-
Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. (n.d.). MDPI. [Link]
-
Systematic Errors in Peptide and Protein Identification and Quantification by Modified Peptides. (n.d.). PMC - NIH. [Link]
-
Peptide Mapping Challenges. CuriRx. [Link]
-
Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. chem.ox.ac.uk. [Link]
-
Improved Peptide Identification by Targeted Fragmentation Using CID, HCD and ETD on an LTQ-Orbitrap Velos. (n.d.). Journal of Proteome Research - ACS Publications. [Link]
-
Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows. (n.d.). NIH. [Link]
-
MS Ana: Improving Sensitivity in Peptide Identification with Spectral Library Search. (2023). Journal of Proteome Research - ACS Publications. [Link]
-
Sample Preparation Guide for Mass Spectrometry–Based Proteomics. (2013). Spectroscopy Online. [Link]
-
Integrating de Novo Sequencing and Database Search for Peptide Identification. (n.d.). PMC - NIH. [Link]
-
Determination of oxidative protein modifications using mass spectrometry. (n.d.). PMC - NIH. [Link]
-
An ultra-tolerant database search reveals that a myriad of modified peptides contributes to unassigned spectra in shotgun proteomics. (2016). NIH. [Link]
-
Interpreting mass spectra differing from their peptide models by several modifications. (2021). Semantic Scholar. [Link]
-
Post-translational Modifications and Mass Spectrometry Detection. (2012). University of Aveiro. [Link]
-
Four peptide identification strategies Sequence DB search, spectral... (n.d.). ResearchGate. [Link]
-
Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. (2022). LCGC. [Link]
-
Troubleshooting Guide. Microsynth. [Link]
-
Protein PTMs: post-translational modifications or pesky trouble makers?. (n.d.). PMC - NIH. [Link]
-
How to Troubleshoot Common Issues in Sequencing Preparation. (n.d.). SeqMatic. [Link]
Sources
- 1. portlandpress.com [portlandpress.com]
- 2. The challenge of detecting modifications on proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. publications.aston.ac.uk [publications.aston.ac.uk]
- 5. msf.ucsf.edu [msf.ucsf.edu]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Systematic Errors in Peptide and Protein Identification and Quantification by Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Common Errors in Peptide Sequence Analysis and Their Solutions [en.biotech-pack.com]
Technical Support Center: Managing Aggregation in Fmoc/tBu Solid-Phase Peptide Synthesis
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peptide aggregation during Fmoc/tBu synthesis. Here, we move beyond simple protocols to explain the underlying causes of common issues and provide robust, field-proven solutions.
Section 1: Understanding On-Resin Aggregation (FAQ)
This section addresses the fundamental principles of peptide aggregation during SPPS. A clear understanding of the "why" is critical before implementing a solution.
Q1: What is interchain aggregation in SPPS and why is it a problem?
During SPPS, the growing peptide chains are covalently anchored to an insoluble resin support. As the peptide elongates, these chains can interact with each other through non-covalent forces, primarily intermolecular hydrogen bonds. This self-association can lead to the formation of stable secondary structures, most commonly β-sheets.[1] This phenomenon is known as interchain aggregation.
Aggregation becomes problematic when these structures cause the peptide-resin matrix to collapse.[2] A collapsed resin is poorly solvated by synthesis solvents (like DMF or NMP), effectively creating a hydrophobic, "gel-like" environment.[3] This physically blocks reactive sites, leading to:
-
Incomplete Fmoc-deprotection: The piperidine base cannot efficiently access the N-terminal Fmoc group.
-
Failed amino acid coupling: The activated amino acid cannot reach the newly liberated N-terminal amine.
The result is a cascade of failed reactions, leading to low yields, deletion sequences, and complex purifications. In severe cases, synthesis can halt completely.[1]
Q2: Which amino acid sequences are most prone to aggregation?
Predicting aggregation with perfect accuracy is difficult, but certain sequences are notoriously problematic.[2] Key factors include:
-
Hydrophobicity: Stretches of hydrophobic and β-branched amino acids (Val, Ile, Leu, Phe) are major contributors.[3]
-
Lack of Disruption: The absence of "helix-breaking" or "kink-inducing" residues like Proline allows for uninterrupted β-sheet formation.[2]
-
Chain Length: Aggregation is less common before the 6th or 7th residue but becomes a significant risk as the peptide elongates, particularly in the 10-25 residue range.[2]
A prime example of a "difficult sequence" is the Amyloid Beta (Aβ) peptide, particularly the Aβ(1-42) fragment, which is known for its extreme tendency to aggregate both on-resin and in solution, making its synthesis a significant challenge.[4][5][6]
Q3: How can I proactively identify and monitor for aggregation?
Proactive identification is key to saving time and resources.
-
Sequence Analysis: Before starting, analyze the sequence for long hydrophobic stretches or a high content of β-branched residues. Several predictive algorithms exist, though none are foolproof.
-
Physical Observation: During a manual or semi-automated synthesis, a visible shrinking or lack of swelling of the resin bed after solvent addition is a classic sign of aggregation.[2]
-
On-Resin Monitoring: For syntheses longer than 20 amino acids, it is highly recommended to monitor the assembly by cleaving a small amount of peptide-resin with TFA at intermediate steps for analysis by HPLC and Mass Spectrometry.[7] This allows you to catch problems early.
Section 2: Troubleshooting Guide: Symptoms & Solutions
This section is organized by the common symptoms observed during a failing synthesis. For each problem, we provide a diagnostic workflow and validated solutions.
Problem 1: Incomplete or Slow Fmoc-Deprotection
-
Symptom: The UV monitoring of piperidine-dibenzofulvene adduct shows a flattened, broadened peak, or a positive Kaiser test (blue beads) is observed after an extended deprotection step.
-
Primary Cause: The peptide-resin has aggregated, preventing piperidine from accessing the Fmoc-protected N-terminus.[8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of (R)-2-Amino-2-phenylpropanoic acid hydrochloride
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (R)-2-Amino-2-phenylpropanoic acid hydrochloride, a chiral building block of significant interest in pharmaceutical development. We will explore the expected spectral characteristics, compare them with relevant structural analogues, and detail robust experimental protocols for both routine characterization and the critical determination of enantiomeric purity.
Introduction: The Significance of Stereochemical Purity
This compound possesses a quaternary chiral center, making the precise confirmation of its absolute stereochemistry and enantiomeric purity paramount. In drug development, enantiomers of a chiral molecule often exhibit vastly different pharmacological and toxicological profiles. Consequently, regulatory bodies demand rigorous characterization of the desired enantiomer. ¹H NMR spectroscopy, particularly when augmented with chiral auxiliaries, serves as an indispensable tool for this purpose, providing both structural confirmation and quantitative assessment of stereoisomeric composition.
Fundamental Principles: ¹H NMR of Chiral Molecules
Enantiomers, being non-superimposable mirror images, are chemically and physically identical in an achiral environment. As a result, their standard ¹H NMR spectra are indistinguishable. To differentiate them, it is necessary to introduce a chiral environment, thereby creating diastereomeric interactions that lift this spectral degeneracy.[1]
The primary strategies to achieve this include:
-
Chiral Derivatizing Agents (CDAs): The analyte is covalently bonded to a chiral agent, forming stable diastereomers with distinct NMR spectra.
-
Chiral Solvating Agents (CSAs): The analyte forms transient, non-covalent diastereomeric complexes with a chiral agent in solution.[2][3] This method is often preferred as it is non-destructive and requires minimal sample preparation.[2]
This guide will focus on the interpretation of the standard spectrum and the application of the CSA method for enantiomeric discrimination.
Analysis of the ¹H NMR Spectrum of this compound
The structure features a phenyl ring, a methyl group, and a quaternary carbon bonded to a protonated amine (-NH₃⁺) and a carboxylic acid (-COOH). The hydrochloride salt form ensures that in polar solvents like D₂O or DMSO-d₆, the amine exists as an ammonium cation.
Expected Spectral Features:
In a typical deuterated solvent such as D₂O, we anticipate the following signals:
-
Phenyl Protons (C₆H₅-): These five protons will appear in the aromatic region, typically between 7.3 and 7.6 ppm . Due to potential restricted rotation and the influence of the adjacent chiral center, the signals may present as a complex multiplet rather than distinct, well-resolved patterns.
-
Methyl Protons (-CH₃): This signal will be a singlet, as there are no adjacent protons to couple with. Its chemical shift is influenced by the deshielding effects of the adjacent phenyl ring and the quaternary carbon's substituents. An expected chemical shift is in the range of 1.8-2.0 ppm .
-
Amine (-NH₃⁺) and Carboxylic Acid (-COOH) Protons: These protons are acidic and will readily exchange with deuterium in solvents like D₂O, causing their signals to either disappear or become very broad. In a non-exchanging solvent like DMSO-d₆, they would appear as broad singlets at lower fields.
The relationship between the (R) and (S) enantiomers and their identical nature in an achiral NMR experiment is depicted below.
Caption: Enantiomers yield identical NMR spectra in achiral solvents.
Comparison with Structural & Stereochemical Alternatives
Objective comparison requires analyzing how structural modifications affect the ¹H NMR spectrum. The following table contrasts the expected spectrum of the target compound with key alternatives.
| Compound | Key Protons | Expected δ (ppm) | Multiplicity | Rationale for Spectral Difference |
| (R)-2-Amino-2-phenylpropanoic acid HCl | -CH₃ | ~1.9 | Singlet | Baseline. Quaternary carbon prevents coupling. |
| -C₆H₅ | ~7.5 | Multiplet | ||
| (S)-2-Amino-2-phenylpropanoic acid HCl | -CH₃ | ~1.9 | Singlet | Identical spectrum to (R)-enantiomer in an achiral solvent. |
| -C₆H₅ | ~7.5 | Multiplet | ||
| 2-Phenylpropanoic acid [4][5] | -CH₃ | ~1.5 | Doublet | The amino group is replaced by a proton. The methyl group is now coupled to the methine proton (CH), resulting in a doublet. The signal is shifted upfield due to the absence of the electron-withdrawing -NH₃⁺ group. |
| -CH | ~3.7 | Quartet | The methine proton is coupled to the three methyl protons, resulting in a quartet. | |
| Phenylalanine HCl [6] | α-H | ~4.4 | Triplet | The phenyl group is on the β-carbon, not the chiral α-carbon. The α-proton is coupled to the two β-protons. |
| β-CH₂ | ~3.2 | Multiplet | The two β-protons are diastereotopic and coupled to the α-proton, resulting in a complex multiplet. |
Guide to Enantiomeric Purity Determination via Chiral Solvation
To resolve the enantiomers and determine the enantiomeric excess (ee), a Chiral Solvating Agent (CSA) is added to the NMR sample. The CSA interacts non-covalently with both the (R) and (S) enantiomers to form transient diastereomeric solvates. These solvates are energetically different, and thus, their constituent protons will resonate at slightly different frequencies.[2][3]
For a racemic mixture, this results in the splitting of a key signal (e.g., the methyl singlet) into two distinct signals—one for the (R)-CSA complex and one for the (S)-CSA complex. The ratio of the integrals of these two new signals directly corresponds to the ratio of the enantiomers. For an enantiopure sample, no splitting is observed, though a shift in the signal's position upon addition of the CSA is expected.
Caption: Workflow for determining enantiomeric excess using a CSA.
Experimental Protocols
Protocol 1: Standard ¹H NMR Characterization
-
Sample Preparation: Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of Deuterium Oxide (D₂O) or DMSO-d₆.
-
Dissolution: Cap the tube and vortex thoroughly until the sample is fully dissolved. A gentle warming may be required.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 5-second relaxation delay).
-
-
Data Processing: Fourier transform the raw data, phase the spectrum, and perform baseline correction. Calibrate the chemical shift scale by setting the residual solvent peak to its known value.
Protocol 2: Determination of Enantiomeric Excess using a CSA
This protocol assumes the use of a commercially available chiral solvating agent like (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a cyclodextrin derivative, which are known to interact with amino acids.
-
Sample Preparation: Prepare two NMR tubes.
-
Tube A (Reference): Dissolve ~5 mg of the analyte in 0.6 mL of a non-polar deuterated solvent like Chloroform-d (CDCl₃) or a mixture like CDCl₃:Acetonitrile-d₃ if solubility is an issue.
-
Tube B (Test): Dissolve an identical amount of the analyte in 0.5 mL of the same solvent.
-
-
Acquire Reference Spectrum: Obtain the ¹H NMR spectrum for Tube A following the procedure in Protocol 1. Note the chemical shift of the methyl singlet.
-
CSA Addition: To Tube B , add a carefully weighed amount of the chosen CSA to achieve a 1:1 molar ratio with the analyte. Ensure complete dissolution.
-
Data Acquisition (Test Sample): Re-acquire the ¹H NMR spectrum for Tube B . Use identical acquisition parameters as the reference spectrum to ensure comparability.
-
Analysis:
-
Compare the spectrum from Tube B to Tube A.
-
Look for the splitting of the methyl singlet (or another well-resolved signal).
-
If splitting is observed, integrate the two new signals carefully.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Integral₁ - Integral₂)/(Integral₁ + Integral₂)| × 100.
-
Conclusion
The ¹H NMR spectrum provides a definitive fingerprint for the structural confirmation of this compound. While a standard spectrum confirms the molecular skeleton, it cannot distinguish between enantiomers. By employing Chiral Solvating Agents, ¹H NMR is elevated to a powerful quantitative technique capable of accurately determining enantiomeric purity. This dual capability for structural verification and stereochemical analysis underscores the indispensable role of NMR spectroscopy in modern pharmaceutical research and quality control.
References
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Balzano, F. et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. Available at: [Link][2]
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Pescitelli, G. & Di Bari, L. (2021). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. ResearchGate. Available at: [Link][3]
-
Jia, M. et al. (2018). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers. Available at: [Link][7]
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Gualtieri, F. et al. (2006). A Practical Solvating Agent for the Chiral NMR Discrimination of Carboxylic Acids. Organic Letters. Available at: [Link][8]
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Montes-Zavala, D. et al. (2022). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. National Institutes of Health (PMC). Available at: [Link][1]
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Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744). Available at: [Link][6]
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Carreño, M. C. et al. (1998). Determination of the Absolute Configuration of Amines and α-Amino Acids by 1H NMR of (R)-O-Aryllactic Acid Amides. The Journal of Organic Chemistry. Available at: [Link][9]
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Viger-Gravel, J. et al. (2012). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Journal of the American Chemical Society. Available at: [Link][10]
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Terskikh, V. V. et al. (2007). Chlorine-35/37 NMR spectroscopy of solid amino acid hydrochlorides: refinement of hydrogen-bonded proton positions using experiment and theory. The Journal of Physical Chemistry B. Available at: [Link][11]
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PubChem. 2-Phenylpropionic acid. National Institutes of Health. Available at: [Link][5]
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Chiral HPLC separation of 2-Amino-2-phenylpropanoic acid enantiomers
An Expert's Guide to the Chiral HPLC Separation of 2-Amino-2-phenylpropanoic Acid Enantiomers
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of 2-Amino-2-phenylpropanoic acid, also known as α-methyl-α-phenylglycine. As researchers and professionals in drug development know, the stereochemistry of a molecule is critical; enantiomers can exhibit vastly different pharmacological, toxicological, and metabolic properties.[1] Therefore, a robust and reliable analytical method to determine enantiomeric purity is not just a regulatory requirement but a fundamental component of drug safety and efficacy studies.
This document moves beyond a simple listing of methods. It delves into the causality behind experimental choices, offering insights into the chiral recognition mechanisms at play. We will compare the leading Chiral Stationary Phase (CSP) technologies, providing the data and protocols necessary to select and implement the optimal strategy for your laboratory.
The Foundation: Principles of Chiral Recognition
Successful chiral separation by HPLC hinges on the differential interaction between the two enantiomers and the chiral stationary phase. This is often conceptualized by the "three-point interaction model," where one enantiomer establishes a more stable transient diastereomeric complex with the CSP than the other, leading to a difference in retention time. These interactions can include hydrogen bonds, π-π interactions, ionic bonds, and steric repulsion.[1][2] The selection of the CSP and mobile phase is therefore a deliberate process designed to maximize these differential interactions.
The general workflow for developing a chiral separation method is an iterative process of selection, optimization, and validation.
Caption: General workflow for chiral method development.
A Comparative Analysis of Chiral Stationary Phases (CSPs)
The most significant choice in a chiral separation is the CSP. For an underivatized amino acid like 2-Amino-2-phenylpropanoic acid, several classes of CSPs are viable. The key advantage of methods that do not require derivatization is the elimination of a complex procedural step and any uncertainty associated with the reaction's stereochemical integrity.[3] We will compare the most effective direct analysis approaches.
Method 1: Macrocyclic Glycopeptide CSPs
Macrocyclic glycopeptide phases, such as those based on Teicoplanin or Ristocetin A, are exceptionally versatile for separating underivatized amino acids.[3][4][5]
-
Chiral Recognition Mechanism: These CSPs possess a complex basket-like structure containing multiple stereogenic centers and various functional groups (carboxyl, amine, hydroxyl, aromatic rings). This intricate architecture allows for a combination of ionic, hydrogen bonding, and π-π interactions, providing the multiple points of contact necessary for chiral recognition of zwitterionic molecules like amino acids.
-
Expertise & Experience: The key to success with these columns is mobile phase selection. They can be operated in Reversed-Phase (RP), Polar Ionic Mode (PIM), or Polar Organic Mode (POM). For amino acids, PIM is often the most effective. It uses a blend of an organic solvent (like methanol or acetonitrile) with an aqueous component containing ionic modifiers (e.g., formic acid, acetic acid, or ammonium acetate).[4] These modifiers control the ionization state of both the analyte and the stationary phase, which is crucial for achieving selectivity. The compatibility with volatile buffers like ammonium formate makes this approach highly suitable for LC-MS applications.[3]
Method 2: Crown Ether CSPs
Crown ether-based CSPs are specifically designed for the enantioseparation of compounds containing primary amino groups, making them an excellent choice for α-amino acids.[3][6]
-
Chiral Recognition Mechanism: The principle is host-guest complexation. The crown ether's cavity selectively complexes the protonated primary amine (-NH3+) of the amino acid. Chiral discrimination is achieved through steric interactions between the analyte's side chains (the phenyl and methyl groups in this case) and chiral barrier groups on the crown ether ring.[6]
-
Expertise & Experience: These columns operate under a very specific set of conditions. The mobile phase must be acidic to ensure the primary amine of the analyte is protonated. Perchloric acid is commonly used, though trifluoroacetic acid (TFA) is also an option.[6][7] The elution order is often predictable, with the D-enantiomer eluting before the L-enantiomer on the most common (S,S)-configuration crown ether phase.[6] Optimization involves fine-tuning the acid concentration and the type/amount of organic modifier (e.g., methanol).
Method 3: Polysaccharide-Based CSPs (Requires Derivatization)
While direct analysis is preferred, polysaccharide-based CSPs (derivatives of cellulose or amylose) are the most widely used chiral selectors in HPLC.[1][8] For native amino acids, they typically require derivatization to achieve separation.[7][9]
-
Chiral Recognition Mechanism: Enantiomers are separated based on their fit into the chiral grooves and cavities of the helical polysaccharide structure. Interactions are typically a mix of hydrogen bonds, π-π interactions, and steric hindrance.
-
Expertise & Experience: The zwitterionic nature of a free amino acid often leads to poor interaction and peak shape on these phases. Derivatization, for instance with N-tert-butoxycarbonyl (t-BOC) or 9-fluorenylmethoxycarbonyl (FMOC), is employed to block the polar amine and carboxyl groups.[4][9] This makes the analyte more hydrophobic and introduces well-defined interaction points, allowing for effective resolution in either normal-phase or reversed-phase modes. While effective, this adds a sample preparation step that must be validated for completeness and to ensure no racemization occurs.
Performance Comparison Guide
The table below summarizes the key attributes of each approach for separating the enantiomers of 2-Amino-2-phenylpropanoic acid.
| Feature | Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T) | Crown Ether (e.g., CROWNPAK CR-I(+)) | Polysaccharide-Based (e.g., Lux Cellulose-1) |
| Analyte Form | Underivatized | Underivatized | Derivatized (e.g., N-tBOC, N-FMOC) |
| Primary Mechanism | Multi-modal (Ionic, H-bond, π-π) | Host-Guest Complexation | Chiral Grooves / Steric Fit |
| Typical Mobile Phase | Polar Ionic Mode (e.g., MeOH/Water/Formic Acid)[4] | Acidic Aqueous (e.g., Water/HClO₄/MeOH)[6] | Normal or Reversed Phase (e.g., Hexane/IPA or ACN/Water)[8][9] |
| Pros | - Broad applicability- No derivatization needed- LC-MS compatible[3] | - Excellent for primary α-amino acids- No derivatization needed- Predictable elution order[6] | - Very wide range of applications- High efficiency and loading capacity |
| Cons | - Can be sensitive to buffer pH and concentration | - Limited to primary amines- Requires acidic, corrosive mobile phases | - Requires derivatization step - Indirect analysis adds complexity |
Recommended Experimental Protocols (Direct Analysis)
The following protocols are provided as robust starting points for the direct enantioseparation of 2-Amino-2-phenylpropanoic acid.
Protocol 1: Macrocyclic Glycopeptide Method
This protocol is designed to be a self-validating system by starting with conditions known to be effective for a broad range of amino acids.
-
Column: Teicoplanin-based CSP (e.g., CHIROBIOTIC T, 5 µm, 250 x 4.6 mm).
-
Mobile Phase Preparation: Prepare a solution of 0.1% Formic Acid in Methanol and a solution of 0.1% Formic Acid in HPLC-grade Water.
-
Column Equilibration: Equilibrate the column with a mobile phase of 80:20 (v/v) Methanol/Water (both containing 0.1% Formic Acid) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation: Dissolve the 2-Amino-2-phenylpropanoic acid racemate in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
HPLC Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm or 254 nm.
-
-
Optimization: If resolution is insufficient, systematically vary the methanol percentage (from 70% to 95%). A lower percentage will generally increase retention. The type and concentration of the acidic modifier can also be changed (e.g., to 0.1% Acetic Acid).
Protocol 2: Crown Ether Method
This protocol leverages the highly specific interaction between the crown ether and the primary amine of the analyte.
-
Column: (S,S)-Crown ether CSP (e.g., CROWNPAK CR-I(+), 5 µm, 150 x 4.6 mm).
-
Mobile Phase Preparation: Prepare an aqueous solution of 0.1 M Perchloric Acid (HClO₄). Handle with appropriate care.
-
Column Equilibration: Equilibrate the column with the 0.1 M HClO₄ mobile phase at a flow rate of 0.8 mL/min until the baseline is stable.
-
Sample Preparation: Dissolve the 2-Amino-2-phenylpropanoic acid racemate in the mobile phase at a concentration of approximately 0.2 mg/mL.
-
HPLC Parameters:
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 20 °C (Temperature can be a powerful tool for optimizing selectivity on these columns).[6]
-
Detection: UV at 220 nm.
-
-
Optimization: If retention is too long, a small percentage of Methanol (1-10%) can be added to the mobile phase to decrease retention time. If resolution is poor, decreasing the column temperature may improve it.
Strategic Decision Making
Choosing the right method depends on the analytical goal. The following decision tree can guide your selection process for separating amino acid enantiomers.
Caption: Decision tree for selecting a chiral separation strategy.
Conclusion
For the routine, high-fidelity chiral separation of 2-Amino-2-phenylpropanoic acid, direct methods are superior due to their simplicity and reduced potential for analytical error. Both Macrocyclic Glycopeptide and Crown Ether stationary phases demonstrate excellent capabilities for resolving the underivatized enantiomers.
-
For laboratories requiring LC-MS compatibility and broad applicability to other chiral molecules, the Macrocyclic Glycopeptide approach is the recommended primary strategy.
-
For applications demanding high resolution of a primary α-amino acid and where a predictable elution order is beneficial, the Crown Ether method is an outstanding choice, provided the use of acidic mobile phases is acceptable in the workflow.
By understanding the mechanisms behind these separations and following the structured protocols provided, researchers can confidently develop and implement a robust method for the critical task of enantiomeric purity assessment.
References
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
Ilisz, I., Aranyi, A., & Forró, E. (2020). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 25(24), 5934. [Link]
-
Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex. (2022). [Link]
-
Ali, I., Al-Othman, Z. A., & Farooqi, J. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 195-204. [Link]
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Chiral HPLC Separations. Phenomenex. [Link]
-
Yılmaz, H., & Yılmaz, F. (2021). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1653, 462419. [Link]
-
Tan, S. T. (1998). Chiral Separations. Virginia Tech. [Link]
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Wang, R., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1618–1638. [Link]
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Peter, A., et al. (2000). High-performance liquid chromatographic separation of enantiomers of synthetic amino acids on a Ristocetin A chiral stationary phase. Journal of Chromatography A, 904(1), 23-36. [Link]
-
Al-Zoubi, H., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3901. [Link]
-
Huszár, M., & Szemán, J. (2014). Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether. Journal of Liquid Chromatography & Related Technologies, 37(13), 1861-1871. [Link]
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De la Cruz, M. J., & Allen, K. E. (2024). Molecular Dynamics of Enantiomeric Separation in HPLC. Preprints.org. [Link]
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A Comparative Analysis of the Biological Activity of (R)- and (S)-2-Amino-2-phenylpropanoic Acid Enantiomers
In the landscape of drug discovery and development, the chirality of a molecule is a critical determinant of its biological activity. The differential interaction of enantiomers with a chiral biological environment, such as receptors and enzymes, often leads to significant variations in their pharmacodynamic and pharmacokinetic profiles. This guide provides an in-depth comparison of the biological activities of the (R)- and (S)-enantiomers of 2-Amino-2-phenylpropanoic acid, also known as α-methyl-phenylglycine. While direct comparative studies on these specific enantiomers are limited in publicly available literature, this guide synthesizes data from closely related analogs and foundational principles of stereopharmacology to provide a comprehensive analysis for researchers, scientists, and drug development professionals.
The Decisive Role of Chirality in Biological Systems
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Biological systems, composed of chiral entities like L-amino acids and D-sugars, create a chiral environment where enantiomers of a drug can exhibit profound differences in their biological effects. One enantiomer, the eutomer, may elicit the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even responsible for undesirable side effects. This principle underpins the "chiral switch," a strategy in drug development where a racemic mixture (a 1:1 mixture of enantiomers) is replaced by a single, more effective enantiomer.[1]
For the class of 2-arylpropionic acids, to which 2-Amino-2-phenylpropanoic acid is structurally related, it is well-established that the (S)-enantiomer is typically the more pharmacologically active form, particularly concerning anti-inflammatory effects.[2] This stereoselectivity is often attributed to the specific three-dimensional arrangement of functional groups, which dictates the binding affinity to target proteins.
Comparative Biological Activity: Insights from Structurally Related Compounds
Direct experimental data comparing the biological activity of (R)- and (S)-2-Amino-2-phenylpropanoic acid is scarce. However, by examining studies on analogous compounds, we can infer the likely stereoselective profile of these enantiomers.
A study on S(-)-2-amino-2-methyl-3-phenylpropanoic acid , a closely related non-protein amino acid, demonstrated significant anti-inflammatory and antinociceptive properties.[3] In a xylene-induced ear edema model in mice, the (S)-enantiomer exhibited a 31.1% inhibition at a dose of 10 mg/kg.[3] The same dose also increased the tail-flick latency by 36.78%, indicating analgesic effects.[3] This study reinforces the general observation for 2-arylpropionic acid derivatives that the (S)-enantiomer is the primary contributor to anti-inflammatory and analgesic activities.
Furthermore, research on phenylglycine derivatives as antagonists for metabotropic glutamate receptors (mGluRs) has consistently shown stereospecific effects. For instance, in a study comparing various phenylglycine derivatives, the (S)-enantiomers of 4-carboxyphenylglycine (4CPG) and 4-carboxy-3-hydroxyphenylglycine (4C3HPG) were found to be more potent antagonists at mGluR1α and mGluR5a receptors than their (R)-counterparts.[4][5] While these compounds differ from 2-Amino-2-phenylpropanoic acid, the data highlights the critical role of stereochemistry in receptor-ligand interactions within this chemical class.
The broader class of profens , non-steroidal anti-inflammatory drugs (NSAIDs) that are also 2-arylpropionic acid derivatives, provides compelling evidence for the stereoselective activity of the (S)-enantiomer. For drugs like ibuprofen and ketoprofen, the (S)-enantiomer is a significantly more potent inhibitor of cyclooxygenase (COX) enzymes, the primary target for their anti-inflammatory action, than the (R)-enantiomer.[2]
Based on this body of evidence from structurally similar compounds, it is highly probable that (S)-2-Amino-2-phenylpropanoic acid is the more biologically active enantiomer , particularly concerning potential anti-inflammatory or neurotransmitter receptor modulation activities. The (R)-enantiomer is likely to be significantly less active or inactive.
Hypothesized Activity Profile
| Enantiomer | Expected Biological Activity | Rationale |
| (S)-2-Amino-2-phenylpropanoic acid | Higher potency as an anti-inflammatory agent and/or modulator of neurotransmitter receptors. | Consistent with the established structure-activity relationships for 2-arylpropionic acids and phenylglycine derivatives, where the (S)-enantiomer is typically the eutomer.[2][3] |
| (R)-2-Amino-2-phenylpropanoic acid | Lower to negligible biological activity compared to the (S)-enantiomer. | The distomer in related series often exhibits significantly reduced affinity for biological targets.[2] |
Experimental Protocols for Biological Activity Assessment
To empirically determine and compare the biological activities of (R)- and (S)-2-Amino-2-phenylpropanoic acid, a series of well-established in vitro assays can be employed. The following protocols provide a framework for such an investigation.
In Vitro Anti-Inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of the test compounds to inhibit the activity of COX-1 and COX-2, key enzymes in the inflammatory pathway.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes and arachidonic acid (substrate) are prepared in an appropriate assay buffer.
-
Compound Incubation: The (R)- and (S)-enantiomers of 2-Amino-2-phenylpropanoic acid are dissolved in a suitable solvent (e.g., DMSO) and pre-incubated with the COX enzymes at various concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.
-
Detection of Prostaglandin Production: The production of prostaglandin E2 (PGE2), a product of the COX reaction, is measured using a commercially available ELISA kit.
-
Data Analysis: The percentage of inhibition of COX activity is calculated for each concentration of the test compounds. IC50 values (the concentration required to inhibit 50% of the enzyme activity) are then determined by non-linear regression analysis.
Figure 1: Workflow for COX Inhibition Assay.
Neurotransmitter Receptor Binding Assay
This assay measures the affinity of the enantiomers for a specific neurotransmitter receptor, for example, the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor.[6][7]
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., NMDA receptor) are prepared from cell lines or animal brain tissue.
-
Radioligand and Competitor Preparation: A radiolabeled ligand known to bind to the receptor (e.g., [³H]MK-801 for the NMDA receptor) and the (R)- and (S)-enantiomers of 2-Amino-2-phenylpropanoic acid (as competitors) are prepared in a binding buffer.
-
Binding Reaction: The cell membranes, radioligand, and varying concentrations of the test compounds are incubated together to allow for competitive binding.
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The percentage of specific binding of the radioligand is calculated for each concentration of the test compounds. Ki values (inhibitory constants) are then determined using the Cheng-Prusoff equation.
Figure 2: Workflow for Neurotransmitter Receptor Binding Assay.
Conclusion and Future Directions
For researchers in drug discovery and development, the key takeaway is the imperative to investigate the biological activity of individual enantiomers early in the research pipeline. The development of a single, more potent enantiomer can lead to drugs with improved efficacy, a better side-effect profile, and a more predictable dose-response relationship. Future research should focus on conducting direct comparative studies on the enantiomers of 2-Amino-2-phenylpropanoic acid to elucidate their specific biological targets and therapeutic potential.
References
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Hancu, G., & Modroiu, A. (2022). Chiral Switch: Between Therapeutical Benefit and Marketing Strategy. Pharmaceuticals, 15(2), 240. [Link]
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Kingston, A. E., et al. (1995). Pharmacological analysis of 4-carboxyphenylglycine derivatives: comparison of effects on mGluR1 alpha and mGluR5a subtypes. Neuropharmacology, 34(8), 887-894. [Link]
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Hayashi, Y., et al. (1994). Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes. The Journal of Neuroscience, 14(5 Pt 2), 3370-3377. [Link]
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Ghezzi, P., & Melillo, G. (1988). "In vitro" differences among (R) and (S) enantiomers of profens in their activities related to articular pathophysiology. Journal of Pharmacy and Pharmacology, 40(5), 341-345. [Link]
-
Zhamharyan, A. G., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 620-623. [Link]
-
PubChem. (2S)-2-amino-2-phenylpropanoic acid. National Center for Biotechnology Information. [Link]
-
Ayyadurai, G. K., et al. (2022). Studies on 2-((2, 4-dihydroxybenzylidene) amino)-3-phenylpropanoic acid include antimicrobial, antidiabetic, antioxidant, anticancer, hemolysis, and theoretical QSAR. Journal of Biomolecular Structure and Dynamics, 1-15. [Link]
-
Brückner, H., & Hausch, M. (1991). Biological activity of alpha-alkyl-amino acids. Amino acids, 1(2), 289-292. [Link]
-
Barberis, C., et al. (2011). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. European journal of medicinal chemistry, 46(9), 4385-4395. [Link]
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PubChem. 2-Amino-2-phenylpropanoic acid. National Center for Biotechnology Information. [Link]
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Avenoza, A., et al. (2001). Methylation of alpha-amino acids and derivatives using trimethylsilyldiazomethane. The Journal of organic chemistry, 66(7), 2544-2547. [Link]
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Pollegioni, L., & Servi, S. (2018). The Symmetric Active Site of Enantiospecific Enzymes. Symmetry, 10(11), 613. [Link]
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Hansen, K. B., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Molecular Neuroscience, 15, 969415. [Link]
-
Chiralpedia. (2025). Chiral Switch: Unlocking the Potential of Single Enantiomers. [Link]
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Franks, N. P., & Lieb, W. R. (1991). Stereospecific effects of inhalational general anesthetic optical isomers on nerve ion channels. Science, 254(5030), 427-430. [Link]
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Traynelis, S. F., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405-446. [Link]
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Waser, M., & Herlah, B. (2014). Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives. Organic letters, 16(19), 5124-5127. [Link]
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Bodzioch, K., et al. (2020). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 25(21), 5032. [Link]
-
Ghosala, A. K., & Welch, C. J. (2019). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. Bulletin of the Korean Chemical Society, 40(4), 356-361. [Link]
-
Hancu, G., et al. (2020). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Processes, 8(6), 733. [Link]
-
Lysko, G. S., et al. (1994). The stereospecific effects of isoflurane isomers in vivo. European journal of pharmacology, 263(1-2), 25-29. [Link]
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A Comparative Guide to (R)-alpha-methylphenylalanine and p-Chlorophenylalanine as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biochemical research and drug development, the specific and potent inhibition of enzymes is a cornerstone of experimental design and therapeutic strategy. This guide provides an in-depth, objective comparison of two widely utilized enzyme inhibitors: (R)-alpha-methylphenylalanine and p-chlorophenylalanine. We will delve into their mechanisms of action, target specificities, and the practical outworking of their use in experimental settings, supported by established data.
At a Glance: Key Differences and Primary Applications
| Feature | (R)-alpha-methylphenylalanine (α-MePhe) | p-Chlorophenylalanine (PCPA) |
| Primary Target(s) | Phenylalanine Hydroxylase (PAH), Tyrosine Hydroxylase (TH) | Tryptophan Hydroxylase (TPH), Phenylalanine Hydroxylase (PAH) |
| Mechanism of Action | Weak competitive inhibitor in vitro, potent suppressor in vivo | Irreversible inhibitor |
| Primary Application | Inducing experimental hyperphenylalaninemia (animal model for PKU) | Depletion of serotonin for neurological and behavioral studies |
| Relative Toxicity | Lower toxicity, better tolerated in animal studies[1][2] | Higher toxicity, associated with a higher mortality rate in animal studies[1] |
Delving into the Mechanisms of Inhibition
The efficacy and utility of an enzyme inhibitor are fundamentally dictated by its mechanism of action. (R)-alpha-methylphenylalanine and p-chlorophenylalanine, while both amino acid analogues, exhibit distinct inhibitory profiles that underpin their respective applications.
p-Chlorophenylalanine: An Irreversible Inhibitor of Serotonin Synthesis
p-Chlorophenylalanine (PCPA), also known as fenclonine, is a potent and irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin.[3] This irreversible inhibition leads to a profound and long-lasting depletion of serotonin in the central and peripheral nervous systems.[3][4] The drastic reduction in serotonin levels makes PCPA a valuable tool for investigating the role of this neurotransmitter in a wide array of physiological and behavioral processes.[4]
While highly effective, the use of PCPA is associated with significant toxicity, including hypersensitivity reactions and psychiatric disturbances in humans, which has limited its clinical development.[3] In animal studies, PCPA administration can lead to a notable decrease in body weight and a higher mortality rate compared to other inhibitors.[1]
PCPA also demonstrates inhibitory activity against phenylalanine hydroxylase (PAH), the enzyme deficient in phenylketonuria (PKU).[2] This dual-inhibitory action should be a consideration in experimental design where specificity is paramount.
(R)-alpha-methylphenylalanine: A Potent In Vivo Suppressor of Phenylalanine Hydroxylase
(R)-alpha-methylphenylalanine (α-MePhe) presents a more nuanced mechanism. It is characterized as a weak competitive inhibitor of PAH in vitro, yet it acts as a potent suppressor of the enzyme's activity in vivo.[1][2] This discrepancy suggests a complex mechanism that may involve the accumulation of α-MePhe within cells or the action of its metabolites. One known active metabolite is metaraminol, a catecholamine-releasing agent, which may contribute to its overall effects.[5]
The primary application of α-MePhe is in the creation of animal models of hyperphenylalaninemia, mimicking the biochemical phenotype of PKU.[1][2][6][7] A key advantage of α-MePhe in this context is its significantly lower toxicity profile compared to PCPA.[1][2] Animals treated with α-MePhe to induce hyperphenylalaninemia show no significant growth deficits or signs of toxicity, such as cataracts, which are observed with PCPA treatment.[1]
In addition to its effects on PAH, α-MePhe is also an inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the synthesis of catecholamines (dopamine, norepinephrine, and epinephrine).[5] This inhibitory action on TH can lead to the depletion of these crucial neurotransmitters.
Target Specificity: A Comparative Overview
A critical aspect of any enzyme inhibitor is its specificity. The ideal inhibitor will potently affect its intended target with minimal off-target effects.
-
p-Chlorophenylalanine (PCPA): The primary and most well-documented target of PCPA is Tryptophan Hydroxylase (TPH) , for which it is an irreversible inhibitor.[3] It also exhibits inhibitory activity against Phenylalanine Hydroxylase (PAH) .[2]
-
(R)-alpha-methylphenylalanine (α-MePhe): The main targets of α-MePhe are Phenylalanine Hydroxylase (PAH) and Tyrosine Hydroxylase (TH) .[5]
Visualizing the Impact: Inhibition of Neurotransmitter Synthesis Pathways
To better understand the distinct effects of these inhibitors, we can visualize their points of intervention in the biosynthetic pathways of key neurotransmitters.
Caption: Inhibition points of PCPA and α-MePhe in neurotransmitter synthesis.
Experimental Protocols: A Guide to In Vitro Inhibition Assays
To empirically determine and compare the inhibitory potential of these compounds, robust and reproducible in vitro enzyme assays are essential. Below are detailed, step-by-step methodologies for assessing the inhibition of Tryptophan Hydroxylase and Phenylalanine Hydroxylase.
Protocol 1: In Vitro Tryptophan Hydroxylase (TPH) Inhibition Assay
This protocol is designed to measure the inhibitory effect of p-chlorophenylalanine on TPH activity by quantifying the production of 5-hydroxytryptophan (5-HTP).
Materials:
-
Recombinant Tryptophan Hydroxylase (TPH) enzyme
-
L-Tryptophan (substrate)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Catalase
-
Dithiothreitol (DTT)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
p-Chlorophenylalanine (inhibitor)
-
Trichloroacetic acid (TCA) for reaction termination
-
HPLC system with fluorescence detection
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of L-Tryptophan in assay buffer.
-
Prepare a fresh stock solution of BH4 in an appropriate solvent immediately before use.
-
Prepare a stock solution of p-chlorophenylalanine in a suitable solvent (e.g., water or DMSO).
-
Prepare the TPH enzyme solution in assay buffer containing catalase and DTT to maintain enzyme stability and cofactor regeneration.
-
-
Assay Setup:
-
In a microcentrifuge tube, combine the assay buffer, TPH enzyme solution, and varying concentrations of p-chlorophenylalanine (or vehicle control).
-
Pre-incubate the enzyme and inhibitor mixture for a specified time at 37°C to allow for binding. For irreversible inhibitors like PCPA, this pre-incubation is critical.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding L-Tryptophan and BH4 to the pre-incubated mixture.
-
-
Reaction and Termination:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a solution of TCA.
-
-
Quantification of 5-HTP:
-
Centrifuge the terminated reaction mixture to pellet precipitated protein.
-
Analyze the supernatant for the concentration of 5-HTP using an HPLC system equipped with a fluorescence detector.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of p-chlorophenylalanine compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Caption: Workflow for in vitro TPH inhibition assay.
Protocol 2: In Vitro Phenylalanine Hydroxylase (PAH) Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of (R)-alpha-methylphenylalanine on PAH activity by measuring the production of L-Tyrosine.
Materials:
-
Recombinant Phenylalanine Hydroxylase (PAH) enzyme
-
L-Phenylalanine (substrate)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Catalase
-
Dithiothreitol (DTT)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.0)
-
(R)-alpha-methylphenylalanine (inhibitor)
-
Trichloroacetic acid (TCA) for reaction termination
-
HPLC system with fluorescence or UV detection
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of L-Phenylalanine and (R)-alpha-methylphenylalanine in the assay buffer.
-
Prepare a fresh stock solution of BH4.
-
Prepare the PAH enzyme solution in assay buffer containing catalase and DTT.
-
-
Assay Setup:
-
In separate tubes, combine the assay buffer, PAH enzyme solution, L-Phenylalanine, and varying concentrations of (R)-alpha-methylphenylalanine (or vehicle control).
-
-
Initiation of Reaction:
-
Initiate the reaction by adding BH4 to the mixture.
-
-
Reaction and Termination:
-
Incubate the reaction at a controlled temperature (e.g., 25°C) for a specific duration.
-
Stop the reaction by adding TCA.
-
-
Quantification of L-Tyrosine:
-
Clarify the reaction mixture by centrifugation.
-
Determine the concentration of L-Tyrosine in the supernatant using an HPLC system.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of (R)-alpha-methylphenylalanine.
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration. For competitive inhibitors, a Cheng-Prusoff plot can be used to determine the Ki value from the IC50.
-
Caption: Workflow for in vitro PAH inhibition assay.
Conclusion: Selecting the Appropriate Inhibitor for Your Research
The choice between (R)-alpha-methylphenylalanine and p-chlorophenylalanine as an enzyme inhibitor is contingent upon the specific research question and experimental design.
-
For studies requiring profound and sustained depletion of serotonin to investigate its role in neurological and behavioral phenomena, p-chlorophenylalanine is the more potent and established tool, provided its higher toxicity is managed and accounted for in the experimental design.
-
For the development of animal models of hyperphenylalaninemia (PKU) or for studies investigating the in vivo roles of phenylalanine and tyrosine hydroxylases with a more favorable safety profile, (R)-alpha-methylphenylalanine is the superior choice due to its lower toxicity and effective in vivo suppression of PAH.
Ultimately, a thorough understanding of the distinct mechanisms of action, target specificities, and toxicological profiles of these two inhibitors is paramount for the design of rigorous, reproducible, and ethically sound scientific investigations.
References
-
Delvalle, J. A., Dienel, G., & Greengard, O. (1978). Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats. Biochemical Journal, 170(3), 449–459. [Link]
-
Lane, J. D., Schone, B., & Langenbeck, U. (1981). Use of Alpha-Methylphenylalanine for Studies of Brain Development in Experimental Phenylketonuria. Journal of Inherited Metabolic Disease, 4(2), 67-68. [Link]
-
Wenker, S., et al. (1979). Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. Journal of Neurochemistry, 33(4), 931-938. [Link]
-
Lane, J. D., et al. (1978). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. Journal of Neurochemistry, 31(4), 931-938. [Link]
-
Jéquier, E., Lovenberg, W., & Sjoerdsma, A. (1967). Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin. Molecular Pharmacology, 3(3), 274-278. [Link]
-
Wikipedia contributors. (2023, December 2). α-Methylphenylalanine. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]
-
G., Balaban, P. M., & Ierusalimskii, V. N. (2020). Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity. International Journal of Molecular Sciences, 21(6), 2053. [Link]
-
Feldman, J. M., & Butler, S. S. (1972). Some pharmacological effects of p-chlorophenylalanine unrelated to tryptophan hydroxylase inhibition. British Journal of Pharmacology, 46(1), 133–144. [Link]
-
Moser, P. C. (1995). p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits. Behavioural Brain Research, 68(2), 229-237. [Link]
Sources
- 1. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α-Methylphenylalanine - Wikipedia [en.wikipedia.org]
- 6. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo regulation of phenylalanine hydroxylase in the genetic mutant hph-1 mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Determining Enantiomeric Purity of Chiral Amino Acids
Introduction: The Imperative of Chirality in Modern Science
In the realms of pharmaceutical development, neuroscience, and clinical diagnostics, the stereochemistry of molecules is not a trivial detail—it is a fundamental determinant of biological function. Amino acids, the building blocks of life, exist predominantly as L-enantiomers in terrestrial organisms. However, the discovery and understanding of D-amino acids' roles in physiological and pathological processes have grown significantly.[1][2] For instance, D-serine acts as a critical co-agonist of the NMDA receptor in the brain, implicating it in a range of neurological disorders.[2]
The enantiomers of a chiral drug can exhibit profound differences in pharmacology, pharmacokinetics, and toxicity.[3] One enantiomer may provide the therapeutic benefit, while its mirror image could be inactive or, in the worst case, dangerously toxic. This reality has led regulatory bodies like the FDA to mandate strict control over the enantiomeric purity of chiral drug substances.[4][5] Consequently, the accurate and robust determination of enantiomeric purity is a critical analytical challenge that demands reliable and validated methods.
This guide provides an in-depth comparison of the principal analytical techniques used for determining the enantiomeric purity of chiral amino acids. We will delve into the causality behind methodological choices, present objective performance data, and provide field-proven protocols to empower researchers, scientists, and drug development professionals in this critical task.
Core Methodological Strategies: A Comparative Overview
The determination of enantiomeric composition primarily follows two distinct pathways: direct and indirect analysis. The choice between these strategies is a critical decision driven by the analytical technique, the nature of the amino acid, and the specific requirements of the assay.
Figure 1: General workflows for direct vs. indirect chiral analysis.
-
Direct Methods utilize a chiral environment to differentiate the enantiomers. This is typically achieved with a Chiral Stationary Phase (CSP) in chromatography or a chiral selector in the running buffer for capillary electrophoresis. The key advantage is simplicity, as it avoids the need for sample derivatization.[6]
-
Indirect Methods involve reacting the enantiomeric mixture with a pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[7][8] Since diastereomers have different physical properties, they can be separated using standard, achiral analytical systems. This approach can be very effective but adds a sample preparation step and requires a CDA of high enantiomeric purity.[9]
The following sections will explore how these strategies are applied across the most prevalent analytical platforms.
High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most versatile and widely used technique for the enantioselective analysis of amino acids due to its high resolution, sensitivity, and broad applicability.[10][11]
Core Principles & Methodologies
A. Direct Analysis via Chiral Stationary Phases (CSPs) This is often the preferred HPLC approach.[6] The separation mechanism relies on the differential, transient interactions between the amino acid enantiomers and the chiral selector immobilized on the stationary phase. The enantiomer that forms the more stable diastereomeric complex with the CSP is retained longer, resulting in separation.
-
Causality in CSP Selection: The choice of CSP is critical and depends on the structure of the amino acid.
-
Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based): These are exceptionally versatile for underivatized amino acids because they possess ionic groups and are compatible with a wide range of aqueous and organic mobile phases.[12][13] They offer multiple interaction modes (hydrogen bonding, ionic, π-π), making them effective for many polar and ionic analytes.
-
Crown Ether CSPs: These phases, such as ChiroSil®, are particularly well-suited for separating primary amino acids.[2] The mechanism involves the complexation of the protonated primary amine group of the amino acid within the "crown" of the ether.
-
Ligand-Exchange Chromatography (CLEC): This technique uses a CSP coated with a chiral ligand (often an amino acid itself) and a metal ion (typically Cu²⁺). Enantiomers form transient diastereomeric ternary complexes with the stationary phase ligand and the metal ion, with differing stability constants leading to separation.[6]
-
B. Indirect Analysis via Pre-column Derivatization In this method, amino acids are derivatized with a CDA to form diastereomers, which are then separated on a standard achiral column (e.g., C18).[7]
-
Why Derivatize? This approach is valuable when a suitable CSP is not available or when enhanced detection sensitivity is required. Many derivatizing agents contain a chromophore or fluorophore, significantly improving detection limits. A common example is using o-phthalaldehyde (OPA) in the presence of a chiral thiol like N-acetyl-L-cysteine (NAC) to form fluorescent diastereomeric isoindoles.[7]
Performance Comparison & Data
| Feature | Direct Method (CSP) | Indirect Method (Derivatization) |
| Simplicity | High (no derivatization required)[6] | Moderate (extra sample prep step) |
| Risk of Racemization | Low | Moderate (can occur during derivatization) |
| Method Development | Can be complex (screening multiple CSPs) | Often straightforward (uses standard columns) |
| Sensitivity | Dependent on analyte's chromophore | High (derivatizing agent adds sensitivity)[7] |
| Accuracy | High | Dependent on purity of derivatizing agent[9] |
Experimental Protocol: Direct Separation of D/L-Serine using a Crown-Ether CSP
This protocol describes a validated method for determining the enantiomeric purity of Serine, an amino acid relevant to neurochemistry.[2]
1. System & Materials:
-
HPLC system with UV or MS detector.
-
ChiroSil® SCA(-) Column (15 cm × 4.6 mm, 5 µm).[2]
-
Mobile Phase: 84% Methanol / 16% Water with 5 mM Perchloric Acid.
-
Sample: DL-Serine standard (1 mg/mL in mobile phase), test sample.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm or MS
-
Injection Volume: 10 µL
3. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.
-
System Suitability Test (SST): Inject the DL-Serine standard solution.
-
Acceptance Criteria: The resolution (Rs) between the D-Serine and L-Serine peaks must be ≥ 1.5. The tailing factor for each peak should be ≤ 2.0.
-
-
Inject the test sample solution.
-
Identify the D- and L-enantiomer peaks by comparing their retention times to the standard. On the ChiroSil® SCA(-) column, the D-enantiomer typically elutes first.
-
Calculate the enantiomeric purity using the peak areas:
-
% D-Serine = (Area_D / (Area_D + Area_L)) * 100
-
% L-Serine = (Area_L / (Area_D + Area_L)) * 100
-
6. Trustworthiness Note: The use of a CSP with the opposite chirality (e.g., ChiroSil® SCA(+)) can be used to confirm results, as it will invert the elution order of the enantiomers.[2] This is a powerful self-validating check.
Gas Chromatography (GC)
GC offers excellent sensitivity (often to the picomole level) and short analysis times, making it a powerful tool for chiral amino acid analysis.[14] However, its application has a critical prerequisite.
Core Principles & Methodologies
The Imperative of Derivatization: Amino acids are non-volatile, zwitterionic compounds. For GC analysis, they must be chemically modified into volatile and thermally stable derivatives.[14][15] This is the central causality behind the GC workflow. The process typically involves two steps:
-
Esterification: The acidic carboxyl group is converted to an ester (e.g., methyl or propyl ester).
-
Acylation: The basic amino group is acylated (e.g., with trifluoroacetic anhydride (TFAA) or heptafluorobutyl chloroformate).[1][14]
Once derivatized, the enantiomers are separated on a chiral stationary phase. Chirasil-L-Val, a polysiloxane functionalized with L-valine-tert-butylamide, is a widely used and effective CSP for this purpose.[1][16]
Figure 2: Mandatory two-step derivatization workflow for chiral GC analysis.
Performance & Considerations
-
Advantages: High sensitivity, fast analysis times, and high resolution.[14]
-
Trustworthiness Concern: The primary risk in chiral GC is racemization during the derivatization steps.[17] The reaction conditions (temperature, reagents) must be carefully controlled and validated to ensure the measured enantiomeric ratio reflects the true composition of the original sample. Using stable-isotope labeled L-amino acids as internal standards can help validate quantification accuracy.[17]
Experimental Protocol: Chiral GC-MS Analysis of Proline
This protocol details the derivatization and analysis of D- and L-proline.[14]
1. System & Materials:
-
GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chirasil-L-Val or CHIRALDEX G-TA column.
-
Reagents: 3 N Methanolic HCl, Methylene Chloride, Trifluoroacetic anhydride (TFAA).
-
Sample: DL-proline standard, test sample.
2. Derivatization Procedure:
-
Place 1 mg of the amino acid sample in a reaction vial.
-
Methylation (Esterification): Add 1 mL of 3 N methanolic HCl. Cap the vial tightly and heat at 100°C for 30 minutes.[14]
-
Allow the vial to cool and evaporate the solvent to dryness, using gentle heating if necessary.
-
Acetylation (Acylation): Dissolve the residue in 1 mL of methylene chloride and add 100 µL of TFAA. Cap the vial and heat at 60°C for 10 minutes.[14]
-
The sample is now ready for GC injection.
3. GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: 90°C (hold 1 min), ramp to 180°C at 4°C/min.
-
Carrier Gas: Helium, constant flow.
-
Detector: FID at 250°C or MS (scan mode).
4. Analysis:
-
Perform a blank injection (derivatized solvent) to ensure no interfering peaks.
-
Inject the derivatized DL-proline standard to determine retention times and confirm system suitability (Resolution > 1.5).
-
Inject the derivatized test sample.
-
Quantify enantiomeric purity based on peak areas.
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that requires minimal sample and reagent volumes.[18] It is particularly well-suited for charged molecules like amino acids.
Core Principles & Methodologies
In chiral CE, separation is achieved by adding a chiral selector to the background electrolyte (BGE). The enantiomers form transient, diastereomeric complexes with the chiral selector, which have different effective mobilities in the electric field, leading to different migration times.[19][20]
-
Why Choose CE? CE offers very high separation efficiency (hundreds of thousands of theoretical plates), rapid method development, and low operational costs.
-
Common Chiral Selectors:
-
Cyclodextrins (CDs): These are the most widely used chiral selectors in CE.[18][19] The hydrophobic cavity of the CD can include parts of the amino acid, and interactions with the chiral hydroxyl groups on the rim of the CD lead to enantioselective recognition.
-
Macrocyclic Antibiotics: Antibiotics like vancomycin can also serve as effective chiral selectors.
-
Chiral Surfactants: These can be used to form chiral micelles in a technique known as micellar electrokinetic chromatography (MEKC).
-
Performance & Applications
CE is highly effective for analyzing trace enantiomeric impurities.[20] Coupling CE with Mass Spectrometry (CE-MS) provides exceptional sensitivity and selectivity, making it a powerful tool for analyzing complex biological samples.[18] The primary challenge can be achieving robust reproducibility, which requires careful control over parameters like buffer composition, temperature, and capillary surface.
Experimental Protocol: Chiral CE Separation of Aromatic Amino Acids
This protocol is based on the separation of aromatic amino acids using cyclodextrin as a chiral selector.[21]
1. System & Materials:
-
Capillary Electrophoresis system with a UV detector.
-
Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length).
-
Background Electrolyte (BGE): 25 mM Phosphate buffer (pH 2.5) containing 15 mM β-cyclodextrin.
-
Sample: Racemic tryptophan standard (0.5 mg/mL in water).
2. CE Conditions:
-
Voltage: 20 kV
-
Temperature: 25°C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 214 nm.
3. Procedure:
-
Condition a new capillary by flushing with 1 M NaOH, then water, and finally the BGE.
-
Equilibrate the capillary with the running BGE for 10 minutes.
-
Inject the racemic tryptophan standard and run the separation. Confirm baseline resolution of the enantiomers.
-
Inject the test sample.
-
Calculate enantiomeric purity from the corrected peak areas (Area/Migration Time).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a fundamentally different approach. Instead of physically separating the enantiomers, it distinguishes them in the same solution by creating a diastereomeric environment that makes their nuclei magnetically non-equivalent.
Core Principles & Methodologies
The key is to convert the enantiomers into species that can be distinguished in the NMR spectrum. This is done using either a Chiral Derivatizing Agent (CDA) or a Chiral Solvating Agent (CSA).
-
Chiral Solvating Agents (CSAs): A CSA is added to the NMR tube containing the amino acid sample. It forms rapid, reversible diastereomeric complexes with the enantiomers.[22] This interaction causes the corresponding protons (or other nuclei like ¹³C or ¹⁹F) of the two enantiomers to experience slightly different magnetic environments, resulting in separate signals (split peaks). The enantiomeric ratio is then determined directly by integrating these signals.[22][23] This method is non-destructive.
-
Chiral Derivatizing Agents (CDAs): The amino acid is covalently reacted with a CDA (like Mosher's acid) to form stable diastereomers.[24] These diastereomers will inherently have different NMR spectra, allowing for quantification. This method is destructive and requires the CDA to be enantiomerically pure.
Performance & Advantages
NMR is an absolute method that does not require calibration curves against standards of known enantiopurity. It can provide information on the absolute configuration and is highly accurate for determining enantiomeric excess (ee).[9] However, it is significantly less sensitive than chromatographic methods and typically requires samples in the milligram range.
Experimental Protocol: Enantiomeric Purity of an N-DNB Amino Acid via CSA-NMR
This protocol is based on using a bis-thiourea CSA for the analysis of an N-3,5-dinitrobenzoyl (DNB) protected amino acid.[9]
1. System & Materials:
-
NMR Spectrometer (≥400 MHz).
-
High-quality NMR tubes.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Chiral Solvating Agent: (R,R)-BTDA (a bis-thiourea CSA).[9]
-
Sample: N-DNB protected amino acid (e.g., Phenylalanine derivative).
2. Sample Preparation:
-
Prepare a stock solution of the N-DNB amino acid sample in CDCl₃ (e.g., 30 mM).
-
Prepare a stock solution of the (R,R)-BTDA CSA in CDCl₃ (e.g., 30 mM).
-
In an NMR tube, mix the sample and CSA solutions to achieve a 1:1 molar ratio (e.g., 300 µL of each).
3. NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum of the mixture.
-
Identify a well-resolved proton signal of the amino acid that is clearly split into two peaks in the presence of the CSA. The aromatic protons of the DNB group are often good candidates.[23]
-
Carefully integrate the two separated signals corresponding to the two enantiomers.
4. Analysis:
-
Calculate the enantiomeric ratio (or enantiomeric excess, ee) from the integrals (I₁ and I₂):
-
Enantiomeric Ratio = I₁ : I₂
-
ee (%) = |(I₁ - I₂) / (I₁ + I₂)| * 100
-
5. Self-Validation: Repeating the experiment with the opposite enantiomer of the CSA, (S,S)-BTDA, should produce a mirrored splitting pattern, confirming the assignment.[9]
Overall Comparison and Conclusion
The selection of an appropriate analytical method for determining enantiomeric purity is a multi-faceted decision that balances sensitivity requirements, sample throughput, available instrumentation, and the need for structural confirmation.
| Method | Primary Advantage | Primary Limitation | Best For... |
| Chiral HPLC | High versatility, broad applicability[10] | Method development can be time-consuming | Routine QC, method validation, preparative separation |
| Chiral GC | High sensitivity, fast analysis[14] | Mandatory derivatization, risk of racemization[17] | Trace analysis in complex matrices, volatile amino acids |
| Chiral CE | High efficiency, low sample/reagent use[18] | Reproducibility can be challenging | Trace impurity analysis, research applications |
| NMR Spectroscopy | Absolute method, structural information[9] | Low sensitivity (mg sample required) | Purity confirmation of bulk material, absolute configuration studies |
No single method is universally superior. A well-equipped analytical laboratory will often leverage multiple techniques as complementary tools. For instance, HPLC may be used for routine quality control, while GC-MS is employed for highly sensitive biomarker studies, and NMR is used to definitively confirm the purity and structure of a new chiral intermediate. By understanding the fundamental principles and practical trade-offs of each technique, researchers can confidently select and implement the optimal strategy to ensure the enantiomeric integrity of their chiral amino acids.
References
- A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatiz
- Proline Derivatization and Enantioresolution by Chiral GC. Sigma-Aldrich.
- Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis.
- Chiral separation of amino acids and peptides by capillary electrophoresis. PubMed.
- Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC - NIH.
- Capillary electrophoresis and column chromatography in biomedical chiral amino acid analysis. PubMed.
- Chiral HPLC Methods for Determining Enantiomeric Purity of D-Amino Acids: A Compar
- Analyses of amino acids, Enantiomeric purity. Bachem.
- A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solv
- Amino Acid Analysis Through Capillary Electrophoresis Technology.
- Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. PubMed.
- Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents | Request PDF.
- Application Notes and Protocols for HPLC Separation of Amino Acid Enantiomers. Benchchem.
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
- Chiral HPLC Separ
- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC - NIH.
- Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
- Chiral Amino Acid and Peptide Separations – the Next Generation.
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy
- Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples | Request PDF.
- System Suitability And Validation For Chiral Purity Assays Of Drug Substances.
- Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. WuXi AppTec.
- Chiral Purity in Drug Analysis.
- The determination of amino-acid enantiomers in human saliva with Chirasil-Val. PubMed.
- Overview & Determination of Enantiomeric Impurities. Veeprho.
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A Senior Application Scientist's Guide to the Structural and Stereochemical Validation of Synthesized (R)-2-Amino-2-phenylpropanoic Acid
Introduction: The Imperative of Chirality in Modern Drug Design
In the landscape of pharmaceutical development, the spatial arrangement of atoms within a molecule is not a trivial detail—it is a critical determinant of biological activity. Chiral molecules, existing as non-superimposable mirror images called enantiomers, often exhibit profoundly different pharmacological and toxicological profiles. The classic, tragic example of thalidomide underscores the necessity of isolating and validating the desired enantiomer.[1][2]
Unnatural amino acids, such as (R)-2-Amino-2-phenylpropanoic acid, represent a vital class of building blocks for creating novel peptides and small molecule drugs with enhanced stability, potency, and specificity. The successful enantioselective synthesis of the target (R)-enantiomer is only the first step.[3][4][5] What follows is a rigorous, multi-faceted validation process to confirm not only the fundamental chemical structure but, crucially, the absolute stereochemistry.
This guide provides a comprehensive framework for validating the structure of synthesized (R)-2-Amino-2-phenylpropanoic acid. We will move beyond simple protocol recitation to explain the scientific rationale behind each step, presenting an integrated strategy that combines Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (HPLC). This triad of techniques forms a self-validating system, ensuring the identity, purity, and stereochemical integrity of your compound with the highest degree of confidence.
Part 1: Confirming the Molecular Framework via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry. It provides unambiguous information about the carbon-hydrogen framework of a molecule, allowing us to confirm that the correct atomic connections have been formed during synthesis.
Causality of Method Selection
We begin with ¹H and ¹³C NMR to build a foundational confirmation of the molecule's covalent structure. These experiments verify the presence of all expected functional groups (phenyl ring, carboxylic acid, amine) and their relative positions. It is crucial to understand that in a standard achiral solvent, NMR is "blind" to stereochemistry; the spectra of (R)- and (S)-enantiomers are identical.[6][7] Therefore, this step validates the molecular constitution before we proceed to stereochemical analysis. The use of chiral derivatizing or solvating agents can allow for enantiomeric distinction via NMR, but direct chromatographic separation is often more straightforward for determining enantiomeric excess.[6][8]
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized (R)-2-Amino-2-phenylpropanoic acid.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄) in a clean NMR tube. The choice of solvent is critical as it must dissolve the sample without contributing interfering signals in the proton spectrum.
-
Spectrometer Setup: Place the NMR tube in the spectrometer's probe.
-
Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters are typically sufficient for a small molecule like this.
Data Presentation: NMR Spectral Data Comparison
The acquired spectra should be compared against known reference data or predicted shifts. The following table presents hypothetical experimental data alongside expected chemical shifts for 2-Amino-2-phenylpropanoic acid.
| Atom | Nucleus | Expected Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) | Signal Multiplicity & Integration (¹H NMR) |
| Phenyl-H | ¹H | 7.2 - 7.5 | 7.35 | Multiplet, 5H |
| Methyl-H | ¹H | ~1.7 | 1.72 | Singlet, 3H |
| Carboxylic Acid C | ¹³C | ~175-180 | 177.8 | - |
| Quaternary α-C | ¹³C | ~60-65 | 62.5 | - |
| Phenyl C-1 (ipso) | ¹³C | ~140 | 141.2 | - |
| Phenyl C-2, C-6 | ¹³C | ~128 | 128.9 | - |
| Phenyl C-3, C-5 | ¹³C | ~127 | 127.5 | - |
| Phenyl C-4 | ¹³C | ~129 | 129.3 | - |
| Methyl C | ¹³C | ~25 | 24.8 | - |
Note: Reference data is based on typical values for similar structures and information from databases like PubChem.[9]
Workflow Visualization: NMR Structural Confirmation
Sources
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- 2. theanalyticalscientist.com [theanalyticalscientist.com]
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A Comparative Guide to Alpha-Methylated Versus Natural Amino Acids in Peptides: Enhancing Stability and Modulating Bioactivity
In the landscape of peptide-based drug discovery, the pursuit of enhanced therapeutic properties is a constant endeavor. Native peptides, despite their high specificity and potency, are often hampered by metabolic instability and conformational flexibility, limiting their clinical utility. The strategic incorporation of non-natural amino acids has emerged as a powerful tool to overcome these limitations. Among these modifications, the substitution of a natural amino acid with its alpha-methylated counterpart represents a subtle yet profound alteration with significant consequences for peptide structure and function.
This guide provides an in-depth comparative analysis of peptides containing alpha-methylated amino acids versus those with their natural analogues. We will explore the synthesis, conformational implications, proteolytic stability, and biological activity of these modified peptides, supported by experimental data and detailed protocols to empower researchers in the rational design of next-generation peptide therapeutics.
The Fundamental Distinction: Structure and Synthesis
The core difference between a natural amino acid and its alpha-methylated version lies in the substitution of the alpha-hydrogen with a methyl group. This seemingly minor addition has a cascading effect on the local and global properties of the peptide.
Caption: Structural comparison of a natural vs. alpha-methylated amino acid.
The synthesis of alpha-methylated amino acids is more complex than their natural counterparts. While natural amino acids are readily available, alpha-methylated versions require multi-step synthetic routes. Common approaches include the alkylation of a chiral alanine derivative or the use of an oxazolidinone methodology for enantioselective synthesis.[1][2]
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of Peptides with Alpha-Methylated Amino Acids
The incorporation of alpha-methylated amino acids into a peptide sequence via SPPS requires optimized coupling conditions due to the steric hindrance imposed by the additional methyl group.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (Natural Amino Acids):
-
Dissolve the Fmoc-protected natural amino acid (3-5 equivalents) and a coupling agent such as HBTU (3-5 equivalents) in DMF.
-
Add a base, typically diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Wash the resin with DMF.
-
-
Amino Acid Coupling (Alpha-Methylated Amino Acids):
-
Due to increased steric hindrance, a stronger coupling agent and longer reaction times are often necessary.
-
Dissolve the Fmoc-protected alpha-methylated amino acid (3-5 equivalents) and a coupling agent like HATU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents).
-
Add the activated amino acid solution to the resin and allow it to react for 4-12 hours, or until a ninhydrin test indicates complete coupling. Double coupling may be required.
-
Wash the resin with DMF.
-
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[3]
-
Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conformational Constraints: A Double-Edged Sword
The alpha-methyl group imposes significant steric constraints on the peptide backbone, restricting the allowable phi (φ) and psi (ψ) dihedral angles. This often leads to a more rigid and pre-organized conformation, frequently favoring helical structures.[4][5]
Caption: Conformational consequences of alpha-methylation in peptides.
This conformational rigidity can be advantageous for receptor binding, as the peptide may exist in a bioactive conformation, reducing the entropic penalty upon binding. However, it can also be detrimental if the induced conformation is not complementary to the target receptor.
Comparative Data: Helical Content
| Peptide Sequence | Modification | % Helicity (Circular Dichroism) | Reference |
| ELK-18A | None | 25% | [6] |
| ELK-18A | α-Me-Ala substitution | 45% | [6] |
| ACTR domain | None | Low (disordered) | [7][8] |
| ACTR domain | α-Me-Leu substitution | Increased helical content | [7][8] |
Enhanced Proteolytic Stability: A Key Therapeutic Advantage
One of the most significant benefits of incorporating alpha-methylated amino acids is the remarkable increase in resistance to enzymatic degradation. The alpha-methyl group sterically hinders the approach of proteases to the adjacent peptide bonds, effectively shielding them from cleavage.[6][9] This increased stability translates to a longer in vivo half-life, a critical factor for therapeutic peptides.[10]
Comparative Data: Proteolytic Stability
| Peptide | Protease | % Intact Peptide after 2h | Reference |
| Model Peptide | Trypsin | <5% | [6] |
| Model Peptide with α-Me-Lys | Trypsin | >95% | [6] |
| ApoA-I mimetic | Asp-N | ~0% | [6] |
| ApoA-I mimetic with α-Me-Asp | Asp-N | 100% | [6] |
Experimental Protocol: Comparative Proteolytic Stability Assay
This protocol outlines a general procedure for comparing the stability of a natural peptide and its alpha-methylated analogue against a specific protease.
-
Peptide Preparation: Prepare stock solutions of both the natural and alpha-methylated peptides in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0 for trypsin).
-
Enzyme Preparation: Prepare a stock solution of the protease (e.g., trypsin) in the same buffer.
-
Reaction Setup:
-
In separate microcentrifuge tubes, add the peptide solution to a final concentration of 1 mg/mL.
-
Initiate the reaction by adding the protease solution to a final enzyme:substrate ratio of 1:100 (w/w).
-
Include a control for each peptide without the addition of the protease.
-
Incubate all tubes at 37°C.
-
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction tube.
-
Quenching: Immediately quench the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% trifluoroacetic acid).
-
Analysis:
-
Analyze the samples by RP-HPLC.
-
Monitor the disappearance of the parent peptide peak over time.
-
Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample.
-
-
Data Visualization: Plot the percentage of intact peptide versus time for both the natural and alpha-methylated peptides to visualize the difference in stability.
Caption: Workflow for a comparative proteolytic stability assay.
Impact on Biological Activity and Drug Design
The culmination of altered conformation and enhanced stability often leads to significant changes in biological activity. The introduction of alpha-methylated amino acids can improve the potency and bioavailability of peptide-based drugs.[2] A prime example is Trofinetide, a neuroprotective peptide and an analogue of a tripeptide fragment of IGF-1, which incorporates an alpha-methylated proline.[9]
However, the effects are not universally positive and are highly dependent on the specific residue being replaced and its role in receptor interaction. In some cases, the conformational rigidity imposed by alpha-methylation can disrupt the binding-competent structure, leading to a decrease in activity. Therefore, a systematic scan of alpha-methylated substitutions is often necessary to identify optimal positions for modification.
Conclusion: A Powerful Tool for Peptide Optimization
The incorporation of alpha-methylated amino acids is a robust strategy for enhancing the therapeutic potential of peptides. The primary advantages of increased proteolytic stability and the ability to induce favorable conformations often outweigh the challenges associated with their synthesis. As our understanding of structure-activity relationships deepens, the rational design of peptides incorporating these modifications will continue to be a cornerstone of modern drug discovery, paving the way for more effective and durable peptide-based therapeutics.
References
-
Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683-690. [Link]
-
Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini Reviews in Medicinal Chemistry, 16(9), 683-690. [Link]
-
Arnold, L. D., Kalantar, T. H., & Vederas, J. C. (1985). Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. Journal of the American Chemical Society, 107(24), 7105-7109. [Link]
-
Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini Reviews in Medicinal Chemistry, 16(9), 683-690. [Link]
-
Di Gioia, M. L., et al. (2017). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. ResearchGate. [Link]
-
Lowe, J. T., & Panek, J. S. (2013). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews, 113(11), 8864-8903. [Link]
-
O'Donnell, M. J., & Zhou, C. (2000). Stereospecific synthesis of alpha-methylated amino acids. Amino acids, 18(1), 81-88. [Link]
-
Kulesha, E., et al. (2020). Conformational editing of intrinsically disordered protein by α-methylation. Chemical science, 11(44), 12111–12117. [Link]
- O'Donnell, M. J. (2000). Synthesis of alpha-methyl, alpha-substituted amino acids.
-
Beck, S., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS pharmacology & translational science. [Link]
-
Tanaka, M., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. International journal of molecular sciences, 21(7), 2307. [Link]
-
Koksch, B., et al. (1997). Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. Journal of peptide science, 3(3), 157-167. [Link]
-
Kulesha, E., et al. (2020). Conformational editing of intrinsically disordered protein by α-methylation. Chemical Science, 11(44), 12111-12117. [Link]
-
Long, Y. Q., et al. (2008). Synthesis and utilization of chiral alpha-methylated alpha-amino acids with a carboxyalkyl side chain in the design of novel Grb2-SH2 peptide inhibitors free of phosphotyrosine. Journal of medicinal chemistry, 51(20), 6432-6441. [Link]
-
Beck, S., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
Bird, G. H., & Walensky, L. D. (2012). Synthesis of Stabilized Alpha-Helical Peptides. Current protocols in chemical biology, 4(2), 99-117. [Link]
-
Toniolo, C., et al. (1993). Structures of peptides from alpha-amino acids methylated at the alpha-carbon. Biopolymers, 33(7), 1061-1072. [Link]
-
Beck, S., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 7(11), 3618-3625. [Link]
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- 3. Synthesis of Stabilized Alpha-Helical Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Structures of peptides from alpha-amino acids methylated at the alpha-carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational editing of intrinsically disordered protein by α-methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conformational editing of intrinsically disordered protein by α-methylation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. α-Methyl Amino Acids - Enamine [enamine.net]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Distinguishing Isobaric Leucine and Isoleucine in Protein Sequencing
Introduction: The 113.084 Dalton Challenge in Proteomics
In the precise world of protein sequencing, particularly in biopharmaceutical development, absolute accuracy is non-negotiable. A single incorrect amino acid assignment in a monoclonal antibody's complementarity-determining region (CDR) can drastically alter its binding affinity and therapeutic efficacy. Yet, mass spectrometry (MS), the cornerstone of modern proteomics, faces a fundamental challenge with isobaric amino acids—residues that share the exact same mass.
The most notorious of these pairs is Leucine (Leu) and Isoleucine (Ile). Both have an identical monoisotopic mass of approximately 113.08406 Da, making them indistinguishable by conventional tandem mass spectrometry (MS/MS) techniques.[1] Standard fragmentation methods like Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD) primarily cleave the peptide backbone, generating b- and y-ions. Since the isomeric side chains remain intact, these methods yield identical fragment masses for peptides differing only by a Leu/Ile substitution, creating a critical ambiguity in the sequence.[1][2]
This guide provides an in-depth comparison of advanced mass spectrometry strategies designed to resolve this ambiguity. We will explore the mechanistic underpinnings of each technique, present supporting experimental data, and provide detailed protocols to empower researchers to confidently distinguish between leucine and isoleucine, ensuring the integrity of their protein sequencing data.
The Structural Difference: The Key to Discrimination
The ability to differentiate Leu and Ile lies in their distinct side-chain structures. Leucine has a branch at the gamma-carbon (Cγ), while Isoleucine's branch is at the beta-carbon (Cβ). This subtle difference in topology is the target for advanced fragmentation techniques.
Caption: Structural isomerism of Leucine and Isoleucine side chains.
Comparative Analysis of Fragmentation Techniques
The key to distinguishing Leu and Ile is to induce fragmentation within the amino acid side chain, which requires energies and mechanisms distinct from conventional CID/HCD. We will compare three major approaches: legacy CID MSn, the industry-standard Electron Transfer Dissociation (ETD) based methods, and the powerful Ultraviolet Photodissociation (UVPD).
Collision-Induced Dissociation (CID) MSn: An Early Approach
While standard MS/MS (MS2) with CID is insufficient, multi-stage fragmentation (MSn) in an ion trap can provide clues. This method involves isolating the immonium ion of Leu/Ile at m/z 86 and subjecting it to a further round of fragmentation (MS3). Under these conditions, Isoleucine can produce a diagnostic fragment ion at m/z 69, which is typically absent or of very low intensity for Leucine.[3][4]
-
Mechanism: Further fragmentation of the common m/z 86 immonium ion.
-
Limitation: This method is often less sensitive and less robust than newer techniques, and its efficiency can be sequence-dependent. It is not the preferred method in modern high-throughput workflows.
Electron Transfer Dissociation (ETD) Based Methods: The Gold Standard
Electron Transfer Dissociation (ETD) and its hybrid variant, Electron Transfer/Higher-energy Collision Dissociation (EThcD), represent the most widely adopted and reliable solution for Leu/Ile discrimination.[5][6][7]
The EThcD Workflow: This is a multi-stage MS (MS3) experiment.
-
MS2 (ETD): The precursor peptide ion undergoes ETD. This non-ergodic process fragments the peptide backbone by transferring an electron, primarily generating c- and z-ions while leaving side chains intact.[1]
-
MS3 (HCD): A specific radical z-ion (z•) containing the ambiguous Leu/Ile residue at its N-terminus is isolated. This z-ion is then subjected to HCD.
-
Diagnostic Fragments: The supplemental HCD energy is sufficient to induce cleavage within the amino acid side chain of the z-ion, producing characteristic w-ions.[7]
This secondary fragmentation of the z-ion results in a neutral loss that is unique to the isomer:
-
Isoleucine: Loses its ethyl group, resulting in a characteristic mass loss of 29.04 Da .[5]
-
Leucine: Loses its isopropyl group, resulting in a characteristic mass loss of 43.05 Da .[5]
Caption: EThcD workflow for Leu/Ile discrimination via diagnostic w-ions.
The EThcD method has proven to be highly robust, with reports of correctly identifying over 80-90% of Leu/Ile residues in complex samples, including monoclonal antibodies.[8][9][10]
Ultraviolet Photodissociation (UVPD): A Powerful Alternative
UVPD is a high-energy fragmentation technique that uses high-energy photons (e.g., from a 193 nm laser) to induce extensive fragmentation of both the peptide backbone and amino acid side chains in a single MS2 event.[11][12]
-
Mechanism: Absorption of a high-energy photon elevates the ion to an excited electronic state, opening up high-energy dissociation channels unavailable to collisional methods.[11][13] This single event can generate a rich variety of fragment ions, including a, b, c, x, y, and z-ions, as well as diagnostic side-chain fragments like v, w, and d-ions.[11][14]
-
Leu/Ile Discrimination: UVPD can directly generate the diagnostic w-ions (from side-chain cleavage of z-ions) and d-ions (from side-chain cleavage of a-ions) that differentiate Leu and Ile, often in a single MS2 spectrum.[11][15] This provides a significant advantage in speed and efficiency over the multi-stage EThcD process.
While UVPD offers unparalleled fragment diversity, its spectra can be more complex. However, its ability to generate these key diagnostic ions makes it a highly effective method for resolving isobaric residues.[11][16]
Performance Comparison: EThcD vs. UVPD
| Feature | Electron Transfer/Higher-energy Collision Dissociation (EThcD) | Ultraviolet Photodissociation (UVPD) |
| Experiment Type | MS3 (ETD followed by HCD on a z-ion) | MS2 |
| Primary Mechanism | Electron transfer creates radical ions, HCD induces side-chain fragmentation.[1] | Absorption of a high-energy photon induces direct fragmentation of backbone and side chains.[11][12] |
| Diagnostic Ions | w-ions from z-ion fragmentation.[7] | w-ions and d-ions .[11][15] |
| Diagnostic Signature | Leu: Loss of 43.05 Da (C₃H₇)Ile: Loss of 29.04 Da (C₂H₅)[5] | Same as EThcD for w-ions; also generates specific d-ions.[15] |
| Workflow Speed | Slower due to sequential MS3 scans. | Faster, as discrimination can occur in a single MS2 scan. |
| Spectral Complexity | Generally cleaner MS3 spectra focused on the fragments of a single z-ion. | More complex MS2 spectra with a wider variety of fragment ion types.[11] |
| Implementation | Widely available on modern Orbitrap Tribrid platforms. | Available on specialized high-end mass spectrometers. |
| Success Rate | High, often reported >80-90% for unambiguous identification.[8][9] | High, with performance comparable to or exceeding other high-energy techniques. |
Experimental Protocols
The following are generalized protocols. Instrument-specific parameters must be optimized for the platform and sample being analyzed.
Protocol 1: Leu/Ile Discrimination using EThcD
This protocol assumes the use of a hybrid Orbitrap mass spectrometer capable of EThcD.
-
Sample Preparation: Digest the target protein (e.g., a monoclonal antibody) using an appropriate enzyme like Trypsin or Lys-C to generate peptides of a suitable length for MS analysis.
-
LC-MS/MS Method Setup:
-
Perform a standard data-dependent acquisition (DDA) experiment.
-
For MS2 scans, use a decision tree or inclusion list to trigger EThcD fragmentation for precursor ions where a Leu/Ile ambiguity exists.
-
-
EThcD Parameters:
-
ETD Reaction:
-
Supplemental HCD Activation:
-
Apply HCD to all ions produced from the ETD reaction.
-
Set the normalized collision energy (NCE) to 25-30%. This energy is critical for inducing the secondary, side-chain fragmentation.[1]
-
-
-
Data Analysis:
-
Analyze the EThcD spectra using sequencing software capable of identifying w-ions.
-
Search for fragment ions corresponding to the z-ion minus 29.04 Da (indicating Isoleucine) or minus 43.05 Da (indicating Leucine). The presence of one of these diagnostic w-ions provides unambiguous identification.
-
Protocol 2: Leu/Ile Discrimination using UVPD
This protocol assumes the use of a mass spectrometer equipped with a UVPD laser (e.g., 193 nm).
-
Sample Preparation: Prepare digested peptides as described in the EThcD protocol.
-
LC-MS/MS Method Setup:
-
Set up a DDA experiment where the primary fragmentation method is UVPD.
-
-
UVPD Parameters:
-
Transfer precursor ions to the fragmentation cell (e.g., HCD cell) with minimal collisional energy (~1% NCE) to avoid premature fragmentation.[12]
-
Irradiate the trapped ions with a single laser pulse from the 193 nm laser.
-
Optimize laser pulse energy (typically 1-4 mJ/pulse) to maximize the generation of informative fragments without excessive secondary fragmentation.[12]
-
Set the MS2 analyzer (e.g., Orbitrap) to a high resolution (e.g., >60,000) to accurately resolve the complex fragment ion patterns.
-
-
Data Analysis:
-
Utilize advanced software to analyze the rich UVPD spectra.
-
Search for the full range of possible fragment ions, including a-, b-, c-, x-, y-, z-, d-, and w-ions.
-
Identify the presence of diagnostic w-ions and/or d-ions that correspond to the specific neutral losses from Leu or Ile side chains to make the final assignment.[15]
-
Conclusion and Future Outlook
The ambiguity between leucine and isoleucine is a solvable challenge. While conventional CID/HCD methods are inadequate, advanced fragmentation techniques like EThcD and UVPD provide robust and reliable solutions by inducing characteristic side-chain cleavages.
EThcD stands as the well-established, industry-standard method, offering clean, interpretable MS3 spectra for confident assignment. Its sequential nature is its main drawback in terms of throughput. UVPD , on the other hand, is an immensely powerful technique that can provide the same diagnostic information, and often much more, within a single, faster MS2 scan. As UVPD technology becomes more widespread, its speed and comprehensive fragmentation capabilities may establish it as the new benchmark for challenging sequencing applications.
For researchers in drug development and proteomics, mastering these techniques is essential. By moving beyond simple backbone fragmentation and leveraging the power of side-chain analysis, we can achieve 100% sequence accuracy, ensuring the development of safe, effective, and well-characterized biotherapeutics.
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Frese, C. K., et al. (2013). Unambiguous Phosphosite Localization using Electron-Transfer/Higher-Energy Collision Dissociation (EThcD). Journal of Proteome Research, 12(3), 1520–1525. [Link]
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Armirotti, A., et al. (2007). How to discriminate between leucine and isoleucine by low energy ESI-TRAP MSn. Journal of the American Society for Mass Spectrometry, 18(1), 57–63. [Link]
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Lau, H., et al. (2024). Enhancing De Novo Protein Sequencing through the C-Terminal Labeling Strategy: Resolving Isobaric Ambiguities by Electron-Transfer/Higher Energy Collision Dissociation (EThcD). Analytical Chemistry. [Link]
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Johnson, R. S., et al. (1987). Collision-induced fragmentation of (M + H)+ ions of peptides. Side chain specific sequence ions. Analytical Chemistry, 59(21), 2621-2625. [Link]
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Protein Metrics. (2023). Discriminate Leucine and Isoleucine in Byonic. [Link]
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Zhokhov, S. S., et al. (2017). Exploration of doubtful cases of leucine and isoleucine discrimination in mass spectrometric peptide sequencing by electron-transfer and higher-energy collision dissociation-based method. European Journal of Mass Spectrometry, 23(6), 376–384. [Link]
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Creative Biolabs. (n.d.). Precise Leucine/Isoleucine Discrimination. [Link]
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Zhokhov, S. S., et al. (2017). An EThcD-Based Method for Discrimination of Leucine and Isoleucine Residues in Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 28(8), 1600–1611. [Link]
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Cannon, J. R., et al. (2012). Systematic Comparison of Ultraviolet Photodissociation and Electron Transfer Dissociation for Peptide Anion Characterization. Analytical Chemistry, 84(17), 7416–7423. [Link]
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Williams, J. P., & Brodbelt, J. S. (2016). The Mechanism behind Top-Down UVPD Experiments: Making Sense of Apparent Contradictions. Journal of The American Society for Mass Spectrometry, 27(9), 1473–1482. [Link]
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Samgina, T. Y., et al. (2014). Discrimination of leucine and isoleucine in peptides sequencing with Orbitrap Fusion mass spectrometer. Journal of the American Society for Mass Spectrometry, 25(7), 1228–1236. [Link]
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Samgina, T. Y., et al. (2018). EThcD Discrimination of Isomeric Leucine/Isoleucine Residues in Sequencing of the Intact Skin Frog Peptides with Intramolecular Disulfide Bond. Journal of the American Society for Mass Spectrometry, 29(4), 741–752. [Link]
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Zhokhov, S. S., et al. (2017). An EThcD-Based Method for Discrimination of Leucine and Isoleucine Residues in Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 28(8), 1600–1611. [Link]
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Ledvina, A. R., et al. (2020). Coupling 193 nm Ultraviolet Photodissociation and Ion Mobility for Sequence Characterization of Conformationally-Selected Peptides. Journal of the American Society for Mass Spectrometry, 31(11), 2313–2320. [Link]
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Shaw, J. B., et al. (2013). 193 nm Ultraviolet Photodissociation for Top-Down Proteomics. Analytical Chemistry, 85(15), 7134–7141. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of (R)-2-Amino-2-phenylpropanoic acid hydrochloride
Navigating the lifecycle of specialized research chemicals extends beyond their application in the lab; it culminates in their safe and compliant disposal. For researchers, scientists, and drug development professionals, understanding the proper disposal protocol for compounds like (R)-2-Amino-2-phenylpropanoic acid hydrochloride is not merely a logistical task but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step plan rooted in scientific principles and regulatory compliance to ensure this chemical is managed responsibly from the moment it becomes waste to its final disposition.
Section 1: Hazard Assessment and Chemical Profile
The Laboratory Chemical Safety Summary (LCSS) for the parent compound indicates the following GHS hazard classifications[1]:
-
H302: Harmful if swallowed (Acute toxicity, oral).
-
H315: Causes skin irritation.
-
H335: May cause respiratory irritation.
The hydrochloride salt form may also contribute to mild corrosive properties, particularly in aqueous solutions. Given these hazards, this compound must be treated as a hazardous chemical waste. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste may be deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[2][3][4][5][6] While this compound does not meet the criteria for ignitability or reactivity, its potential for harm if released into the environment necessitates that it be disposed of through a controlled hazardous waste stream.
Under no circumstances should this chemical or its containers be disposed of in standard trash or flushed down the sanitary sewer. [7][8][9] Sewer disposal is prohibited as it can harm aquatic ecosystems and interfere with wastewater treatment processes.[8][9]
Table 1: Chemical Hazard Profile
| Hazard Classification | GHS Code | Description | Primary Precaution |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | Avoid ingestion; wash hands thoroughly after handling. |
| Skin Irritation | H315 | Causes skin irritation. | Wear appropriate chemical-resistant gloves. |
| Respiratory Irritation | H335 | May cause respiratory tract irritation. | Handle in a well-ventilated area or chemical fume hood to avoid inhaling dust. |
Section 2: Personal Protective Equipment (PPE) and Safety
Based on the hazard profile, strict adherence to PPE protocols is mandatory when handling this compound for disposal.
-
Hand Protection: Wear nitrile or other chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield to protect against dust particles.
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: If handling large quantities or if significant dust is generated, a NIOSH-approved respirator may be necessary. All handling of the solid material should ideally occur within a chemical fume hood to minimize inhalation risk.[10]
Section 3: Waste Segregation and Container Management
Proper containment is the first step in the disposal workflow. The principle of waste segregation is critical to prevent dangerous chemical reactions.
-
Use a Designated Waste Container: The waste must be collected in a container that is compatible with the chemical. The original product container is often the best choice. If unavailable, a high-density polyethylene (HDPE) or glass container with a secure, tightly-fitting lid is appropriate.
-
Labeling is Non-Negotiable: The waste container must be clearly and accurately labeled. The label must include:
-
The words "HAZARDOUS WASTE ".
-
The full chemical name: "this compound".
-
Associated hazard warnings (e.g., "Irritant," "Harmful if Swallowed").
-
The date when waste was first added to the container (accumulation start date).
-
-
Incompatible Wastes: Do not mix this waste with other chemical waste streams. Specifically, keep it segregated from:
-
Strong oxidizing agents.[11]
-
Bases (to avoid neutralization reactions that could generate heat or fumes).
-
Other reactive chemical classes.
-
The properly labeled container should be stored in a designated, secondary containment area within the laboratory, away from general work areas, until it is collected by environmental health and safety personnel.
Section 4: Step-by-Step Disposal Protocol
The disposal of this compound follows the "cradle-to-grave" principle of hazardous waste management. The laboratory researcher is responsible for the initial, critical steps of this process.
-
Waste Characterization: Confirm that the waste is solely this compound and not mixed with other substances. If it is part of a mixture, all components must be identified on the hazardous waste label.
-
Containment and Labeling: Following the procedures in Section 3, place the solid waste into a designated, compatible, and properly labeled hazardous waste container. Ensure the lid is securely fastened when not in use.
-
On-site Storage: Store the sealed container in your laboratory's designated satellite accumulation area (SAA). This area must be at or near the point of generation and under the control of the operator.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste. Do not allow the waste to accumulate beyond your facility's established time or quantity limits.
-
Final Disposal: The EHS department will then consolidate the waste and transfer it to a licensed hazardous waste disposal contractor.[7][12] These contractors use approved methods, such as high-temperature incineration or secure chemical landfill, to safely destroy or contain the chemical waste, ensuring it does not pose a threat to human health or the environment.
Disposal Workflow Diagram
Caption: Decision workflow for proper disposal of this compound.
Section 5: Emergency Procedures for Spills
In the event of an accidental spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Secure the area to prevent further spread or exposure.
-
Don PPE: Before attempting cleanup, don the appropriate PPE as described in Section 2.
-
Contain the Spill: For a solid spill, carefully sweep or scoop the material to minimize dust generation.[11][13] Place the collected material into a designated hazardous waste container. Avoid dry sweeping that creates airborne dust. If necessary, gently mist the powder with water to suppress dust, but only if the material is not water-reactive.[14]
-
Decontaminate: Once the bulk of the material is removed, decontaminate the area with a suitable cleaning agent (e.g., soap and water), and wipe it clean.[15][16]
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., absorbent pads, contaminated gloves, wipes) must be considered hazardous waste and placed in the same container as the spilled chemical.[13][15]
-
Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS office, following all internal reporting procedures.
By adhering to this structured and compliant disposal plan, you contribute to a culture of safety, protect our environment, and uphold the integrity of your research institution.
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U.S. Environmental Protection Agency. (2009, October). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link][5]
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Comprehensive Guide to Personal Protective Equipment for Handling (R)-2-Amino-2-phenylpropanoic Acid Hydrochloride
As a Senior Application Scientist, my primary objective is to ensure that your work in the laboratory is not only groundbreaking but also conducted with the highest standards of safety. This guide provides a detailed, experience-driven framework for the safe handling of (R)-2-Amino-2-phenylpropanoic acid hydrochloride, focusing on the critical role of Personal Protective Equipment (PPE). This is not just a checklist; it is a procedural and logistical plan designed to build a culture of safety and confidence in your laboratory operations.
Hazard Assessment: Understanding the "Why" Behind the "What"
Before we can select the appropriate PPE, we must first understand the intrinsic hazards of the material we are handling. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound and its parent compounds present the following primary hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation (H319): Can cause significant irritation or damage to the eyes.[1][2]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled, a key concern when handling the substance as a powder.[1][2][3]
-
Harmful if Swallowed (H302): Ingestion of this substance can be harmful to your health.[2][3]
This hazard profile dictates a multi-faceted approach to PPE, ensuring a protective barrier is established for all potential routes of exposure.
Core PPE Requirements: Your Last Line of Defense
While engineering controls like fume hoods are the first and most critical line of defense, PPE is the essential final barrier between you and the chemical.[4]
Eye and Face Protection
Given the risk of serious eye irritation, robust eye and face protection is non-negotiable.
-
Minimum Requirement: At all times, ANSI-approved safety glasses with side shields must be worn in the laboratory where chemicals are handled.
-
Enhanced Protection: When there is a risk of splashing or handling larger quantities of the powder, it is imperative to upgrade to chemical splash goggles. For maximum protection, a full-face shield should be worn in conjunction with safety goggles.[5][6]
Skin and Body Protection
To mitigate the risk of skin irritation, comprehensive skin and body protection is necessary.
-
Laboratory Coat: A flame-resistant lab coat should be worn and kept buttoned to protect your clothing and skin.[5]
-
Gloves: The choice of gloves is critical. Nitrile gloves are generally recommended for handling powdered chemicals due to their chemical resistance and durability. Always inspect gloves for any signs of degradation or punctures before use.[5][7] It is also crucial to wash your hands immediately after handling chemicals, even if you were wearing gloves.[5]
-
Apparel: Full-length pants and closed-toe shoes are mandatory to ensure complete skin coverage.[8]
Respiratory Protection
The potential for respiratory irritation from inhaling the powdered form of this chemical is a significant concern.
-
Primary Control: Whenever possible, handle this compound within a certified chemical fume hood to minimize the risk of inhalation.[9]
-
When a Fume Hood is Not Available: In situations where a fume hood is not feasible or when there is a risk of generating dust, a NIOSH-approved respirator is required. An N95 respirator is the minimum level of protection for handling powders.[10]
Operational Workflow for PPE Usage
The sequence of putting on (donning) and taking off (doffing) PPE is as important as the PPE itself to prevent cross-contamination.
Donning Sequence:
-
Lab Coat
-
Respirator (if required)
-
Safety Goggles or Face Shield
-
Gloves
Doffing Sequence:
-
Gloves
-
Lab Coat
-
Safety Goggles or Face Shield
-
Respirator (if worn)
Always wash your hands thoroughly after removing all PPE.[11]
Engineering Controls and Work Practices
PPE should always be used in conjunction with proper engineering controls and safe work practices.
-
Ventilation: Always work in a well-ventilated area. A chemical fume hood is the preferred engineering control for handling powdered chemicals that can cause respiratory irritation.[5][9]
-
Housekeeping: Maintain a clean and organized workspace to minimize the risk of accidental spills or exposure.[12]
-
Spill Management: Be prepared for spills. Have a spill kit readily available and ensure you are trained on its use.[5]
Disposal Plan
All disposable PPE, such as gloves and respirators, that has come into contact with this compound should be considered contaminated waste. Dispose of it in a designated hazardous waste container according to your institution's and local regulations.[8][9]
Summary of PPE Recommendations
| Task | Eye/Face Protection | Skin/Body Protection | Respiratory Protection |
| Routine Handling in Fume Hood | Safety glasses with side shields | Lab coat, nitrile gloves | Not generally required |
| Handling Outside of Fume Hood | Chemical splash goggles | Lab coat, nitrile gloves | NIOSH-approved N95 respirator |
| Spill Cleanup | Chemical splash goggles and face shield | Chemical-resistant apron over lab coat, double-gloved with nitrile | NIOSH-approved respirator |
PPE Selection Workflow
Caption: PPE Selection Workflow Diagram
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
